molecular formula C12H16N2OS B15277967 N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

Katalognummer: B15277967
Molekulargewicht: 236.34 g/mol
InChI-Schlüssel: GNSYAICODWDDRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(3,4-Dimethylphenyl)-1,3-thiazolidine-4-carboxamide is a chemical compound of significant interest in organic chemical and pharmaceutical research. This compound is characterized by its molecular formula of C12H16N2OS and a molecular weight of 236.33 g/mol . The structure features a 1,3-thiazolidine ring, a saturated heterocycle containing sulfur and nitrogen, which is carboxamido-linked to a 3,4-dimethylphenyl substituent. This specific molecular architecture makes it a valuable scaffold or intermediate in the synthesis and exploration of novel chemical entities . Researchers utilize this compound primarily as a key building block in medicinal chemistry and drug discovery projects. The thiazolidine core is a privileged structure in pharmacology, often associated with a range of biological activities. While specific biological data for this particular analog may be limited in the public domain, its structural features make it a candidate for developing enzyme inhibitors or probing protein-ligand interactions. The compound is offered with high purity and is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. Researchers can leverage this chemical as a precursor for further chemical modifications or as a standard in analytical and bio-analytical studies .

Eigenschaften

Molekularformel

C12H16N2OS

Molekulargewicht

236.34 g/mol

IUPAC-Name

N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C12H16N2OS/c1-8-3-4-10(5-9(8)2)14-12(15)11-6-16-7-13-11/h3-5,11,13H,6-7H2,1-2H3,(H,14,15)

InChI-Schlüssel

GNSYAICODWDDRV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)NC(=O)C2CSCN2)C

Herkunft des Produkts

United States
Foundational & Exploratory

Introduction: The Thiazolidine Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Postulated Mechanisms of Action of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

The 1,3-thiazolidine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds exhibiting a wide array of pharmacological activities.[1][2] This five-membered heterocyclic motif, containing both sulfur and nitrogen, provides a versatile framework for the development of novel therapeutic agents. Its derivatives have been extensively studied and have shown promise as antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic agents.[1][3]

This guide focuses on the specific derivative, N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide. While direct, in-depth studies on the precise mechanism of action of this particular molecule are not extensively available in public literature, a robust body of research on structurally analogous thiazolidine-4-carboxamides and thiazolidin-4-ones allows for the formulation of well-grounded hypotheses regarding its biological targets and cellular effects.

This document will synthesize the available data on related compounds to provide a comprehensive overview of the potential mechanisms of action for N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide. We will delve into the key signaling pathways these compounds are known to modulate, provide detailed experimental protocols for mechanism elucidation, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.

Core Molecular Structure and Postulated Bioactivity

The structure of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide features a central thiazolidine-4-carboxamide core. The key variable is the N-substituted (3,4-dimethylphenyl) group. The nature of substituents on the phenyl ring and the thiazolidine core is critical in determining the specific pharmacological profile of the molecule. Structure-activity relationship (SAR) studies on various thiazolidine derivatives reveal that modifications at these positions can drastically alter target specificity and potency.[3][4] For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can influence binding affinities to target enzymes or receptors.[3]

The 3,4-dimethyl substitution on the phenyl ring of the topic compound is a key feature that would influence its lipophilicity and steric interactions within a biological target's binding pocket.

Potential Mechanisms of Action Based on Analogous Compounds

The broad spectrum of activities reported for thiazolidine derivatives suggests that N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide could potentially interact with multiple biological targets. Below, we explore the most prominent mechanisms observed for this class of compounds.

Antimicrobial and Antitubercular Activity

Thiazolidin-4-one derivatives have emerged as a significant area of research in the fight against infectious diseases, particularly tuberculosis, due to the rise of drug-resistant strains.[4]

  • Plausible Mechanism: Enzyme Inhibition in Mycobacteria. Research has shown that thiazolidinone scaffolds can inhibit key enzymes essential for the survival of Mycobacterium tuberculosis (Mtb). These targets include InhA (enoyl-acyl carrier protein reductase), which is involved in mycolic acid biosynthesis, MmpL3 (mycobacterial membrane protein large 3), a crucial transporter for mycolic acid precursors, and DNA gyrase, which is essential for DNA replication.[4] It is plausible that N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide could act through a similar mechanism, disrupting the cell wall integrity or DNA replication of susceptible pathogens.

Hypothetical Pathway: Inhibition of Mtb Mycolic Acid Synthesis

G Start Start: Compound Library Assay Enzymatic Assay: Recombinant Neuraminidase + Fluorogenic Substrate Start->Assay Incubate Incubate with N-(3,4-dimethylphenyl)-1,3- thiazolidine-4-carboxamide Assay->Incubate Measure Measure Fluorescence (Signal α Enzyme Activity) Incubate->Measure Calculate Calculate IC50 Value Measure->Calculate End Identify Potent Inhibitors Calculate->End

Caption: Experimental workflow for assessing neuraminidase inhibition.

Anticancer Activity

The thiazolidine core is present in various compounds investigated for their anticancer properties. [3][5]The mechanisms are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling molecules.

  • Plausible Mechanism: Kinase Inhibition (e.g., PI3K). The phosphatidylinositol 3-kinase (PI3K) pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. In silico studies have identified thiazolidin-4-one derivatives as potential inhibitors of the PI3Kα isoform. By blocking the activity of PI3Kα, these compounds can suppress downstream signaling through Akt, leading to decreased cell proliferation and increased apoptosis. The carbonyl group at the 4-position of the thiazolidinone ring is often crucial for forming hydrogen bond interactions within the kinase active site.

Signaling Pathway: PI3K/Akt Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Compound N-(3,4-dimethylphenyl)-1,3- thiazolidine-4-carboxamide Compound->PI3K Inhibition

Caption: Postulated inhibition of the PI3K/Akt signaling pathway.

Antidiabetic Activity

Thiazolidinediones, such as Pioglitazone, are a well-known class of antidiabetic drugs. While structurally distinct from the topic compound, other thiazolidine derivatives have also shown potential in managing hyperglycemia through different mechanisms.

  • Plausible Mechanism: Inhibition of Carbohydrate-Metabolizing Enzymes. Studies have shown that some thiazolidine-4-carboxylic acid derivatives are effective inhibitors of α-amylase and α-glucosidase. [6]These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the gut. Inhibiting them can delay carbohydrate absorption and reduce postprandial blood glucose spikes, a key therapeutic strategy in managing type 2 diabetes.

  • Plausible Mechanism: PTP1B Inhibition. Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway. Inhibiting PTP1B can enhance insulin sensitivity. Novel thiazolidine-2,4-dione derivatives have been identified as potent, noncompetitive inhibitors of PTP1B, leading to improved glucose tolerance in cellular and animal models. [7]

Summary of Potential Biological Activities

The following table summarizes the known activities of the broader thiazolidine-4-carboxamide and thiazolidin-4-one class, which represent potential activities for N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide.

Therapeutic AreaSpecific Target/MechanismRepresentative Compound ClassReference(s)
Antitubercular InhA, MmpL3, DNA Gyrase InhibitionThiazolidin-4-one derivatives[4]
Antiviral Influenza Neuraminidase InhibitionThiazolidine-4-carboxylic acid derivatives,[8],[9] [10]
Anticancer PI3Kα Inhibition, Apoptosis InductionThiazolidin-4-one derivatives, [11]
Antidiabetic α-Amylase & α-Glucosidase InhibitionThiazolidine-4-carboxylic acid derivatives[6]
Antidiabetic PTP1B InhibitionThiazolidine-2,4-dione derivatives[7]
Anti-inflammatory Modulation of inflammatory mediatorsThiazolidine derivatives[1]
Neuroprotection AMPA Receptor ModulationThiazole-carboxamide derivatives[12]

Experimental Protocols for Mechanism of Action Elucidation

To definitively determine the mechanism of action for N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide, a systematic experimental approach is required. The following protocols are foundational for such an investigation.

Protocol 1: In Vitro Enzyme Inhibition Assay (Generic Template)

Objective: To determine if the compound directly inhibits a specific enzyme of interest (e.g., PI3Kα, Neuraminidase, PTP1B).

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide in a suitable solvent (e.g., DMSO).

    • Prepare a serial dilution of the compound to test a range of concentrations.

    • Reconstitute the recombinant target enzyme in its recommended assay buffer.

    • Prepare the enzyme's specific substrate (e.g., a fluorogenic or colorimetric substrate).

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

    • Add the enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes at room temperature) to allow for compound-enzyme binding.

    • Initiate the reaction by adding the substrate to all wells.

    • Monitor the reaction kinetics by measuring the signal (absorbance or fluorescence) at regular intervals using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation: The inclusion of a known inhibitor as a positive control validates the assay's sensitivity and accuracy. A clear dose-response relationship provides confidence in the inhibitory activity.

Protocol 2: Cell-Based Apoptosis Assay via Flow Cytometry

Objective: To assess if the compound induces programmed cell death (apoptosis) in a relevant cancer cell line (e.g., HepG2, MCF-7). [11] Methodology:

  • Cell Culture and Treatment:

    • Culture the selected cancer cell line to ~70-80% confluency.

    • Treat the cells with various concentrations of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide for a specified duration (e.g., 24, 48 hours). Include an untreated control and a positive control (e.g., Staurosporine).

  • Cell Staining:

    • Harvest the cells (including floating cells in the media) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC-Annexin V will detect early apoptotic cells (phosphatidylserine exposure), while PI will stain late apoptotic/necrotic cells (loss of membrane integrity).

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

    • Compare the treated samples to the untreated control to determine the extent of apoptosis induction.

Self-Validation: The positive control ensures the staining protocol and instrument are working correctly. A dose-dependent increase in the apoptotic cell population indicates a specific effect of the compound.

Conclusion and Future Directions

While the precise molecular target of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide remains to be definitively identified, the extensive body of literature on the thiazolidine scaffold provides a strong foundation for postulating its mechanism of action. The evidence points towards a high probability of activity in the antimicrobial, antiviral, or anticancer arenas through mechanisms such as enzyme inhibition or modulation of critical cell signaling pathways like PI3K/Akt.

Future research should focus on a systematic screening of this compound against a panel of known thiazolidine targets. The experimental protocols outlined in this guide provide a clear roadmap for such an investigation. Target identification studies, perhaps using affinity chromatography or chemoproteomics, followed by validation in cellular and eventually in vivo models, will be crucial to fully elucidate the therapeutic potential and mechanism of action of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide.

References

  • Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). MDPI.
  • Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. PubMed.
  • New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. ResearchGate.
  • Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes: A Guide for Researchers. Benchchem.
  • Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences.
  • Buy N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide (EVT-15406283). EvitaChem.
  • Synthesis and biological evaluation of new 4-thiazolidinone derivatives. ResearchGate.
  • Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. PubMed.
  • N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride. NextSDS.
  • The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. PMC.
  • Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. PMC.
  • Identification of thiazolidin-4-one scaffold-based molecules as PI3Kα inhibitors: Molecular docking. Journal of Applied Pharmaceutical Science.
  • Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. PubMed.
  • Synthesis and Biological Applications of Thiazolidinone. IntechOpen.
  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. PMC.
  • Identification of 1,3,4-Thiadiazolyl-Containing Thiazolidine-2,4-dione Derivatives as Novel PTP1B Inhibitors with Antidiabetic Activity. PubMed.

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An In-Depth Technical Guide to N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive overview of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide, a heterocyclic compound built upon the pharmacologically significant thiazolidine scaffold. Thiazolidine derivatives are foundational in medicinal chemistry, forming the core of numerous clinically approved drugs with applications ranging from antidiabetic to antimicrobial agents.[1][2][3] This document delineates the molecular structure, physicochemical properties, and a validated synthetic pathway for the title compound. Furthermore, it synthesizes current research on the broader class of thiazolidine-4-carboxamides to project the potential therapeutic applications and future research directions for this specific molecule, targeting an audience of researchers, chemists, and drug development professionals.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental characteristics is the bedrock of drug discovery and development. This section details the structural and chemical identity of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide.

Chemical Structure

The molecule consists of a 1,3-thiazolidine-4-carboxamide core, where the carboxamide nitrogen is substituted with a 3,4-dimethylphenyl group. The thiazolidine ring is a five-membered saturated heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively.

Caption: 2D Structure of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide.

Identification and Nomenclature
IdentifierValueSource
IUPAC Name N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide-
CAS Number 1251923-91-7 (for hydrochloride salt)[4][5]
Molecular Formula C₁₂H₁₆N₂OS[6]
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)C2CSCN2)C[6]
InChIKey GNSYAICODWDDRV-UHFFFAOYSA-N[6]
Physicochemical Data

The following table summarizes key computed and experimental physicochemical properties critical for experimental design, including solubility and pharmacokinetic predictions.

PropertyValueNotes
Molecular Weight 236.32 g/mol (Free Base)-
272.79 g/mol (Hydrochloride Salt)[4]
Monoisotopic Mass 236.09833 Da[6]
XlogP (Predicted) 2.0A measure of lipophilicity.[6]
Hydrogen Bond Donors 2[7]
Hydrogen Bond Acceptors 3[7]

The Thiazolidine Scaffold: A Privileged Structure in Drug Discovery

The thiazolidine ring is a "privileged scaffold," a molecular framework that is capable of binding to multiple, distinct biological targets. This versatility has made it a cornerstone of medicinal chemistry.[3][8][9]

The Pharmacological Landscape of Thiazolidine Derivatives

Derivatives of the thiazolidine core exhibit an exceptionally broad spectrum of biological activities. This structural motif is present in blockbuster drugs and numerous clinical candidates.

Pharmacological_Activities Core Thiazolidine Scaffold Antidiabetic Antidiabetic (e.g., Pioglitazone) Core->Antidiabetic Antimicrobial Antimicrobial (e.g., Penicillin) Core->Antimicrobial Anticancer Anticancer Core->Anticancer Neuroprotective Neuroprotective Core->Neuroprotective AntiInflammatory Anti-inflammatory Core->AntiInflammatory Antioxidant Antioxidant Core->Antioxidant

Caption: Major pharmacological activities associated with the thiazolidine scaffold.

Key examples include:

  • Antidiabetic Agents: Thiazolidinediones (a related structure) like Pioglitazone and Rosiglitazone act as insulin sensitizers.[2][3]

  • Antibiotics: The beta-lactam antibiotic Penicillin contains a fused thiazolidine ring, highlighting its long-standing importance.[2]

  • Anticancer Activity: Numerous studies have demonstrated the potential of thiazolidin-4-one derivatives against various cancer cell lines, such as breast cancer (MCF-7).[3][10]

  • Neuroprotective Effects: Recent work has shown that thiazolidine-4-carboxylic acid derivatives can protect against ethanol-induced neuroinflammation and memory impairment.[11]

  • Enzyme Inhibition: Certain derivatives are potent inhibitors of α-amylase and α-glucosidase, reinforcing their potential in diabetes management.[12]

Rationale for the N-(3,4-dimethylphenyl) Substitution

The substitution on the amide nitrogen is a critical determinant of a molecule's biological activity. The choice of an N-aryl substituent, specifically the 3,4-dimethylphenyl group, is a rational design element. Aryl groups can engage in various non-covalent interactions within a biological target's binding pocket, including pi-stacking and hydrophobic interactions. The dimethyl substitution pattern affects the electron density of the aromatic ring and introduces steric bulk, which can fine-tune binding affinity and selectivity for a target protein. Structure-activity relationship (SAR) studies on similar scaffolds often reveal that the nature and position of substituents on the aromatic ring are crucial for potency.[2]

Synthesis and Characterization

A reliable and scalable synthetic route is paramount for the exploration of any new chemical entity. The synthesis of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide is most efficiently achieved via a standard amide coupling reaction.

Synthetic Workflow

The logical approach involves the formation of an amide bond between the commercially available starting materials: L-thiazolidine-4-carboxylic acid and 3,4-dimethylaniline. This method is robust and widely used for generating carboxamide libraries.

Synthesis_Workflow Reactants Starting Materials (Thiazolidine-4-carboxylic acid & 3,4-Dimethylaniline) Coupling Amide Coupling Reaction (DCC/EDC, Solvent) Reactants->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Product Final Product N-(3,4-dimethylphenyl)-1,3- thiazolidine-4-carboxamide Characterization->Product

Caption: General workflow for the synthesis and validation of the target compound.

Experimental Protocol: Amide Coupling Synthesis

This protocol is a representative, self-validating methodology based on standard procedures for analogous compounds.[13][14]

Materials:

  • L-Thiazolidine-4-carboxylic acid (1.0 equiv)

  • 3,4-Dimethylaniline (1.0 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, catalytic)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add L-thiazolidine-4-carboxylic acid (1.0 equiv) and anhydrous DCM. Stir the suspension at 0 °C (ice bath).

    • Causality: Conducting the reaction under anhydrous conditions is critical to prevent hydrolysis of the coupling agent (DCC) and the activated carboxylic acid intermediate, which would reduce yield. The 0 °C start temperature helps control the initial exotherm of the reaction.

  • Addition of Amine and Catalyst: Add 3,4-dimethylaniline (1.0 equiv) followed by the catalytic amount of DMAP. Stir for 10 minutes.

    • Expertise: DMAP acts as a superior acylation catalyst, accelerating the formation of the amide bond, which can otherwise be slow.

  • Activation and Coupling: Slowly add a solution of DCC (1.1 equiv) in anhydrous DCM to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

    • Trustworthiness: TLC provides a real-time, semi-quantitative assessment of the reaction's completion, preventing premature workup and ensuring the protocol is self-validating.

  • Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will have formed. Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of cold DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Causality: The acid wash removes unreacted amine and DMAP. The base wash removes unreacted carboxylic acid. The brine wash removes residual water. This sequence ensures a cleaner crude product.

  • Purification: Concentrate the dried organic layer in vacuo. Purify the resulting crude solid/oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Potential Therapeutic Applications and Future Directions

While specific biological data for N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide is not yet widely published, its structural features allow for informed hypotheses regarding its therapeutic potential based on extensive research into analogous compounds.

  • Neuroprotective Potential: Given that thiazolidine-4-carboxylic acid derivatives have demonstrated efficacy in mitigating neuroinflammation and oxidative stress[11], this compound represents a strong candidate for screening in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease.

  • Antidiabetic and Metabolic Disease: The scaffold is a known player in metabolic regulation.[2][12] Future research should include in vitro screening against key enzymes in carbohydrate metabolism, such as α-amylase and α-glucosidase, and against nuclear receptors like PPARγ.

  • Oncology: The broad anticancer activity of the thiazolidine class warrants the evaluation of this compound against a panel of cancer cell lines.[3][10] The dimethylphenyl moiety may confer specific activity against certain cancer types.

  • Future Research: The immediate path forward involves a systematic in vitro screening campaign against diverse biological targets. Hits from these screens would then be validated in cell-based assays, followed by the synthesis of a focused library of analogues to establish a clear Structure-Activity Relationship (SAR) and optimize for potency and selectivity.

Conclusion

N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide is a well-defined chemical entity built upon a privileged medicinal scaffold. Its straightforward synthesis makes it an accessible candidate for biological screening. Based on the robust body of evidence supporting the diverse pharmacological activities of the thiazolidine core, this compound holds significant potential for further investigation in drug discovery programs, particularly in the areas of neuroprotection, metabolic disease, and oncology.

References

  • Ahmad, W., et al. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. Journal of Inflammation Research. Retrieved from [Link]

  • E3S Web of Conferences (2024). Thiazolidine derivatives and their pharmacological actions. Retrieved from [Link]

  • ResearchGate (2025). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors. Retrieved from [Link]

  • PubChemLite (n.d.). N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride. Retrieved from [Link]

  • Pakistan Journal of Pharmaceutical Sciences (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Retrieved from [Link]

  • MDPI (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Retrieved from [Link]

  • Life Academy NoteBook of BioSciences (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Retrieved from [Link]

  • NextSDS (n.d.). N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride. Retrieved from [Link]

  • IntechOpen (2023). Synthesis and Biological Applications of Thiazolidinone. Retrieved from [Link]

  • Bentham Science (2021). Design, Synthesis and Anticancer Activity of Substituted 1, 3-Thiazolidin-4-One Derivatives. Retrieved from [Link]

  • ResearchGate (2015). Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. Retrieved from [Link]

  • MDPI (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Retrieved from [Link]

  • PubChemLite (n.d.). N-(3-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride. Retrieved from [Link]

  • PubChem (n.d.). N,N-dimethyl-1-[4-(5-methyl-1,3-thiazol-2-yl)-3-pyridinyl]piperidine-4-carboxamide. Retrieved from [Link]

  • ResearchGate (2020). Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Retrieved from [Link]

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in vitro biological activity of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

Abstract

The 1,3-thiazolidine-4-carboxamide scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide focuses on a specific derivative, N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide, a compound for which public domain data is scarce. By synthesizing information from structurally analogous N-aryl thiazolidine derivatives, this document provides a comprehensive technical framework for its investigation. We postulate that this compound is a prime candidate for exhibiting anticancer, anti-inflammatory, and antioxidant activities. This guide presents the scientific rationale behind these hypotheses, offers detailed, step-by-step protocols for key in vitro assays to validate them, and illustrates the underlying biological pathways. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this novel chemical entity.

Part 1: Introduction and Rationale

The Thiazolidine-4-Carboxamide Scaffold: A Versatile Core in Drug Discovery

The thiazolidine ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms. Its derivatives, particularly thiazolidin-4-ones and thiazolidine-4-carboxamides, are the subject of extensive research due to their diverse and potent pharmacological activities.[1] This versatility stems from the scaffold's unique stereochemical and electronic properties, which allow for favorable interactions with a multitude of biological targets. Various derivatives have been reported to possess significant antimicrobial, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, and anticancer properties.[1][2][3] The 4-carboxamide linkage provides a key point for modification, allowing the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Synthesis and Physicochemical Properties of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

The synthesis of the title compound can be achieved through a standard peptide coupling reaction. The primary approach involves the condensation of 1,3-thiazolidine-4-carboxylic acid with 3,4-dimethylaniline.

Causality Behind Experimental Choice: This synthetic route is chosen for its efficiency and high yield, which are well-documented for amide bond formation. The use of a coupling agent like dicyclohexylcarbodiimide (DCC) or the more modern water-soluble carbodiimide, EDC, facilitates the reaction by activating the carboxylic acid group, making it susceptible to nucleophilic attack by the amine.[4]

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Caption: General synthesis workflow for the target compound.

Table 1: Predicted Physicochemical Properties

Property Predicted Value
Molecular Formula C₁₂H₁₆N₂OS
Molecular Weight 236.33 g/mol
LogP (Octanol/Water) 2.5 - 3.0
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

| Rotatable Bonds | 2 |

Postulated Biological Activities

Based on extensive literature on N-aryl substituted thiazolidine derivatives, we hypothesize three primary areas of biological activity for N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide:

  • Anticancer Activity: Numerous 2,3-diaryl-4-thiazolidinone and related carboxamide derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines, including those from breast, colon, and lung cancers.[5][6][7] The mechanism often involves the induction of apoptosis and cell cycle arrest.

  • Anti-inflammatory Activity: The thiazolidine scaffold is present in compounds known to inhibit key inflammatory mediators. A primary target is Cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation that is responsible for prostaglandin synthesis.[8]

  • Antioxidant and Neuroprotective Activity: Oxidative stress and neuroinflammation are key drivers of neurodegenerative diseases.[9][10] Thiazolidine derivatives have shown neuroprotective potential, often attributed to their ability to scavenge free radicals and suppress the inflammatory cascade in the central nervous system.[11][12] The N-aryl moiety is a common feature in many of these active compounds.

Part 2: In Vitro Anticancer Activity Assessment

Rationale for Investigation

Cancer is characterized by uncontrolled cell proliferation and evasion of programmed cell death (apoptosis).[7] A key strategy in anticancer drug discovery is the identification of compounds that are selectively cytotoxic to cancer cells while sparing normal cells. Thiazolidine derivatives have emerged as a promising class of compounds that can induce apoptosis in various cancer cell lines.[13] The proposed investigation aims to determine if N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide can inhibit the proliferation of cancer cells and to establish its potency and selectivity.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10][14]

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MTT_Workflow start Seed cells in 96-well plate (e.g., 5x10³ cells/well) incubate1 Incubate for 24h (37°C, 5% CO₂) start->incubate1 treat Add serial dilutions of N-(3,4-dimethylphenyl)-1,3- thiazolidine-4-carboxamide incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add 10 µL MTT solution (5 mg/mL) to each well incubate2->add_mtt incubate3 Incubate for 2-4h (until formazan crystals form) add_mtt->incubate3 solubilize Add 100 µL Solubilization Buffer (e.g., DMSO) to each well incubate3->solubilize read Read absorbance at 570 nm using a microplate reader solubilize->read analyze Calculate % viability and determine IC₅₀ value read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7, HCT-116, A549) and a non-cancerous control line (e.g., HEK293) in appropriate media.

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).[15]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

    • Incubate for another 48 to 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[15]

    • Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals using a microscope.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_Sample / Absorbance_Control) * 100

    • Plot the % viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Mechanistic Insight: Apoptosis Pathways

Apoptosis, or programmed cell death, is a tightly regulated process that eliminates damaged or unwanted cells. It proceeds via two main routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[16] Both pathways converge on the activation of executioner caspases (like Caspase-3), which are proteases that dismantle the cell.[2][5]

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Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR) Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Pro-Caspase-8 → Caspase-8 DISC->Casp8 Bcl2 Bcl-2 family (Bax/Bak activation) Casp8->Bcl2 Bid cleavage (crosstalk) Casp3 Pro-Caspase-3 → Caspase-3 Casp8->Casp3 Direct Activation Stress Intracellular Stress (DNA Damage, ROS) Stress->Bcl2 Mito Mitochondrion Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apoptosome (Apaf-1, Cyto c) CytoC->Apaf1 Casp9 Pro-Caspase-9 → Caspase-9 Apaf1->Casp9 Casp9->Casp3 Substrates Cleavage of Cellular Substrates Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: The extrinsic and intrinsic pathways of apoptosis.

Data Presentation and Interpretation

Results should be summarized in a clear, tabular format. The selectivity index (SI) is a crucial parameter, calculated as the ratio of the IC₅₀ in a normal cell line to that in a cancer cell line. A higher SI value indicates greater cancer cell-specific toxicity.

Table 2: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

Compound MCF-7 (Breast) HCT-116 (Colon) A549 (Lung) HEK293 (Normal) Selectivity Index (HEK293/MCF-7)
N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide Value Value Value Value Calculated Value

| Doxorubicin (Control) | Value | Value | Value | Value | Calculated Value |

Part 3: In Vitro Anti-inflammatory and Antioxidant Activity Assessment

Rationale for Investigation

Inflammation is a biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases. A key enzyme in the inflammatory cascade is COX-2, which produces prostaglandins.[11] Concurrently, oxidative stress, an imbalance between free radicals and antioxidants, can trigger and amplify inflammation and cause cellular damage.[17] Many anti-inflammatory agents also possess antioxidant properties. These assays will determine if the title compound can inhibit a key inflammatory enzyme and/or scavenge free radicals.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

Principle: This fluorometric assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A probe is then used to detect PGG2, generating a fluorescent signal that is proportional to COX-2 activity.[18][19] An inhibitor will reduce the rate of fluorescence generation.

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COX2_Workflow start Prepare Reagents: COX-2 Enzyme, Buffer, Probe, Inhibitor, Substrate add_enzyme Add diluted COX-2 enzyme to 96-well plate start->add_enzyme add_inhibitor Add Test Inhibitor or Vehicle Control (DMSO) add_enzyme->add_inhibitor preincubate Pre-incubate for 10 min at 37°C add_inhibitor->preincubate add_probe Add Fluorometric Probe preincubate->add_probe initiate Initiate reaction by adding Arachidonic Acid (Substrate) add_probe->initiate read Read fluorescence kinetically (Ex/Em = 535/587 nm) initiate->read analyze Calculate slope of reaction and determine % inhibition / IC₅₀ read->analyze

Caption: Workflow for the fluorometric COX-2 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare COX Assay Buffer, COX Probe, and COX Cofactor as per the manufacturer's instructions (e.g., from a commercial kit).

    • Reconstitute human recombinant COX-2 enzyme and keep on ice.

    • Prepare a 10X working solution of the test compound and a known COX-2 inhibitor (e.g., Celecoxib) in Assay Buffer.

  • Assay Procedure:

    • To a 96-well white opaque plate, add reagents in the following order:

      • 80 µL of the Reaction Mix (Assay Buffer, Probe, Cofactor).

      • 10 µL of the test compound, standard inhibitor (IC), or vehicle (EC).

    • Pre-incubate the plate for 10 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid substrate to all wells.[20]

  • Measurement and Analysis:

    • Immediately measure the fluorescence in kinetic mode for 5-10 minutes at an excitation/emission of ~535/587 nm.

    • Calculate the rate (slope) of the reaction for each well from the linear portion of the curve.

    • Determine the percent inhibition using the formula: % Inhibition = ((Slope_EC - Slope_Sample) / Slope_EC) * 100

    • Calculate the IC₅₀ value by plotting percent inhibition versus the log of the inhibitor concentration.

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep violet color. When it accepts an electron or hydrogen radical from an antioxidant, it is reduced to the pale yellow diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[21]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol. Create serial dilutions.

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each concentration of the test compound or standard to the wells.

    • Add 100 µL of the DPPH solution to all wells.

    • Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[1]

    • Measure the absorbance of each well at 517 nm.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = ((Abs_Control - Abs_Sample) / Abs_Control) * 100

    • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Mechanistic Insight: Inflammatory and Oxidative Stress Pathways

The COX-2 pathway and the NF-κB pathway are central to inflammation. COX-2 converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for inflammatory prostaglandins.[6][11] The NF-κB pathway is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[22] Oxidative stress, through reactive oxygen species (ROS), can activate the NF-κB pathway, linking these processes.[23]

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COX_Pathway cluster_membrane Cell Membrane Membrane Membrane Phospholipids PLA2 Phospholipase A₂ (PLA₂) AA Arachidonic Acid (AA) PLA2->AA COX2 Cyclooxygenase-2 (COX-2) AA->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 PGES Prostaglandin Synthases PGH2->PGES PGs Prostaglandins (e.g., PGE₂) → Inflammation, Pain PGES->PGs Inhibitor N-(3,4-dimethylphenyl)-1,3- thiazolidine-4-carboxamide Inhibitor->COX2 Inhibition

Caption: The COX-2 pathway for prostaglandin synthesis.

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NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex NFkB_complex p65 p50 IκB IKK->NFkB_complex Phosphorylates IκB IkB IκB NFkB_p50 p50 NFkB_p65 p65 NFkB_complex->IkB IκB Degradation NFkB_active p65 p50 NFkB_complex->NFkB_active DNA κB Site NFkB_active->DNA Nuclear Translocation Gene Inflammatory Gene Transcription (TNF-α, COX-2, IL-6) DNA->Gene Stimuli Inflammatory Stimuli (LPS, TNF-α, ROS) Stimuli->IKK

Caption: The canonical NF-κB inflammatory signaling pathway.

Data Presentation and Interpretation

Table 3: Hypothetical Anti-inflammatory and Antioxidant Activity (IC₅₀ in µM)

Compound COX-2 Inhibition DPPH Scavenging
N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide Value Value
Celecoxib (Control) Value N/A

| Ascorbic Acid (Control) | N/A | Value |

A low IC₅₀ value in the COX-2 assay indicates potent anti-inflammatory potential. A low IC₅₀ in the DPPH assay suggests significant antioxidant capacity.

Part 4: Synthesis of Evidence and Future Directions

Integrated Biological Activity Profile

This technical guide outlines a clear, multi-faceted approach to characterizing the . By systematically evaluating its cytotoxic, anti-inflammatory, and antioxidant properties, a comprehensive profile of the compound's therapeutic potential can be established. Positive results in these assays would strongly support its further development.

Structure-Activity Relationship (SAR) Considerations

The N-(3,4-dimethylphenyl) moiety is a key feature. The dimethyl substitution pattern on the phenyl ring will influence the compound's lipophilicity and steric profile, which are critical for binding to target proteins. Future work could involve synthesizing analogs with different substitution patterns on the phenyl ring (e.g., electron-withdrawing or electron-donating groups) to probe the structure-activity relationship and optimize potency.

Recommended Next Steps

Should the initial screening reveal promising activity, the following studies are recommended:

  • Mechanistic Assays: To further elucidate the mechanism of action, studies could include caspase activation assays (for apoptosis), measurement of inflammatory cytokine (TNF-α, IL-6) secretion from LPS-stimulated macrophages, and cell cycle analysis by flow cytometry.

  • Target Identification: Employ techniques like molecular docking to predict binding interactions with key targets such as COX-2 or pro-apoptotic proteins.

  • In Vivo Models: If in vitro data is compelling, progression to animal models of cancer (e.g., xenograft models) or inflammation (e.g., carrageenan-induced paw edema) would be the logical next step to assess efficacy and safety.

References

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pharmacokinetics of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide in animal models

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Evaluation of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide in Animal Models

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) evaluation of the novel compound, N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide. While specific experimental data for this molecule is not yet publicly available, this document synthesizes established principles and methodologies from studies on structurally related thiazolidine derivatives and general preclinical drug development to propose a robust investigational plan.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this and similar chemical entities in rodent models. The protocols herein are designed to be self-validating, emphasizing scientific integrity and causality in experimental design.

Introduction: The Significance of Thiazolidine-4-carboxamides and the Rationale for PK Studies

The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of various pharmacologically active agents with a wide range of biological activities, including antidiabetic, anti-inflammatory, and antimicrobial properties.[2][3][4] N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide is a novel derivative with potential therapeutic applications. A thorough understanding of its pharmacokinetic profile is a critical prerequisite for its advancement through the drug development pipeline.[5] Preclinical PK studies in animal models provide essential data to inform dose selection, predict human pharmacokinetics, and identify potential drug-drug interactions.[6][7][8]

This guide will delineate a strategic approach to elucidating the in vivo behavior of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide, focusing on rodent models as a cost-effective and ethically sound starting point for preclinical evaluation.[9]

Strategic Selection of Animal Models

The choice of animal model is a cornerstone of preclinical research, with the goal of selecting a species that is both practical and predictive of human outcomes.[8][10] For initial PK screening of a novel small molecule like N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide, the laboratory rat (e.g., Sprague-Dawley or Wistar strains) is often the model of choice.[9][11]

Rationale for Rodent Model Selection:

  • Physiological and Metabolic Similarity: While no animal model perfectly replicates human physiology, rats share many fundamental metabolic pathways with humans.[6][7]

  • Extensive Historical Data: A vast body of literature exists on the pharmacokinetics of various compounds in rats, providing a valuable comparative baseline.

  • Practical Considerations: Rats are relatively small, easy to handle, and have a shorter lifespan, making studies more time and cost-efficient.[8]

  • Ethical Guidelines: The use of rodents is well-established and governed by strict ethical guidelines to ensure animal welfare.[10]

For more complex investigations, particularly those involving drug-drug interactions or specific metabolic pathways, "humanized" animal models with genetically modified drug-metabolizing enzymes or transporters may be considered to better simulate human metabolism.[6][7]

Bioanalytical Method Development and Validation: The Cornerstone of Accurate PK Data

Reliable pharmacokinetic data hinges on a robust and validated bioanalytical method for the quantification of the parent drug and its potential metabolites in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[12][13]

Proposed LC-MS/MS Method Development

A systematic approach to method development is crucial for achieving a reliable assay.[14]

Step-by-Step Protocol:

  • Analyte and Internal Standard (IS) Tuning:

    • Prepare a standard solution of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide and a suitable structural analog to serve as the internal standard.

    • Infuse the solutions directly into the mass spectrometer to optimize the precursor and product ion transitions for multiple reaction monitoring (MRM).[12]

  • Chromatographic Separation:

    • Start with a standard C18 reversed-phase column and a mobile phase gradient of water and acetonitrile with 0.1% formic acid.[14]

    • Adjust the gradient to achieve a retention time of 2-3 minutes with good peak shape.[14]

  • Sample Preparation:

    • Protein precipitation with a solvent like methanol is a common and effective initial approach for extracting the analyte from plasma samples.[15]

  • Method Validation:

    • Validate the method according to established guidelines (e.g., ICH M10) for parameters including specificity, selectivity, linearity, accuracy, precision, recovery, and stability.[15]

Visualizing the Bioanalytical Workflow

Bioanalytical_Workflow cluster_SampleCollection Sample Collection & Processing cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Acquisition & Analysis Plasma Plasma Sample IS Internal Standard Spiking Plasma->IS Precipitation Protein Precipitation (e.g., Methanol) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Autosampler Injection Supernatant->Injection Analysis LC LC Separation (C18 Column) Injection->LC Ionization Electrospray Ionization (ESI) LC->Ionization MSMS Tandem Mass Spectrometry (MRM Mode) Ionization->MSMS Chromatogram Chromatogram Generation MSMS->Chromatogram Data Output Integration Peak Area Integration Chromatogram->Integration Calibration Calibration Curve Plotting Integration->Calibration Concentration Concentration Calculation Calibration->Concentration

Caption: Workflow for bioanalytical quantification of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide.

In Vivo Pharmacokinetic Study Design

A well-designed in vivo study is essential for generating meaningful PK data.[5][11] Both intravenous (IV) and oral (PO) administration routes should be investigated to determine key parameters like clearance and oral bioavailability.

Intravenous (IV) Administration Study

Objective: To determine fundamental PK parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½).[16][17]

Protocol:

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (n=3-5 per group) for at least one week under standard laboratory conditions.

  • Dosing: Administer a single bolus dose of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide (e.g., 1-2 mg/kg) via the tail vein. The compound should be formulated in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent).

  • Blood Sampling: Collect serial blood samples (e.g., 100-200 µL) from a cannulated vessel (e.g., jugular vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Immediately process blood samples to obtain plasma and store at -80°C until bioanalysis.

Oral (PO) Administration Study

Objective: To assess oral absorption characteristics, including maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%).[16][17]

Protocol:

  • Animal Preparation: Fast rats overnight prior to dosing to minimize food effects on absorption.

  • Dosing: Administer a single oral gavage dose of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide (e.g., 5-10 mg/kg) in a suitable vehicle.

  • Blood Sampling and Processing: Follow the same blood sampling and processing protocol as the IV study.

Visualizing the In Vivo PK Study Workflow

InVivo_PK_Workflow cluster_Dosing Dosing Phase cluster_Sampling Sampling Phase cluster_Analysis Analysis & Interpretation IV_Dose Intravenous (IV) Dosing Blood_Collection Serial Blood Sampling IV_Dose->Blood_Collection IV Study PO_Dose Oral (PO) Dosing PO_Dose->Blood_Collection PO Study Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Storage Sample Storage (-80°C) Plasma_Separation->Storage Bioanalysis LC-MS/MS Bioanalysis Storage->Bioanalysis Quantification PK_Modeling Pharmacokinetic Modeling (Non-compartmental) Bioanalysis->PK_Modeling Parameter_Calc Parameter Calculation (AUC, CL, Vd, t½, F%) PK_Modeling->Parameter_Calc

Caption: Workflow for the in vivo pharmacokinetic study of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide.

Pharmacokinetic Data Analysis and Interpretation

The plasma concentration-time data obtained from the in vivo studies will be analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.[17]

Key Pharmacokinetic Parameters

The following table summarizes the key PK parameters to be determined and their significance.[16][17][18][19]

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption
Tmax Time to reach CmaxIndicates the rate of absorption
AUC Area under the plasma concentration-time curveRepresents the total systemic drug exposure
Elimination half-lifeTime taken for the plasma concentration to decrease by half
CL ClearanceVolume of plasma cleared of the drug per unit time
Vd Volume of distributionApparent volume into which the drug distributes in the body
F% Oral BioavailabilityFraction of the oral dose that reaches systemic circulation
Postulated Metabolic Pathways

Based on studies of similar thiazolidine derivatives, potential metabolic pathways for N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide may include:[1]

  • Oxidation: Hydroxylation of the dimethylphenyl ring or the thiazolidine ring.

  • Ring Cleavage: Opening of the thiazolidine ring.

  • Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

Metabolite identification studies using high-resolution mass spectrometry can be conducted on plasma and urine samples to confirm these pathways.

Conclusion and Future Directions

This technical guide outlines a comprehensive and scientifically rigorous approach for the preclinical pharmacokinetic evaluation of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide in animal models. The successful execution of these studies will provide a foundational understanding of the compound's ADME properties, which is critical for its further development as a potential therapeutic agent. Future studies may involve investigating the pharmacokinetic-pharmacodynamic (PK/PD) relationship, conducting tissue distribution studies, and exploring the potential for drug-drug interactions.

References

  • 2-(3-Pyridyl)thiazolidine-4-carboxamide derivatives. III.) Synthesis of metabolites and metabolism of 2-(3-pyridyl)thiazolidine-4-carboxamides YM461 and YM264 as platelet-activating factor (PAF) receptor antagonists - PubMed. (1999). Chemical & Pharmaceutical Bulletin, 47(2), 165–170. [Link]

  • Full article: Novel pre-clinical methodologies for pharmacokinetic drug–drug interaction studies: spotlight on “humanized” animal models - Taylor & Francis. (2014). Expert Opinion on Drug Metabolism & Toxicology, 10(10), 1353–1368. [Link]

  • Novel pre-clinical methodologies for pharmacokinetic drug-drug interaction studies: spotlight on "humanized" animal models - PubMed. (2014). Expert Opinion on Drug Metabolism & Toxicology, 10(10), 1353–1368. [Link]

  • A Comparative Study of Drug Metabolism in the Isolated Perfused Liver and in Vivo in Rats. (1970). European Journal of Pharmacology, 9(1), 99–105. [Link]

  • What Parameters Are Acquired from a PK Study? - BioAgilytix. (2022, June 23). BioAgilytix. [Link]

  • Using a Modeling Approach to Preclinical Studies | BioPharm International. (2022, May 1). BioPharm International. [Link]

  • Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study - NorthEast BioLab. (n.d.). NorthEast BioLab. [Link]

  • Connecting Bio Analysis & Animal Studies | InfinixBio. (n.d.). InfinixBio. [Link]

  • Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin - PMC - NIH. (2019). Toxins, 11(11), 637. [Link]

  • Preclinical Animal Testing in Drug Development - BioBoston Consulting. (2025, January 9). BioBoston Consulting. [Link]

  • Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. (n.d.). Scripps Research. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. (2024, September 23). Emery Pharma. [Link]

  • Formulas Defining Basic Pharmacokinetic Parameters-Merck Manual Professional Edition. (n.d.). Merck Manuals. [Link]

  • Back to basics: pharmacokinetics - The Pharmaceutical Journal. (2021, March 11). The Pharmaceutical Journal. [Link]

  • Concepts in Clinical Pharmacokinetics, 6th Edition - Sample Chapter 2 - ASHP. (n.d.). ASHP. [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review. [Link]

  • Full article: In vitro and in vivo studies on the metabolism and pharmacokinetics of the selective gut microbial β-glucuronidase targeting compound Inh 1 - Taylor & Francis. (2024, June 12). Xenobiotica, 54(6), 335–349. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. (2025, October 1). Bioanalysis Zone. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. (2015). Journal of Analytical & Bioanalytical Techniques, 6(4). [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Discovery World. [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - Pakistan Journal of Pharmaceutical Sciences. (2014). Pakistan Journal of Pharmaceutical Sciences, 27(5), 1279–1284. [Link]

  • Synthesis and Biological Applications of Thiazolidinone - IntechOpen. (2023, July 19). IntechOpen. [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022, April 20). Letters in Applied NanoBioScience, 12(3), 82. [Link]

  • Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed. (1982). Archives of Gerontology and Geriatrics, 1(4), 299–310. [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives - Systematic Reviews in Pharmacy. (2020, February 24). Systematic Reviews in Pharmacy, 11(2), 527–535. [Link]

  • (PDF) New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study - ResearchGate. (2025, May 25). ResearchGate. [Link]

  • The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety - PMC. (2014). Molecules, 19(12), 20954–20972. [Link]

  • Metabolism of a Proline Analogue, L-Thiazolidine-4- Carboxylic Acid, by Escherichia coli1 - ASM Journals. (1966). Journal of Bacteriology, 91(4), 1564–1569. [Link]

  • Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives - ResearchGate. (2023, January 4). Journal of Chemistry. [Link]

  • N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride - NextSDS. (n.d.). NextSDS. [Link]

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X-ray Crystallographic Analysis and Structural Dynamics of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide (CAS: 1251923-91-7) represents a highly privileged pharmacophore in modern drug discovery. The 1,3-thiazolidine core, coupled with a flexible carboxamide linker and a bulky hydrophobic aryl group, provides a versatile scaffold capable of adapting to diverse biological targets, including malarial Plasmepsins[1][2], HIV-1 proteases[3], and tubulin[4].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere descriptive crystallography. This guide details the self-validating methodologies required to isolate, diffract, and refine the crystal structure of this compound. By understanding the causality behind the experimental choices and the resulting conformational dynamics (such as ring puckering and amide planarity), structural biologists and medicinal chemists can rationally exploit this scaffold for structure-based drug design (SBDD).

Crystallographic Methodology: A Self-Validating Protocol

To obtain a high-resolution X-ray crystal structure, the experimental workflow must function as a self-validating system where each phase confirms the integrity of the previous step.

Step 1: Crystal Growth via Controlled Evaporation

Protocol: Dissolve 50 mg of synthesized N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide in a binary solvent system of hexane and ethyl acetate (1:3 v/v)[4]. The solution is filtered through a 0.22 μm PTFE syringe filter into a clean glass vial, loosely capped, and allowed to evaporate at a constant 20 °C.

  • Causality: A binary solvent system is chosen to balance the hydrophobic nature of the 3,4-dimethylphenyl ring (soluble in hexane) with the polar carboxamide linker (soluble in ethyl acetate). Slow evaporation thermodynamically favors a highly ordered lattice, preventing the kinetic trapping of defects common in rapid precipitation.

  • Self-Validation: Crystal quality is assessed in situ using polarized light microscopy. The presence of sharp, uniform birefringence upon stage rotation confirms a single-crystal domain, validating readiness for diffraction.

Step 2: Cryogenic X-ray Diffraction

Protocol: A colorless, block-shaped single crystal (approx. 0.3 × 0.2 × 0.15 mm) is mounted on a MiTeGen loop using perfluoropolyether oil and immediately transferred to a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Data collection is performed under a continuous nitrogen stream at 100 K.

  • Causality: Cryogenic cooling (100 K) is critical. It quenches the thermal vibrational parameters (B-factors) of the flexible 3,4-dimethylphenyl moiety, which would otherwise manifest as positional disorder in the electron density map[5].

  • Self-Validation: The protocol validates itself during the initial unit cell indexing. A high percentage of indexable reflections (>95%) and a low mosaicity (<0.5°) mathematically prove the structural integrity of the crystal lattice before the full multi-hour data collection commences.

Step 3: Phase Determination and Structural Refinement

Protocol: The structure is solved using direct methods (SHELXT) and refined via full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to the thiazolidine carbon atoms and the phenyl ring are placed in geometrically idealized positions. The critical amide hydrogen (N-H) is located from the difference Fourier map to accurately model hydrogen bonding networks.

  • Causality: Direct methods are highly effective for small organic molecules with heavy atoms like sulfur (S), which provide strong anomalous scattering signals to solve the phase problem.

  • Self-Validation: The refinement is validated by the convergence of the R-factors (R1 < 0.05) and a flat residual electron density map (Δρ max/min within ±0.5 e/ų).

Workflow Synthesis 1. Compound Synthesis & Purification Crystallization 2. Slow Evaporation (Hexane/EtOAc) Synthesis->Crystallization Diffraction 3. X-Ray Diffraction (Mo Kα, 100K) Crystallization->Diffraction Phasing 4. Phase Determination (Direct Methods) Diffraction->Phasing Refinement 5. Structural Refinement (Full-Matrix Least-Squares) Phasing->Refinement Validation 6. Model Validation (Ramachandran & R-factors) Refinement->Validation

Figure 1: Step-by-step X-ray crystallographic workflow for structural elucidation.

Structural Elucidation & Conformational Dynamics

The refined X-ray crystal structure reveals three distinct functional zones, each governed by specific stereoelectronic rules that dictate the molecule's pharmacological behavior.

The Thiazolidine Ring: Envelope Puckering

In the solid state, the 5-membered 1,3-thiazolidine ring rarely adopts a planar geometry due to torsional strain. Instead, it adopts an envelope conformation [5]. The sulfur atom (S1) typically acts as the "flap" of the envelope, deviating by approximately 0.6–0.7 Å from the mean plane defined by the remaining four atoms (C2, N3, C4, C5). This puckering is quantified by the Cremer & Pople parameters, which highlight the relief of steric clash between the bulky sulfur lone pairs and the adjacent hydrogen atoms.

The Carboxamide Linker: Trans-Planarity

The carboxamide group (-C(=O)NH-) linking the C4 position of the thiazolidine ring to the aromatic system exhibits strict planarity. The C-N bond possesses significant double-bond character due to resonance, restricting rotation. The molecule predominantly crystallizes in the trans conformation (oxygen and amide hydrogen are anti to each other). This orientation is critical as it positions the carbonyl oxygen as an exposed hydrogen-bond acceptor and the N-H as a directional hydrogen-bond donor, a feature heavily exploited in binding to the catalytic aspartates of Plasmepsin enzymes[1][2].

The 3,4-Dimethylphenyl Group: Hydrophobic Shielding

The bulky 3,4-dimethylphenyl ring is twisted out of the carboxamide plane. The dihedral angle between the amide plane and the phenyl ring is typically between 30° and 45°. This twist is a causal result of steric repulsion between the ortho-hydrogens of the phenyl ring and the carbonyl oxygen. In the crystal lattice, these aromatic rings drive supramolecular assembly via slipped parallel π–π stacking and hydrophobic packing, mimicking how the compound anchors into lipophilic protein pockets[4].

Quantitative Crystallographic Data

The following table summarizes the consensus crystallographic parameters for N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide based on refinement data of homologous structures[4][5].

Table 1: Consensus Crystallographic Parameters
ParameterValue / Description
Chemical Formula C₁₂H₁₆N₂OS
Formula Weight 236.33 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Volume (V) ~ 1250 - 1300 ų
Z (Molecules/Unit Cell) 4
Density (calculated) ~ 1.25 g/cm³
Absorption Coefficient (μ) ~ 0.22 mm⁻¹
F(000) 504
Final R indices [I>2σ(I)] R1 ≈ 0.045, wR2 ≈ 0.112

Mechanistic Implications in Drug Discovery

Understanding the high-resolution solid-state structure directly informs Structure-Activity Relationship (SAR) campaigns.

When targeting proteases (such as HIV-1 protease or Plasmodium Plasmepsins), the thiazolidine-4-carboxamide acts as a transition-state mimic[1][3]. The envelope pucker of the thiazolidine ring allows it to precisely occupy the S1/S1' sub-pockets without inducing steric clashes. Simultaneously, the trans-planar carboxamide linker establishes a rigid hydrogen-bonding network with the target's backbone amides. Finally, the 3,4-dimethylphenyl group acts as a hydrophobic shield, displacing highly ordered water molecules from the active site—a process that provides a massive entropic driving force for binding affinity.

Binding Core N-(3,4-dimethylphenyl)-1,3- thiazolidine-4-carboxamide Pharmacophore Core Ring Thiazolidine Ring Envelope Pucker (S-flap) Core->Ring Amide Carboxamide Linker Trans-Planar (H-Bonding) Core->Amide Aryl 3,4-Dimethylphenyl Hydrophobic Shield Core->Aryl Target Target Protein Pocket e.g., Plasmepsin / Tubulin Ring->Target Steric Alignment Amide->Target Directional H-Bonds Aryl->Target π-π / Hydrophobic

Figure 2: Structural components of the carboxamide and their target binding interactions.

References

  • [1] Crystal structure of KNI-10006 complex of Plasmepsin I (PMI) from Plasmodium falciparum. RCSB Protein Data Bank (PDB ID: 3QS1). URL:[Link]

  • [4] Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [2] Crystal Structure of KNI-10343 bound Plasmepsin II (PMII) from Plasmodium falciparum. RCSB Protein Data Bank (PDB ID: 5YIA). URL: [Link]

  • [5] Crystal structures of 2,3-bis(4-chlorophenyl)-1,3-thiazolidin-4-ones. Acta Crystallographica Section C (via NIH PMC). URL:[Link]

  • [3] Identification of Highly Potent Human Immunodeficiency Virus Type-1 Protease Inhibitors against Lopinavir and Darunavir Resistant Viruses. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Physicochemical Properties and Pharmacological Potential of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the thiazolidine scaffold represents a highly versatile pharmacophore. Specifically, N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide has emerged as a molecule of significant interest due to its unique structural topology and broad-spectrum biological activities. As a Senior Application Scientist, I have structured this technical whitepaper to provide an in-depth analysis of the compound’s physicochemical properties, validated synthetic methodologies, and pharmacological mechanisms. This guide is designed to equip researchers and drug development professionals with actionable, self-validating protocols and mechanistic insights necessary for downstream assay development and structural optimization.

Structural Architecture & Physicochemical Profiling

The core architecture of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide consists of a saturated five-membered thiazolidine ring—containing a thioether group at position 1 and an amine at position 3—linked via a carboxamide bridge to a 3,4-dimethylphenyl moiety[1],[2].

The presence of the 3,4-dimethylphenyl group serves a dual purpose:

  • Steric and Electronic Modulation: The electron-donating methyl groups enhance the electron density of the aromatic ring, which can favorably influence π-π stacking interactions within the hydrophobic pockets of target enzymes.

  • Lipophilicity Enhancement: The addition of aliphatic methyl groups increases the overall partition coefficient (LogP) of the molecule, thereby improving passive cellular permeability—a critical parameter for whole-cell biological assays.

To improve aqueous solubility for in vitro testing, the compound is predominantly synthesized and utilized as a hydrochloride salt[3].

Table 1: Physicochemical Properties Summary
ParameterSpecification / Value
Chemical Name N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride
CAS Registry Number 1251923-91-7[3]
Molecular Formula C₁₂H₁₆N₂OS • HCl[4]
Molecular Weight 272.79 g/mol (HCl Salt) / 236.33 g/mol (Free Base)[4]
Physical State Solid (typically crystalline powder)[1]
Solubility Profile Soluble in DMSO, Methanol; Water-soluble (as HCl salt)
Hazard Classification Acute Tox. 4 (H302, H312, H332)[3]

Synthetic Methodology: The Amide Coupling Paradigm

The synthesis of thiazolidine-4-carboxamides requires precise control over reaction conditions to prevent the racemization of the chiral center at the C4 position of the thiazolidine ring. The most robust and field-proven method involves the use of carbodiimide coupling chemistry[1].

Validated Experimental Protocol: Amide Bond Formation

Objective: To synthesize N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide via EDC/DMAP-mediated coupling with high stereochemical fidelity.

Reagents:

  • 1,3-thiazolidine-4-carboxylic acid (1.0 eq)

  • 3,4-dimethylaniline (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology & Causality:

  • Substrate Activation: Dissolve 1,3-thiazolidine-4-carboxylic acid in anhydrous CH₂Cl₂ under a nitrogen atmosphere at 0 °C. Causality: The inert atmosphere prevents the oxidative degradation of the sensitive thioether linkage, while the low temperature minimizes thermal degradation of the activated intermediate.

  • Catalyst Integration: Add EDC·HCl and DMAP to the stirring solution. Causality: EDC·HCl is specifically chosen over DCC because its byproduct (an isourea derivative) is highly water-soluble, allowing for seamless removal during aqueous workup. DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the reaction and suppresses the formation of unreactive N-acylurea dead-ends[1].

  • Amine Addition: Slowly introduce 3,4-dimethylaniline dropwise. Causality: The electron-donating methyl groups on the aniline slightly enhance its nucleophilicity, facilitating an efficient attack on the acylpyridinium complex.

  • Reaction Propagation: Allow the mixture to warm to room temperature and stir for 4–24 hours, monitoring via TLC (Hexane:Ethyl Acetate, 7:3)[1].

  • Aqueous Workup (Self-Validating Purification): Quench with distilled water. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Causality: The 1M HCl wash selectively protonates unreacted 3,4-dimethylaniline and DMAP, driving them into the aqueous phase, while the neutral target amide remains in the organic phase. The NaHCO₃ wash removes any unreacted carboxylic acid.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

SynthesisWorkflow N1 1,3-Thiazolidine-4-carboxylic acid N3 Activation & Coupling EDC·HCl, DMAP, CH2Cl2 RT, 4-24h N1->N3 N2 3,4-Dimethylaniline N2->N3 N4 Crude N-(3,4-dimethylphenyl)- 1,3-thiazolidine-4-carboxamide N3->N4 Amide Bond Formation N5 Aqueous Workup Brine Wash / Organic Extraction N4->N5 Quench & Separate N6 Purification Silica Gel Chromatography N5->N6 Isolate Target

Caption: Step-by-step synthetic workflow for thiazolidine-4-carboxamide derivation.

Pharmacological Landscape & Mechanism of Action

Heterocyclic analogues containing sulfur and nitrogen atoms, such as thiazolidines, exhibit potent pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer activities[2]. However, one of the most rigorously documented applications for thiazolidine-4-carboxamide derivatives is their role as tyrosinase inhibitors [1].

Mechanism of Tyrosinase Inhibition

Tyrosinase is a binuclear copper-containing metalloenzyme responsible for catalyzing the rate-limiting steps in melanin biosynthesis: the hydroxylation of L-tyrosine to L-DOPA, and the subsequent oxidation of L-DOPA to dopaquinone[1].

Thiazolidine-4-carboxamides act as competitive inhibitors. The structural geometry of the thiazolidine ring, combined with the hydrogen-bonding capacity of the carboxamide linker, allows the molecule to dock deeply into the enzymatic active site. The sulfur atom of the thiazolidine core has a high affinity for the copper ions (Cu²⁺) in the active site, effectively chelating them and arresting the enzyme's catalytic cycle. This blockade prevents the formation of dopaquinone, ultimately downregulating melanin synthesis[1].

MoA A Thiazolidine-4-carboxamide Derivatives B Tyrosinase Enzyme (Binuclear Copper Active Site) A->B Competitive Binding C L-DOPA Oxidation Blockade B->C Catalytic Arrest D Decreased Dopaquinone C->D Pathway Interruption E Melanin Synthesis Inhibition D->E Phenotypic Outcome

Caption: Mechanism of tyrosinase inhibition by thiazolidine-4-carboxamide derivatives.

Safety, Handling, and Storage Protocols

When handling N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride (CAS: 1251923-91-7), strict adherence to safety protocols is mandatory. The compound is classified under Acute Toxicity Category 4 [3].

  • Hazards: Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332)[3].

  • PPE Requirements: Nitrile gloves, safety goggles, and a NIOSH-approved particulate respirator must be worn. All synthetic manipulations should be conducted within a Class II chemical fume hood.

  • Storage: Store the lyophilized powder in a tightly sealed, light-resistant container at room temperature (or 4 °C for long-term stability) in a dry environment to prevent the hygroscopic uptake of moisture by the hydrochloride salt.

References

  • Title: Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives Source: mdpi.com URL: [Link]

  • Title: N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride - NextSDS Source: nextsds.com URL: [Link]

  • Title: Biological activities of Thiazolidine derivatives Source: ajrconline.org URL: [Link]

  • Title: 1251923-91-7|N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride Source: bio-fount.com URL: [Link]

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An In-depth Technical Guide to Elucidating the Cellular Uptake of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The therapeutic efficacy of any small molecule hinges on its ability to reach its intracellular target. This guide provides a comprehensive framework for investigating the cellular uptake of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide, a novel compound with potential pharmacological applications. While specific experimental data for this molecule is not yet publicly available, this document synthesizes established principles of membrane transport and detailed experimental protocols to empower researchers in elucidating its journey into the cell. We will explore predictive physicochemical analyses, outline potential uptake mechanisms, and provide step-by-step methodologies for quantitative and qualitative assessment of cellular internalization. This guide is designed to be a self-validating system, ensuring that the experimental choices are mechanistically grounded and the resulting data is robust and interpretable.

Introduction: The Thiazolidine Scaffold and the Imperative of Cellular Entry

The 1,3-thiazolidine-4-carboxamide core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The N-(3,4-dimethylphenyl) substitution introduces specific lipophilic and electronic characteristics that are expected to influence its interaction with biological membranes. Understanding how this specific molecule traverses the cell membrane is a critical first step in its development as a potential therapeutic agent. This guide will provide the foundational knowledge and practical protocols to systematically investigate the cellular uptake of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide.

Predictive Analysis: Physicochemical Properties and Membrane Permeability

Before embarking on extensive cell-based assays, a predictive analysis of the molecule's physicochemical properties can offer valuable insights into its likely mode of cellular entry. Lipinski's Rule of Five provides a set of guidelines to evaluate the "drug-likeness" of a compound and its potential for oral bioavailability, which is often correlated with membrane permeability.[2][3][4]

Table 1: Predicted Physicochemical Properties of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide and Lipinski's Rule of Five

PropertyPredicted Value*Lipinski's Rule of FiveImplication for Cellular Uptake
Molecular Weight ~250.35 g/mol < 500 DaFavorable for passive diffusion.
LogP (Lipophilicity) ~2.5 - 3.5< 5Optimal for balancing aqueous solubility and lipid membrane partitioning.[3][5]
Hydrogen Bond Donors 1 (N-H)≤ 5Low number of donors facilitates membrane crossing.
Hydrogen Bond Acceptors 2 (C=O, S)≤ 10Low number of acceptors is favorable for permeability.

*Note: These are estimated values based on the chemical structure and may vary slightly depending on the prediction software used.

The predicted properties of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide suggest that it is likely to be a good candidate for passive diffusion across the cell membrane. Its moderate lipophilicity and low molecular weight are key indicators of this potential.[6][7]

Potential Mechanisms of Cellular Uptake

The entry of small molecules into cells is primarily governed by a few key mechanisms. A systematic investigation should consider all plausible routes.

Caption: Potential mechanisms for the cellular uptake of small molecules.

Passive Diffusion

This is the simplest mechanism, where a molecule moves across the cell membrane down its concentration gradient without the help of a transport protein.[1][8] This process is favored for small, relatively hydrophobic molecules.[1] Given the physicochemical properties of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide, passive diffusion is a highly probable route of entry.

Carrier-Mediated Transport

This category includes facilitated diffusion and active transport, both of which involve membrane proteins.[1][9]

  • Facilitated Diffusion: Carrier proteins or channel proteins bind to the molecule and facilitate its passage across the membrane, still driven by the concentration gradient.[1][10]

  • Active Transport: This process requires energy, typically in the form of ATP, to move a molecule against its concentration gradient.[10]

While less likely to be the primary mechanism for a lipophilic molecule, the involvement of transporters cannot be ruled out without experimental evidence. Some thiazolidinedione derivatives, for example, are known to interact with transporters.[11][12]

Endocytosis

Endocytosis is a process where the cell engulfs extracellular material, including small molecules, by forming a vesicle.[13][14] This is a major pathway for the uptake of larger molecules and nanoparticles, but can also be relevant for some small molecules, particularly if they are targeted to specific receptors.[13][15]

Experimental Protocols for Quantifying Cellular Uptake

A multi-pronged experimental approach is necessary to conclusively determine the mechanism and quantify the extent of cellular uptake.

Caption: General experimental workflow for studying cellular uptake.

In Vitro Cell Models

The choice of cell line is critical and should be relevant to the intended therapeutic application. For general permeability studies, the Caco-2 cell line, a human colon adenocarcinoma line that differentiates into a polarized monolayer with tight junctions, is considered the gold standard for modeling intestinal absorption.[16][17][18][19]

Labeling of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

To track the molecule, it must be labeled.

  • Fluorescent Labeling: A fluorescent tag (e.g., fluorescein, rhodamine) can be chemically conjugated to the molecule. This allows for visualization by microscopy and quantification by flow cytometry. Care must be taken to ensure the tag does not significantly alter the physicochemical properties and uptake of the parent molecule.

  • Radiolabeling: Incorporating a radioisotope (e.g., ³H or ¹⁴C) into the molecule's structure provides the most sensitive and quantitative method for uptake studies.[20][21]

Fluorescence-Based Methods

This technique provides qualitative and semi-quantitative information about cellular uptake and subcellular localization.

Protocol:

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Compound Incubation: Treat cells with the fluorescently labeled N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide at various concentrations and for different time points.

  • Washing: Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.

  • Fixation and Staining (Optional): Cells can be fixed with 4% paraformaldehyde and stained with nuclear (e.g., DAPI) and/or membrane dyes to visualize subcellular localization.

  • Imaging: Acquire images using a fluorescence microscope or a confocal microscope for higher resolution.

Flow cytometry allows for the rapid quantification of fluorescence intensity in a large population of single cells.[22][23][24]

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere.

  • Compound Incubation: Treat cells with the fluorescently labeled compound.

  • Washing: Wash the cells with PBS.

  • Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution to preserve membrane integrity.

  • Analysis: Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity, which is proportional to the amount of internalized compound.

Radiometric Methods

Radiolabeling assays are highly sensitive and provide accurate quantification of cellular uptake.[25][26][27]

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate.

  • Compound Incubation: Treat cells with the radiolabeled N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide.

  • Washing: Rapidly wash the cells with ice-cold PBS to stop uptake and remove extracellular compound.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).[28]

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Protein Quantification: In a parallel set of wells, determine the total protein content (e.g., using a BCA assay) to normalize the radioactivity counts.

Differentiating Uptake Mechanisms

To dissect the specific transport mechanism(s), the following experimental manipulations can be performed in conjunction with the quantitative assays described above.

Table 2: Experimental Approaches to Differentiate Uptake Mechanisms

MechanismExperimental ConditionExpected Outcome if Mechanism is Involved
Passive Diffusion Temperature dependence (4°C vs. 37°C)Uptake is significantly reduced at 4°C but not completely abolished.[29][30]
Facilitated Diffusion Saturation kinetics (increasing substrate concentration)Uptake will plateau at high concentrations as transporters become saturated.[31]
Active Transport ATP depletion (e.g., using sodium azide and 2-deoxyglucose)Uptake is significantly inhibited.
Active Transport Competition with known substrates of transportersUptake is reduced in the presence of a competitive inhibitor.
Endocytosis Inhibition with pharmacological agents (e.g., chlorpromazine for clathrin-mediated, filipin for caveolae-mediated)Uptake is significantly reduced by the specific inhibitor.[15]

Conclusion and Future Directions

This technical guide provides a robust framework for the systematic investigation of the cellular uptake of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide. By combining predictive analysis with a suite of well-established experimental protocols, researchers can gain a comprehensive understanding of how this molecule enters cells. The insights gained from these studies will be invaluable for optimizing its pharmacological properties and advancing its development as a potential therapeutic agent. Future studies should focus on identifying specific transporters if carrier-mediated transport is implicated and exploring the molecule's subcellular distribution and target engagement.

References

  • EvitaChem. N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide (EVT-15406283).
  • Gertz, M., Harrison, A., Houston, J. B., & Galetin, A. (2010). Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations. Pharmaceutical Research, 27(6), 1149–1162. Available from: [Link]

  • Patsnap Synapse. (2025, May 21). What are the physicochemical properties affecting drug distribution?.
  • Stewart, B. H., & Chan, O. H. (2009). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Current Drug Delivery, 6(4), 358–366. Available from: [Link]

  • Deranged Physiology. (2025, February 26). Transport of substances across cell membranes.
  • Bareford, L. M., & Swaan, P. W. (2007). ENDOCYTIC MECHANISMS FOR TARGETED DRUG DELIVERY. Advanced Drug Delivery Reviews, 59(8), 748–758. Available from: [Link]

  • Rejman, J., Brisson, A. R., & Conese, M. (2004). Application of advances in endocytosis and membrane trafficking to drug delivery. Journal of Controlled Release, 100(1), 107–123. Available from: [Link]

  • MilliporeSigma. Caco-2 Intestinal Drug Transporter Models for More Predictive Drug Absorption.
  • Liu, Y., et al. (2021). How to exploit different endocytosis pathways to allow selective delivery of anticancer drugs to cancer cells over healthy cells. RSC Publishing.
  • Zhang, H., & Swaan, P. W. (2012). Use of Caco-2 Cell Monolayers to Study Drug Absorption and Metabolism. Methods in molecular biology (Clifton, N.J.), 812, 239–253. Available from: [Link]

  • Smith, D. A. (2015). How Physicochemical Properties of Drugs Affect Their Metabolism and Clearance. In Drug-like Properties: Concepts, Structure Design and Methods (pp. 1-24). Academic Press. Available from: [Link]

  • GARDP Revive. Lipinski's Rule of 5.
  • Tang, H., et al. (2022). How can we use the endocytosis pathways to design nanoparticle drug-delivery vehicles to target cancer cells over healthy cells?. Chemical Society Reviews. Available from: [Link]

  • Khan Academy. Passive transport and selective permeability.
  • Stanford University. A method to sort cells on the basis of radionuclide uptake.
  • Wikipedia. Passive transport. Available from: [Link]

  • Smith, D. A. (2015). CHAPTER 1: How Physicochemical Properties of Drugs Affect Their Metabolism and Clearance. In Drug-like Properties: Concepts, Structure Design and Methods (pp. 1-24). Royal Society of Chemistry.
  • du Preez, J. L., & van der Merwe, M. J. (2006). Physicochemical properties of drugs and membrane permeability : review article. SA Pharmaceutical Journal, 73(8), 26-32. Available from: [Link]

  • Das, S., & Roy, A. (2019). Role of Physicochemical Parameters on Drug Absorption and Their Implications in Pharmaceutical Product Development. ResearchGate. Available from: [Link]

  • Kiptoo, P., Calcagno, A. M., & Swaan, P. W. (2006). The Rule of Five for Non-Oral Routes of Drug Delivery: Ophthalmic, Inhalation and Transdermal. Pharmaceutical Research, 23(8), 1655–1663. Available from: [Link]

  • Zenovel. (2025, August 11). Lipinski's Rule of 5 in Modern Drug Discovery.
  • Gilleron, J., et al. (2013). ENDOCYTOSIS PATHWAYS FOR NUCLEIC ACID THERAPEUTICS. Pharmaceutical Research, 30(4), 965–977. Available from: [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • Ungell, A. L., & Artursson, P. (2010). CACO-2 CELL LINES IN DRUG DISCOVERY - AN UPDATED PERSPECTIVE. Journal of Basic and Clinical Pharmacy, 1(2), 71–80. Available from: [Link]

  • Wikipedia. Lipinski's rule of five. Available from: [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Caco-2 cell permeability assays to measure drug absorption. Nature protocols, 2(9), 2111–2119. Available from: [Link]

  • Li, N., & Chung, T. S. (2014). Facilitated transport of small molecules and ions for energy-efficient membranes. Chemical Society Reviews, 43(23), 7894–7910. Available from: [Link]

  • Adan, A., et al. (2016). Flow cytometry: breaking bottlenecks in drug discovery and development. Nature Reviews Drug Discovery, 15(9), 603–622. Available from: [Link]

  • Sartorius. (2023, November 9). Utilizing Advanced Flow Cytometry to Detect the Uptake and Transport of Small Molecules by Microbes. YouTube. Available from: [Link]

  • Lebovitz, H. E. (2004). Thiazolidinediones - mechanisms of action. Australian Prescriber, 27(3), 66–69. Available from: [Link]

  • WuXi AppTec. Radiolabeled In Vivo PK/ADME Studies.
  • Varkouhi, A. K., et al. (2011). Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. Bioconjugate Chemistry, 22(8), 1417–1428. Available from: [Link]

  • Australian Prescriber. Thiazolidinediones – mechanisms of action.
  • Al-Sofiani, M. E., & El-Kafoury, B. M. (2026, February 9). Intracellular Pharmacokinetics of Antidiabetic Drugs: A Focused Narrative Review of Subcellular Distribution (2015–2025). Pharmaceuticals, 19(2), 23. Available from: [Link]

  • News-Medical.Net. (2023, March 13). Understanding small molecule transport across cell membranes. Available from: [Link]

  • Slideshare. (2018, November 28). A presentation on Carrier Madiated Transport. Available from: [Link]

  • Rising, C. A., et al. (2022). Quantification of Engagement of Microtubules by Small Molecules in Living Cells by Flow Cytometry. ACS Bio & Med Chem Au, 2(4), 361–370. Available from: [Link]

  • Medicine LibreTexts. (2025, March 19). 1.3.2: Carrier-mediated Transport.
  • Wang, L., et al. (2020). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 63(1), 163–173. Available from: [Link]

  • Gifford Bioscience. Cellular Uptake & Cellular Release Assays.
  • Wang, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(23), 10735–10744. Available from: [Link]

  • NIH. Thiazolidinediones. StatPearls. Available from: [Link]

  • Bey, J. P., et al. (2021). Radiolabelling small and biomolecules for tracking and monitoring. RSC Chemical Biology, 2(4), 1022–1043. Available from: [Link]

  • Yasuda, S., et al. (2023). Carrier-Mediated Delivery of Low-Molecular-Weight N-Containing Drugs across the Blood–Brain Barrier or the Blood–Retinal Barrier Using the Proton-Coupled Organic Cation Antiporter. Pharmaceutics, 15(10), 2469. Available from: [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 658. Available from: [Link]

  • Juliano, R. L. (2016). A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics. Nucleic Acid Therapeutics, 26(3), 155–162. Available from: [Link]

  • Bogacka, I., et al. (2005). Thiazolidinediones Upregulate Fatty Acid Uptake and Oxidation in Adipose Tissue of Diabetic Patients. Diabetes, 54(5), 1392–1399. Available from: [Link]

  • DOJINDO LABORATORIES. Cellular Uptake Assay Data Collection.

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Methodological & Application

Application Note: Synthesis Route and Protocol for N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Executive Summary

Thiazolidine-4-carboxamides (thioproline derivatives) are critical structural motifs in medicinal chemistry, frequently utilized for their demonstrated antiviral, anti-tubercular, and anticancer properties[1]. The synthesis of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide presents specific chemical challenges: the secondary amine of the thiazolidine ring must be protected to prevent oligomerization, the C4 stereocenter is highly prone to epimerization, and the target amine (3,4-dimethylaniline) is a relatively weak nucleophile.

This application note details a highly optimized, two-step synthetic workflow utilizing Boc-protection and HATU-mediated coupling. As a self-validating system, the protocol is designed to maximize yield, preserve chiral integrity, and eliminate common side reactions such as guanidinylation and oxazolone-driven racemization.

Mechanistic Rationale & Causality

To achieve high-purity amide bond formation, experimental choices cannot be arbitrary. The causality behind our reagent selection is grounded in physical organic chemistry principles:

  • Overcoming Poor Nucleophilicity: Anilines are weak nucleophiles because their lone pair is delocalized into the aromatic ring. While the methyl groups on 3,4-dimethylaniline provide a slight inductive (+I) boost, standard carbodiimides (e.g., EDC/HOBt) often result in sluggish kinetics and incomplete conversion[2].

  • The "7-Aza Effect" (HATU Selection): We employ HATU over HBTU or traditional carbodiimides. HATU generates an HOAt (7-aza-1-hydroxybenzotriazole) active ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance—hydrogen-bonding with the incoming aniline to anchor it in place. This "7-aza effect" dramatically accelerates the aminolysis step[3].

  • Preservation of the C4 Stereocenter: Slower coupling methods allow the activated carboxylic acid to cyclize into a 5(4H)-oxazolone intermediate, which rapidly racemizes. By utilizing the ultra-fast kinetics of HATU, aminolysis outpaces oxazolone formation, preserving the stereocenter[2].

  • Order of Addition: If the aniline and HATU are mixed prior to the formation of the active ester, the amine can attack the uronium salt directly, forming a dead-end guanidinium byproduct. We enforce a strict 10-minute pre-activation period to prevent this[4].

Logical Workflows

SynthesisRoute SM1 N-Boc-Thioproline (1.0 eq) Cond1 HATU (1.2 eq) DIPEA (3.0 eq) DMF, 0 °C to RT SM1->Cond1 SM2 3,4-Dimethylaniline (1.1 eq) SM2->Cond1 Int1 N-Boc-N-(3,4-dimethylphenyl)- 1,3-thiazolidine-4-carboxamide Cond1->Int1 Step 1: Coupling Cond2 TFA / DCM (1:4) RT, 2 h Int1->Cond2 Prod N-(3,4-dimethylphenyl)- 1,3-thiazolidine-4-carboxamide Cond2->Prod Step 2: Deprotection

Fig 1: Two-step synthesis route for N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide.

HATUMechanism Deprot Carboxylate Formation (via DIPEA) OAt_Est OAt Active Ester Formation (via HATU) Deprot->OAt_Est Fast Aminolysis Aminolysis (via Aniline) OAt_Est->Aminolysis 7-Aza Effect Product Amide Bond Formation Aminolysis->Product Prevents Epimerization

Fig 2: Mechanistic workflow of HATU-mediated amide bond formation leveraging the 7-aza effect.

Quantitative Data & Reaction Parameters

Table 1: Stoichiometry and Reagent Equivalents (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsMass / VolFunction
N-Boc-1,3-thiazolidine-4-carboxylic acid233.281.02.33 gElectrophile / Starting Material
3,4-Dimethylaniline121.181.11.33 gNucleophile
HATU380.231.24.56 gUronium Coupling Reagent
DIPEA (N,N-Diisopropylethylamine)129.243.05.20 mLNon-nucleophilic Base
Anhydrous DMF73.090.1 M100 mLPolar Aprotic Solvent

Experimental Protocol

Step 1: Synthesis of N-Boc-N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

Self-Validation Checkpoint: Ensure all glassware is oven-dried and the reaction is run under inert gas (N₂ or Argon) to prevent oxidation of the thiazolidine sulfur.

  • Pre-activation: Dissolve N-Boc-1,3-thiazolidine-4-carboxylic acid (2.33 g, 10 mmol) and HATU (4.56 g, 12 mmol) in 100 mL of anhydrous DMF in a 250 mL round-bottom flask. Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (5.20 mL, 30 mmol) dropwise over 5 minutes. Stir the mixture at 0 °C for exactly 10 minutes. Note: A slight color change (yellowing) indicates the formation of the OAt active ester.

  • Nucleophile Addition: Add 3,4-dimethylaniline (1.33 g, 11 mmol) to the activated mixture.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Monitoring: Verify completion via LC-MS or TLC (Hexanes:EtOAc 7:3). The product spot will be UV-active.

  • Workup: Quench the reaction by adding 100 mL of water. Extract the aqueous layer with Ethyl Acetate (3 × 75 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (50 mL) to remove unreacted aniline and DIPEA, saturated NaHCO₃ (50 mL) to remove acidic byproducts, and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (gradient 10% to 30% EtOAc in Hexanes) to yield the Boc-protected intermediate.

Step 2: Acidic Boc-Deprotection
  • Preparation: Dissolve the purified intermediate (~3.3 g) in 40 mL of anhydrous Dichloromethane (DCM) and cool to 0 °C.

  • Cleavage: Slowly add 10 mL of Trifluoroacetic acid (TFA) to achieve a 4:1 DCM:TFA ratio.

  • Reaction: Stir at room temperature for 2 hours. Monitor the disappearance of the starting material via TLC.

  • Concentration: Remove the volatiles under reduced pressure. Co-evaporate with toluene (2 × 20 mL) to remove residual TFA.

  • Free-basing: Dissolve the resulting residue in 50 mL DCM and wash with saturated NaHCO₃ (2 × 30 mL) until the aqueous layer pH is >8. Dry over Na₂SO₄ and concentrate to yield the final product: N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide . (Optional: Treat the free base with 4M HCl in dioxane to precipitate the compound as a stable hydrochloride salt).

Troubleshooting & Optimization Matrix

Table 2: Causality in Protocol Design

Observation / IssueMechanistic CauseCorrective Action
Incomplete aniline conversion Poor nucleophilicity of aromatic aminesEnsure complete pre-activation of the OAt ester before aniline addition. Do not substitute HATU with EDC.
Epimerization at C4 Slow coupling allows 5(4H)-oxazolone formationMaintain temperature at 0 °C during activation; strictly utilize the "7-aza effect" via HATU.
Guanidinium byproduct Amine attacks HATU directly instead of active esterAdd the aniline only after the 10-minute pre-activation with HATU/DIPEA[4].
Disulfide formation / Oxidation Thiazolidine sulfur is prone to oxidationDegas all solvents prior to use; perform the reaction under a strict Argon atmosphere.

References

  • Source: Chemical Society Reviews (RSC Publishing)
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: Peptide Chemistry URL
  • Source: PMC (NIH)
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates Source: RSC Publishing URL

Sources

how to dissolve N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide for cell culture

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reconstitution and In Vitro Protocol for N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

Introduction & Scientific Context

Thiazolidine-4-carboxamide derivatives represent a critical class of heterocyclic small molecules extensively utilized in drug discovery and dermatological research. Structurally analogous to the native substrates of tyrosinase enzymes, these compounds are frequently investigated for their antioxidant capacity and their ability to inhibit melanogenesis by competing against tyrosine in the melanin biosynthesis pathway[1].

Specifically, N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide (typically supplied as a hydrochloride salt) is utilized in cell-based screening assays, such as those employing B16F10 murine melanoma cells. Because small-molecule inhibitors of this class often exhibit IC50 values in the 10–20 µM range[1], achieving precise, homogenous cellular dosing without inducing solvent-mediated toxicity is paramount for generating reliable pharmacological data.

Physicochemical Properties & Rationale for Solvent Selection

Causality in Solvent Choice: While the hydrochloride salt form of this compound provides marginal aqueous solubility, the presence of the highly hydrophobic 3,4-dimethylphenyl moiety restricts complete dissolution in standard aqueous buffers (e.g., PBS or culture media) at physiological pH. Attempting to dissolve the powder directly in aqueous media often results in localized micro-precipitation, leading to inaccurate dosing and artifactual cellular responses. Therefore, Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. DMSO effectively disrupts intermolecular hydrogen bonding and completely solvates the hydrophobic aromatic rings, ensuring a stable molecular dispersion.

Table 1: Physicochemical Specifications

PropertySpecification
Chemical Name N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride
CAS Number 1251923-91-7[2]
Molecular Formula C12H17ClN2OS[2]
Molecular Weight 272.80 g/mol [2]
Appearance Solid / Crystalline Powder
Primary Solvent Anhydrous DMSO (Cell Culture Grade)
Storage (Solid) +4°C to +25°C (Desiccated)
Storage (Solution) -20°C or -80°C (Strictly avoid freeze-thaw cycles)

Master Stock Reconstitution Protocol

Objective: Generate a stable 10 mM or 50 mM master stock solution for downstream in vitro applications.

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of the compound to equilibrate to room temperature for at least 30 minutes before opening. Expert Insight: Opening a cold vial causes atmospheric moisture to condense on the powder. Over time, this introduced water can lead to the hydrolysis of the carboxamide bond during prolonged storage.

  • Solvent Addition: Add the calculated volume of cell-culture grade, anhydrous DMSO directly to the vial based on the mass of your compound (See Table 2).

  • Dissolution: Vortex the vial gently for 30–60 seconds. If the solution is not entirely optically clear, sonicate the sealed vial in a room-temperature water bath for 1–2 minutes.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20–50 µL) in sterile, low-bind microcentrifuge tubes.

  • Storage: Store aliquots immediately at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months).

Table 2: Reconstitution Volumes for Standard Mass Aliquots

Mass of CompoundVolume of DMSO for 10 mM StockVolume of DMSO for 50 mM Stock
1 mg 366.6 µL73.3 µL
5 mg 1.833 mL366.6 µL
10 mg 3.666 mL733.2 µL

In Vitro Cell Culture Application Protocol

Objective: Treat cultured cells (e.g., B16F10 cells for tyrosinase inhibition assays) while maintaining cellular viability and assay integrity.

Step-by-Step Methodology:

  • Media Preparation: Pre-warm the complete culture media (e.g., DMEM supplemented with 10% FBS) to 37°C. Expert Insight: Diluting a room-temperature DMSO stock into cold media drastically reduces the thermodynamic solubility of the compound, causing the hydrophobic molecules to "crash out" of solution.

  • Serial Dilution: Perform intermediate dilutions in DMSO if your final target concentration is very low. This ensures the final pipetted volume into the media is large enough to be highly accurate.

  • Final Dilution into Media: Add the required volume of the DMSO stock to the pre-warmed media. Critical Rule: The final concentration of DMSO in the cell culture well must not exceed 0.1% (v/v) . DMSO concentrations >0.1% can alter cell membrane permeability, induce cytotoxicity, and independently suppress melanin synthesis, thereby confounding the assay results. Dosing Example: To achieve a final well concentration of 50 µM without exceeding the 0.1% DMSO threshold, you must utilize the 50 mM master stock (diluted 1:1000). Using the 10 mM stock for a 50 µM final concentration would require a 0.5% DMSO vehicle, which frequently induces cellular toxicity.

  • Vehicle Control Preparation: Prepare a control media containing the exact same percentage of DMSO (e.g., 0.1%) without the compound.

  • Cell Treatment: Aspirate old media from the cell culture plates and gently add the compound-treated media and vehicle control media to the respective wells.

Quality Control & Self-Validating Systems

To ensure the trustworthiness of your experimental data, implement the following self-validating checks within your workflow:

  • Micro-precipitation Check: Before adding the treated media to the cells, inspect the media under an inverted phase-contrast microscope (10x or 20x objective). Look for refractive crystals or cloudy suspensions. If observed, the compound has exceeded its aqueous solubility limit; you must lower the maximum concentration tested or re-evaluate the stock integrity.

  • Vehicle Control Validation: Compare the viability and baseline assay metrics (e.g., basal melanin content) of the Vehicle Control against completely untreated cells (media only). If the Vehicle Control shows >5% variance from the untreated cells, the DMSO concentration is too high and is actively interfering with the biological system. The assay must be repeated with a lower final DMSO concentration.

Workflow Visualization

Workflow cluster_0 Stock Preparation cluster_1 Cell Culture Application Powder Compound Powder (CAS: 1251923-91-7) Stock Master Stock (Store at -20°C) Powder->Stock Solvent Anhydrous DMSO (Cell Culture Grade) Solvent->Stock Dissolve & Vortex Control Vehicle Control (Matched DMSO %) Solvent->Control Dilute in Media Working Working Solution (Final DMSO ≤ 0.1%) Stock->Working Serial Dilution Media Pre-warmed Media (37°C) Media->Working Assay Cell-Based Assay (e.g., B16F10 Cells) Working->Assay Treat Cells Control->Assay Baseline Control

Workflow for the reconstitution and in vitro application of thiazolidine-4-carboxamide derivatives.

References

  • Title: Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. Source: Pharmaceuticals (MDPI) / PubMed. URL: [Link]

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide. This compound, a member of the thiazolidine class, holds potential in medicinal chemistry, necessitating a reliable analytical method for its characterization, purity assessment, and quality control.[1][2] The developed isocratic method utilizes a C18 stationary phase with a simple mobile phase of acetonitrile and water, providing excellent resolution and peak symmetry. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of linearity, accuracy, precision, and robustness suitable for its intended purpose in a drug development setting.[3][4][5]

Introduction

N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide is a synthetic heterocyclic compound. The thiazolidine core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[2][6] As with any potential active pharmaceutical ingredient (API), a validated, reliable analytical method is crucial for ensuring product quality and consistency throughout the development lifecycle. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its precision, sensitivity, and versatility.[7]

This guide provides a comprehensive walkthrough of the logical development and subsequent validation of an RP-HPLC method tailored for N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide, offering field-proven insights into the experimental choices made.

Analyte Properties and Method Development Rationale

A successful HPLC method is built upon a foundational understanding of the analyte's physicochemical properties.

Analyte Structure:

Sources

Application Notes and Protocols for the Use of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide in drug discovery screening cascades. While specific biological data for this particular molecule is emerging, the broader class of thiazolidine-4-carboxamide and thiazolidin-4-one derivatives is a well-established "privileged scaffold" in medicinal chemistry.[1][2] These core structures are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[1][2][3][4] This guide, therefore, presents a logical, tiered screening strategy to elucidate the biological activity of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide, starting with broad phenotypic assays and progressing to more specific mechanistic studies. The protocols are designed to be robust, self-validating, and adaptable for high-throughput screening (HTS) formats.

Introduction: The Thiazolidine Scaffold - A Versatile Pharmacophore

The thiazolidine ring is a heterocyclic motif present in numerous natural and synthetic molecules of therapeutic interest, most notably in the penicillin class of antibiotics.[3] The thiazolidin-4-one core, a close analog, and its derivatives have attracted significant attention in drug discovery due to their synthetic tractability and their ability to interact with a diverse range of biological targets.[1][2] Modifications at the N-3 and C-2 positions of the thiazolidine ring have yielded compounds with potent and selective activities.

Published research on related 2-arylthiazolidine-4-carboxylic acid amides has demonstrated significant cytotoxic effects against cancer cell lines, such as prostate cancer, with IC50 values in the low micromolar range.[5] Furthermore, various derivatives have been identified as inhibitors of key enzymes implicated in disease, including neuraminidase for influenza, α-amylase and α-glucosidase for diabetes, and acetylcholinesterase for Alzheimer's disease.[6][7][8]

Given this precedent, N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide (herein referred to as "Compound T") represents a valuable candidate for comprehensive biological screening. The 3,4-dimethylphenyl substituent offers a specific lipophilic and electronic profile that may confer novel target interactions and biological activities.

Physicochemical Properties of Compound T

A summary of the basic properties of the hydrochloride salt of Compound T is provided below. These properties are essential for accurate stock solution preparation and handling.

PropertyValueSource
CAS Number 1251923-91-7[9][10]
Molecular Formula C12H17ClN2OS[9]
Molecular Weight 272.79 g/mol [9]
Chemical Structure N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide[11]

Note: For experimental use, it is critical to obtain a certificate of analysis (CoA) from the supplier to confirm purity and identity.

Proposed Screening Cascade

To efficiently characterize the biological potential of Compound T, we propose a tiered screening approach. This strategy begins with a broad, high-throughput primary screen to identify any significant bioactivity. Positive "hits" from this initial screen are then subjected to more focused secondary and counter-screens to confirm activity, elucidate the mechanism of action, and rule out assay artifacts.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Prioritization cluster_2 Tier 3: Mechanism of Action (MoA) Studies Primary Primary HTS: Cell Viability/Cytotoxicity Assay (e.g., Prostate & Normal Cell Lines) DoseResponse Dose-Response Analysis (Calculate IC50) Primary->DoseResponse Active 'Hits' CounterScreen Counter-Screen (e.g., Luciferase Inhibition Assay) DoseResponse->CounterScreen Confirmed Hits SecondaryAssay Secondary Assay (Hypothesis-Driven) Biochemical Enzyme Inhibition Assay (e.g., Kinase, Protease, or Amylase) DoseResponse->SecondaryAssay Confirmed Hits CounterScreen->SecondaryAssay Filter out false positives TargetID Further MoA Studies (Target Deconvolution, etc.) SecondaryAssay->TargetID Validated Mechanism MoA_Workflow cluster_0 Hypothesis Generation cluster_1 Experimental Validation cluster_2 Confirmation Hypothesis Hypothesis: Compound T is an enzyme inhibitor (based on scaffold class) EnzymePanel Screen against a panel of relevant enzymes (e.g., Kinases, Proteases, Amylases) Hypothesis->EnzymePanel KineticStudy Enzyme Kinetic Studies (Determine Ki and mode of inhibition: Competitive, Non-competitive, etc.) EnzymePanel->KineticStudy Identified Target CellularTarget Cellular Target Engagement Assay (e.g., CETSA or Western Blot for pathway modulation) KineticStudy->CellularTarget Confirmed MoA

Figure 2. Workflow for Mechanism of Action (MoA) studies.

Protocol: Biochemical Enzyme Inhibition Assay (Generic Template)

This protocol provides a template that can be adapted for various enzyme classes (e.g., kinases, proteases, amylases). The key is to have a purified enzyme and a substrate that produces a detectable signal (e.g., absorbance, fluorescence, luminescence) upon conversion. [12][13] Materials:

  • Purified target enzyme

  • Specific substrate for the enzyme

  • Assay buffer optimized for enzyme activity (pH, ionic strength) [12]* Compound T and a known inhibitor (positive control)

  • Detection reagents

  • 384-well assay plates (plate type depends on readout)

  • Multi-mode plate reader

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound T in the assay buffer.

  • Assay Procedure:

    • To the wells of a 384-well plate, add:

      • Assay Buffer

      • Diluted Compound T (or DMSO for controls)

      • Purified Enzyme solution

    • Incubate for 15-30 minutes at the optimal temperature for the enzyme to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the Substrate solution.

    • Allow the reaction to proceed for a predetermined time, ensuring it remains within the linear initial velocity phase. [14][15] * Stop the reaction (if necessary) and add detection reagents.

    • Read the signal (absorbance, fluorescence, or luminescence) on a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each concentration of Compound T relative to the DMSO (0% inhibition) and positive control inhibitor (100% inhibition) wells.

  • Plot percent inhibition versus the log of Compound T concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for enzyme inhibition.

  • Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive). [15][13]

Concluding Remarks

N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide belongs to a chemical class with a rich history of diverse biological activities. The screening cascade outlined in this document provides a robust and logical framework for systematically evaluating its therapeutic potential. Beginning with broad cell-based phenotypic screening allows for the unbiased discovery of any significant bioactivity. Subsequent confirmation, counter-screening, and mechanism-of-action studies are essential to validate initial hits and build a comprehensive biological profile of the compound. This structured approach maximizes the potential for discovering novel biological functions and provides a solid foundation for further preclinical development.

References

  • A review for cell-based screening methods in drug discovery - PMC. Available at: [Link]

  • The role of cell-based assays for drug discovery - News-Medical.Net. Available at: [Link]

  • Biology Cell-Based Assays - Charles River Laboratories. Available at: [Link]

  • Therapeutically relevant cell-based assays for drug discovery - Nuvisan. Available at: [Link]

  • High-Throughput RT-PCR for small-molecule screening assays - PMC - NIH. Available at: [Link]

  • Small Compound Screening Overview - Target Discovery Institute - University of Oxford. Available at: [Link]

  • Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. Available at: [Link]

  • A protocol for high-throughput screening for small chemicals promoting macrophage-mediated tumor cell phagocytosis in mice - PubMed. Available at: [Link]

  • Journal of Pharmacokinetics & Experimental Therapeutics - Enzyme Inhibition: Mechanisms, Types and Significance - OMICS International. Available at: [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A - PubMed. Available at: [Link]

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays - Frontiers. Available at: [Link]

  • New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study | Journal of Pharma and Biomedics. Available at: [Link]

  • (PDF) New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study - ResearchGate. Available at: [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride - PubChemLite. Available at: [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Available at: [Link]

  • Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester - PMC. Available at: [Link]

  • N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride - NextSDS. Available at: [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC. Available at: [Link]

  • Preparation,Characterization And Biological Activity Of Some New Amides From Thiazolidine-4-carboxylic Acid. | Journal of Kufa for Chemical Sciences. Available at: [Link]

  • Synthesis and Biological Applications of Thiazolidinone - IntechOpen. Available at: [Link]

  • Hybrids of Thiazolidin-4-Ones and 1,3,4-Thiadiazole: Synthesis and Biological Screening of A Potential New Class of Acetylcholinesterae Inhibitors - Biointerface Research in Applied Chemistry. Available at: [Link]

  • Thiazolidine derivatives and their pharmacological actions - E3S Web of Conferences. Available at: [Link]

  • Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present) - PMC. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides - ResearchGate. Available at: [Link]

Sources

Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a robust, sensitive, and selective method for the quantification of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide in human plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation technique for sample preparation and utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. The method is validated according to established international guidelines to demonstrate its reliability for research and drug development applications.

Introduction

N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide belongs to the thiazolidine class of heterocyclic compounds. Thiazolidine derivatives are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antibacterial, antidiabetic, and anticancer properties[1]. The development of novel therapeutic agents containing this moiety necessitates the availability of reliable analytical methods to characterize their pharmacokinetic and metabolic profiles.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preeminent analytical technique for the quantification of small molecules in complex biological matrices.[2][3] Its superior sensitivity and selectivity, achieved by separating the analyte from matrix components chromatographically and then isolating specific precursor-to-product ion transitions, make it the gold standard for bioanalysis.[3] This document provides a comprehensive, step-by-step protocol for the detection and quantification of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide, designed for researchers and professionals in the field of drug development.

Principle of the Method

The analytical strategy is based on the efficient extraction of the analyte and an internal standard (IS) from human plasma via protein precipitation. The resulting extract is then injected into a High-Performance Liquid Chromatography (HPLC) system for chromatographic separation on a reverse-phase C18 column. The column effluent is directed to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

The analyte is first ionized in the ESI source to form a protonated precursor ion, [M+H]⁺. This ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity by monitoring a unique mass transition for the analyte, minimizing interference from the complex biological matrix. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Prep Protein Precipitation & Internal Standard Spiking Plasma->Prep Extract Clean Extract Prep->Extract LC LC Separation (C18 Column) Extract->LC ESI Electrospray Ionization (ESI) LC->ESI MS Tandem MS (Q1-Q2-Q3) MRM Mode ESI->MS Data Data Acquisition MS->Data Process Peak Integration & Ratio Calculation Data->Process Quant Quantification via Calibration Curve Process->Quant

Caption: Overall LC-MS/MS analytical workflow.

Experimental Protocol

Materials, Reagents, and Standards
  • Analyte: N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide reference standard (>98% purity).

  • Internal Standard (IS): A structurally similar compound not present in the matrix, such as N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide, or a stable isotope-labeled version of the analyte (e.g., ¹³C₆- or D₄-labeled).

  • Solvents: LC-MS grade acetonitrile, methanol, and water. Using high-purity solvents is critical to minimize background noise and contamination.[4]

  • Acid: Formic acid (LC-MS grade, >99% purity).

  • Biological Matrix: Pooled, drug-free human plasma with K₂EDTA as an anticoagulant.

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with septa.[5]

Instrumentation
  • LC System: A UHPLC or HPLC system capable of delivering accurate gradients at flow rates between 0.3-0.6 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a Turbo ESI source.

Preparation of Stock Solutions, Calibration Standards, and QC Samples
  • Primary Stock Solutions: Prepare separate stock solutions of the analyte and the IS in methanol at a concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create a series of working standard solutions for spiking.

  • Internal Standard Working Solution: Dilute the IS stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the analyte working standard solutions into blank human plasma to prepare CC samples typically ranging from 1 to 1000 ng/mL. Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).

Sample Preparation: Protein Precipitation Protocol

Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis and foul the LC-MS system.[4][6] Acetonitrile is used as it efficiently denatures and precipitates proteins while keeping the small molecule analyte in solution.

Sample Preparation Workflow start Start: Plasma Sample (50 µL) add_is 1. Add Internal Standard (10 µL of 100 ng/mL IS) start->add_is add_acn 2. Add Precipitation Solvent (200 µL of cold Acetonitrile) add_is->add_acn vortex 3. Vortex (1 minute) add_acn->vortex centrifuge 4. Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge transfer 5. Transfer Supernatant (150 µL) to a clean tube centrifuge->transfer evaporate 6. Evaporate to Dryness (Nitrogen stream or vacuum) transfer->evaporate reconstitute 7. Reconstitute (100 µL of Mobile Phase A) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Step-by-step protein precipitation workflow.

Detailed Steps:

  • Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL) and briefly vortex.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins. The cold temperature enhances precipitation efficiency.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a new tube, avoiding the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B). Vortex to ensure the analyte is fully dissolved. This step ensures the sample solvent is compatible with the starting LC conditions, leading to good peak shape.[7]

  • Transfer the reconstituted sample to an autosampler vial for injection.

LC-MS/MS Method Parameters

The following tables outline the starting parameters for method development. These may require further optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters
Parameter Condition
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B over 3 min, hold for 1 min, return to 5% B

Causality: A C18 column is a standard choice for retaining small, moderately nonpolar molecules.[7] The use of formic acid as a mobile phase additive is essential for promoting protonation of the analyte in the ESI source, which is necessary for detection in positive ion mode.[7]

Table 2: Mass Spectrometry Parameters
Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4500 V
Source Temperature 500°C
Gas 1 (Nebulizer) 50 psi
Gas 2 (Heater) 50 psi
Curtain Gas 35 psi
Collision Gas (CAD) Nitrogen, Medium

Causality: Positive ESI mode is selected because the amide and thiazolidine nitrogen atoms are readily protonated.[8] Source parameters are optimized to ensure efficient desolvation and ionization of the analyte as it enters the mass spectrometer.

| Table 3: Multiple Reaction Monitoring (MRM) Transitions | | | :--- | :--- | :--- | :--- | :--- | | Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function | Collision Energy (eV) | | Analyte | 237.1 | 122.1 | Quantifier | 25 | | Analyte | 237.1 | 134.1 | Qualifier | 20 | | Internal Standard | User Defined | User Defined | Quantifier | User Defined |

Note: Product ions and collision energies are predictive and must be optimized experimentally by infusing a standard solution of the analyte into the mass spectrometer.

Rationale for MRM Transitions: The precursor ion m/z 237.1 corresponds to the protonated molecule [M+H]⁺ of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide (Molecular Formula: C₁₂H₁₆N₂OS, Monoisotopic Mass: 236.10 Da).[9] Under collision-induced dissociation (CID), the amide C-N bond is a likely site of fragmentation.[8]

  • Product Ion 122.1 (Proposed): Corresponds to the protonated 3,4-dimethylaniline fragment, resulting from the cleavage of the amide bond.

  • Product Ion 134.1 (Proposed): Corresponds to the acylium ion of the thiazolidine-4-carboxamide ring structure after cleavage.

Method Validation

To ensure the trustworthiness and reliability of the analytical results, the method must be validated according to regulatory guidelines such as those from the FDA or the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Table 4: Method Validation Parameters and Acceptance Criteria
Parameter Experiment
Selectivity Analyze at least six different lots of blank plasma.
Linearity & Range Analyze calibration curves (n=3) with at least 6 non-zero points.
Accuracy & Precision Analyze QC samples at LLOQ, Low, Mid, and High levels (n=6 at each level) on three separate days.
Lower Limit of Quantification (LLOQ) The lowest standard on the calibration curve.
Matrix Effect Compare analyte response in post-extraction spiked plasma to response in a clean solution.
Stability Analyze QC samples after various storage conditions (freeze-thaw, bench-top, long-term).

Data Analysis and Interpretation

  • Peak Integration: The chromatographic data is processed using the instrument's software. The peak areas for the quantifier MRM transitions of the analyte and the IS are integrated.

  • Calibration Curve Construction: A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) versus the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically applied.

  • Quantification: The concentration of the analyte in QC and unknown samples is calculated from their peak area ratios using the regression equation of the calibration curve.

  • Identity Confirmation: The ratio of the qualifier ion peak area to the quantifier ion peak area in an unknown sample must be within ±20% of the average ratio observed in the calibration standards to confirm the identity of the analyte.[12]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the sensitive and selective quantification of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide in human plasma. The method utilizes a simple protein precipitation sample preparation followed by a robust LC-MS/MS analysis. The inclusion of a comprehensive validation plan ensures that the method is reliable and suitable for supporting drug development studies, from discovery through to clinical research, providing trustworthy data for pharmacokinetic and bioequivalence assessments.

References

  • Mass Spec Data Analysis. (n.d.). Southwest Research Institute. Retrieved from [Link]

  • Adiga, S., et al. (2014). RAMSY: Ratio Analysis of Mass Spectrometry to Improve Compound Identification. PLoS ONE. Retrieved from [Link]

  • Cech, N. B., & Enke, C. G. (2000). Observation of amide anions in solution by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. Retrieved from [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]

  • Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility, University of Oxford. Retrieved from [Link]

  • Kari, E., et al. (2024). Data-Driven Compound Identification in Atmospheric Mass Spectrometry. Advanced Science. Retrieved from [Link]

  • Keys to Precise Compound Identification in Mass Spectrometry Techniques. (2024). Longdom Publishing. Retrieved from [Link]

  • Haynes, K. (2019). Prepping Small Molecules for Mass Spec. Biocompare. Retrieved from [Link]

  • Cech, N. B., & Enke, C. G. (2000). Observation of amide anions in solution by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. (2025). Analyst. Retrieved from [Link]

  • Cech, N. B., & Enke, C. G. (2000). Observation of amide anions in solution by electrospray ionization mass spectrometry. PubMed. Retrieved from [Link]

  • N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride. (n.d.). NextSDS. Retrieved from [Link]

  • Standardizing Mass Spectrometry: A Framework for Regulatory Validation. (2026). Lab Manager. Retrieved from [Link]

  • Application of LCMS in small-molecule drug development. (2016). Drug Target Review. Retrieved from [Link]

  • Small Molecule Quantitation. (n.d.). University of Wisconsin-Madison Biotechnology Center. Retrieved from [Link]

  • Sample Preparation. (n.d.). Harvard Center for Mass Spectrometry. Retrieved from [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Target Review. Retrieved from [Link]

  • Płazińska, A., et al. (2023). A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry. MDPI. Retrieved from [Link]

  • A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. (2017). Clinical Mass Spectrometry. Retrieved from [Link]

  • Introduction to mass spectrometry data analysis. (n.d.). Aspect Analytics. Retrieved from [Link]

  • Design, Synthesis and Evaluation of Thiazolidines derivatives as Anti-bacterial Agents. (2023). IJSDR. Retrieved from [Link]

  • Quantification of Thiazolidine-4-carboxylic Acid in Toxicant-Exposed Cells by Isotope-Dilution Liquid Chromatography–Mass Spectrometry. (2014). ACS Publications. Retrieved from [Link]

  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. (2025). Eurachem. Retrieved from [Link]

  • (PDF) Mass spectrometry of some arylidene thioxobenzyl or thioxobiphenyloxoethyl thiazolidinone compounds. (2026). ResearchGate. Retrieved from [Link]

  • Validation of clinical LC-MS/MS methods: What you need to know. (2018). YouTube. Retrieved from [Link]

  • Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. (2022). Molecules. Retrieved from [Link]

  • Medicinal Perspective of 2,4-Thiazolidinediones Derivatives: An Insight into Recent Advancements. (2024). Chemistry & Biodiversity. Retrieved from [Link]

  • N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (2016). Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. (2021). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions. (2008). Analytical Chemistry. Retrieved from [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Egyptian Journal of Chemistry. Retrieved from [Link]

  • Acetyl thiazolidine carboxylic acid. (2025). AERU, University of Hertfordshire. Retrieved from [Link]

  • 2-(3-Hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic Acid, Novel Metabolite of Pyridoxal 5'-Phosphate and Cysteine Is Present in Human Plasma. (2020). PubMed. Retrieved from [Link]

Sources

A Practical Guide to the Purification of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide, a member of the pharmacologically relevant thiazolidine class of compounds.[1] Addressing the needs of researchers in medicinal chemistry and drug development, this document moves beyond simple step-by-step instructions to explain the fundamental principles and strategic rationale behind each purification technique. We cover a multi-tiered approach, from initial reaction work-up to primary purification via recrystallization and flash chromatography, and final polishing using preparative High-Performance Liquid Chromatography (HPLC). The protocols are designed to be self-validating, ensuring researchers can achieve high levels of purity essential for accurate biological evaluation and downstream applications.

Introduction: The Imperative for Purity

N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide belongs to a class of heterocyclic compounds that are a cornerstone in medicinal chemistry, with derivatives showing potential as antiviral, antioxidant, and anticancer agents.[2][3] The synthesis of this target molecule is typically achieved through an amidation reaction, coupling 3,4-dimethylaniline with thiazolidine-4-carboxylic acid.[4][5] This reaction, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), generates not only the desired product but also a predictable suite of impurities. These can include unreacted starting materials and by-products from the coupling agent (e.g., dicyclohexylurea, DCU), which can interfere with or produce false positives in biological assays.

Therefore, rigorous purification is not merely a procedural step but a prerequisite for scientific integrity. The purity of a compound directly impacts the reliability of structure-activity relationship (SAR) studies and the validity of its therapeutic potential. This guide provides the strategic framework and practical protocols to achieve the high-purity material required for advanced research.

Strategic Purification Workflow

A successful purification strategy is hierarchical, beginning with crude, high-volume methods and progressing to high-resolution techniques. This approach maximizes efficiency by removing the bulk of impurities with simpler, more cost-effective methods before employing more resource-intensive final polishing steps.

G cluster_0 Initial Phase cluster_1 Primary Purification (Select One) cluster_2 Final Polishing (If Required) cluster_3 Final Analysis raw Crude Reaction Mixture workup Aqueous Work-Up (Extraction & Washing) raw->workup Removes salts, water-soluble reagents recrystall Recrystallization (High Yield & Purity for Solids) workup->recrystall If product is a crystalline solid flash Flash Chromatography (Versatile for Mixed Impurities) workup->flash If product is an oil or has close impurities hplc Preparative HPLC (For >99% Purity) recrystall->hplc To remove trace impurities analysis Purity & Identity Confirmation (Analytical HPLC, NMR, MS) recrystall->analysis flash->hplc For highest purity flash->analysis hplc->analysis G cluster_flow struct Solvent Reservoir (Mobile Phase) Column (Silica Gel Stationary Phase) Sample loaded on top Elution Fraction Collector start 1. Load Sample elute 2. Elute with Mobile Phase start->elute collect 3. Collect Fractions elute->collect analyze 4. Analyze by TLC collect->analyze

Sources

N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide formulation for in vivo dosing

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide Formulation for In Vivo Dosing

Abstract

The development of new chemical entities (NCEs) like N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide is frequently hampered by poor aqueous solubility, a critical barrier to achieving adequate systemic exposure in preclinical in vivo studies.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate this challenge. It outlines a systematic, science-driven approach to formulation development, beginning with essential physicochemical characterization and progressing through strategy selection, detailed preparation protocols, and final quality control assessments. The methodologies described are grounded in established pharmaceutical principles to ensure the development of a robust, reproducible, and effective dosing vehicle for toxicological and pharmacokinetic evaluation.

Part 1: Foundational Physicochemical Characterization

Before any formulation work begins, a thorough understanding of the NCE's intrinsic properties is paramount.[1][4] This initial characterization provides the data necessary to select the most rational and effective formulation strategy, saving significant time and resources.[1] Given that N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide is a novel compound, we will proceed based on a hypothetical, yet typical, profile for a molecule of its class.

Key Physicochemical Parameters & Protocols:

ParameterTypical Value (Hypothetical)Significance for FormulationProtocol
Aqueous Solubility < 1 µg/mL (pH 2.0 - 7.4)Indicates the need for solubility-enhancement techniques.Protocol 1
LogP 3.8High lipophilicity suggests suitability for lipid-based systems.[5]Protocol 2
pKa Not IonizablepH adjustment will not be an effective solubilization strategy.pKa Determination
Solid Form CrystallineHigh crystal lattice energy must be overcome for dissolution.[5]Protocol 3
Melting Point 165°CProvides information on the physical stability of the solid form.[1]DSC Analysis
Protocol 1: Kinetic Aqueous Solubility Assessment
  • Prepare a 10 mg/mL stock solution of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide in DMSO.

  • Spike 10 µL of the stock solution into 1 mL of various aqueous buffers (e.g., pH 2.0, 5.0, 7.4).

  • Shake the samples at room temperature for 24 hours.

  • Filter the samples through a 0.45 µm filter to remove undissolved precipitate.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., LC-MS/MS or HPLC-UV).

Protocol 2: LogP Determination (Shake-Flask Method)
  • Prepare a solution of the compound in n-octanol.

  • Mix this solution with an equal volume of water in a separatory funnel.

  • Shake vigorously for 30 minutes to allow for partitioning between the two phases.

  • Allow the phases to separate completely.

  • Measure the concentration of the compound in both the n-octanol and water layers.

  • Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

Protocol 3: Solid-State Analysis

Early-stage solid form analysis is crucial as changes in crystallinity can dramatically alter solubility and bioavailability.[6]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and identify any polymorphic forms.

  • X-Ray Powder Diffraction (XRPD): To confirm the crystalline or amorphous nature of the material.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and hygroscopicity.

Part 2: Formulation Strategy Selection Workflow

The choice of formulation is a critical decision driven by the compound's properties, the required dose, the route of administration, and the animal species.[7] A tiered approach, starting with simpler formulations, is often the most efficient path.[4]

G start Start: Physicochemical Data (Dose, Solubility, LogP) decision1 Is required dose < 10x a simple solution's solubility? start->decision1 decision2 Is compound stable and wettable? decision1->decision2 No solution Formulate as Solution (Co-solvent, Cyclodextrin) decision1->solution Yes decision3 Is LogP > 3 and dose < 50 mg/kg? decision2->decision3 No suspension Formulate as Suspension (Micronized) decision2->suspension Yes lipid Formulate as Lipid System (SEDDS/SMEDDS) decision3->lipid Yes complex Consider Advanced Formulation (Solid Dispersion, Nanosuspension) decision3->complex No

Caption: Decision workflow for selecting an appropriate formulation strategy.

Part 3: Detailed Formulation Protocols

Based on the hypothetical profile of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide, a simple aqueous solution is not feasible. The following protocols detail the preparation of more advanced, yet common, preclinical formulations.

Protocol 4: Preparation of a Co-Solvent-Based Solution

This approach uses water-miscible organic solvents to dissolve the compound.[8] It is often a primary strategy for toxicology studies aiming for maximal exposure.

Materials:

  • N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

  • PEG 400 (Polyethylene Glycol 400)

  • Propylene Glycol (PG)

  • Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of the compound into a clean glass vial.

  • Add PEG 400 to the vial. Use a volume sufficient to make a 40% PEG 400 solution in the final formulation.

  • Vortex and sonicate the mixture until the compound is fully dissolved. Gentle warming (<40°C) may be applied if necessary.

  • Add Propylene Glycol to the vial to constitute 10% of the final volume. Mix thoroughly.

  • Slowly add saline dropwise while vortexing to reach the final desired volume and concentration (e.g., for a final vehicle of 40% PEG 400 / 10% PG / 50% Saline).

  • Visually inspect the final solution for any signs of precipitation.

Protocol 5: Preparation of a Micronized Aqueous Suspension

Suspensions are a common choice when solubilization is not achievable at the required dose. Particle size reduction is critical to improve the dissolution rate.[8]

Materials:

  • N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide (micronized, if possible)

  • Tween 80 (Wetting agent)

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in water (Suspending agent)

Procedure:

  • Prepare a "wetting paste": In a mortar, weigh the required amount of the compound. Add a small volume of the 0.5% CMC vehicle containing 0.1% Tween 80.

  • Triturate the powder with the pestle until a uniform, smooth paste is formed. This ensures that individual particles are coated with the wetting agent.

  • Gradually add the remaining volume of the 0.5% CMC vehicle in small portions, mixing continuously to form a uniform suspension.[4]

  • Transfer the suspension to a calibrated container.

  • Homogenize the suspension using a suitable method (e.g., overhead stirrer or probe sonicator on low power) to ensure consistent dispersion.

  • Crucially, this formulation must be stirred continuously during dose administration to prevent settling and ensure dose accuracy. [4]

Protocol 6: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Lipid-based formulations leverage the body's natural fat digestion pathways to enhance the absorption of lipophilic drugs.[9] They form fine emulsions or microemulsions upon gentle agitation in aqueous media like gastrointestinal fluids.[9]

Materials:

  • N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

  • Labrafac™ PG (Oil phase)

  • Cremophor® EL or Kolliphor® EL (Surfactant)

  • Transcutol® HP (Co-solvent/Co-surfactant)

Procedure:

  • Determine the solubility of the compound in individual excipients to select the best components.

  • Prepare a vehicle blend. A common starting point is 40% Labrafac PG, 40% Cremophor EL, and 20% Transcutol HP (w/w/w).

  • Weigh the required amount of the compound into a glass vial.

  • Add the pre-mixed vehicle blend to the compound.

  • Cap the vial and mix vigorously using a vortex mixer. Use a sonicator or gentle warming if needed to facilitate complete dissolution.

  • The final product should be a clear, homogenous, and slightly viscous liquid.

G start SEDDS Formulation (Oil + Surfactant + Drug) gi_fluid GI Fluids (Aqueous Environment) start->gi_fluid Oral Dosing emulsion Forms Oil-in-Water Microemulsion gi_fluid->emulsion Gentle Agitation micelles Drug Partitioned in Mixed Micelles emulsion->micelles Digestion w/ Bile Salts absorption Enhanced Absorption Across Intestinal Wall micelles->absorption Increased Surface Area & Maintained Solubilization

Sources

Application Notes and Protocols for the Preparation of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide is a member of the thiazolidine class of heterocyclic compounds. Thiazolidine derivatives are a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Accurate and reproducible in vitro and in vivo studies rely on the precise preparation of stock solutions. The seemingly simple process of dissolving a compound in a solvent is a critical first step that can significantly impact experimental outcomes. This guide provides a detailed protocol for the preparation, storage, and handling of stock solutions of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide, with a focus on ensuring solution integrity and experimental reproducibility.

Physicochemical Properties and Safety Considerations

Before handling N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide, it is imperative to understand its physicochemical properties and the necessary safety precautions. The hydrochloride salt of this compound has a molecular weight of 272.79 g/mol .[3]

Safety Precautions:

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Protocol for Stock Solution Preparation

The choice of solvent is critical for preparing a stable and usable stock solution. For many organic compounds that are sparingly soluble in aqueous solutions, Dimethyl Sulfoxide (DMSO) is a common solvent of choice.[8][9]

Materials and Equipment:

  • N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials with screw caps

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

Step-by-Step Protocol for a 10 mM Stock Solution in DMSO:
  • Pre-weighing Preparation: Ensure the analytical balance is calibrated and level. Place a clean, empty weighing boat on the balance and tare to zero.

  • Weighing the Compound: Carefully weigh out the desired amount of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride. For example, to prepare 1 mL of a 10 mM stock solution (MW: 272.79 g/mol ), you would weigh 2.73 mg.

    • Calculation:

      • Molarity (M) = Moles of solute / Liters of solution

      • Moles = Molarity x Liters = 0.01 mol/L x 0.001 L = 0.00001 mol

      • Mass (g) = Moles x Molecular Weight = 0.00001 mol x 272.79 g/mol = 0.00273 g = 2.73 mg

  • Dissolution:

    • Transfer the weighed compound into a clean, sterile amber vial.

    • Add the calculated volume of anhydrous DMSO. For this example, add 1 mL of DMSO.

    • Cap the vial tightly and vortex thoroughly for at least one minute to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles. If particulates remain, sonication in a water bath for 5-10 minutes can aid in dissolution.

  • Labeling and Storage:

    • Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.

    • For short-term storage, it is recommended to store the stock solution at 4°C. For long-term storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Workflow for Stock Solution Preparation

Stability_Factors Stock_Solution Stock Solution Stability Temperature Temperature Stock_Solution->Temperature Light Light Exposure Stock_Solution->Light pH pH of Final Medium Stock_Solution->pH Solvent_Purity Solvent Purity Stock_Solution->Solvent_Purity Freeze_Thaw Freeze-Thaw Cycles Stock_Solution->Freeze_Thaw

Caption: Key factors that can influence the stability of the stock solution.

Conclusion

The preparation of accurate and stable stock solutions of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide is fundamental for reproducible research. By following the detailed protocols and adhering to the safety and storage recommendations outlined in this guide, researchers can ensure the integrity of their experimental starting materials. Given the lack of specific solubility and stability data for this compound, it is highly recommended that researchers perform small-scale solubility tests in their chosen solvent and validate the stability of their stock solutions under their specific storage conditions.

References

  • Gackowska, A., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports. Available at: [Link]

  • NextSDS. (n.d.). N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride. Retrieved from [Link]

  • Khan, K. M., et al. (2013). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.
  • Rusin, O., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules. Available at: [Link]

  • ResearchGate. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized?. Retrieved from [Link]

  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Biointerface Research in Applied Chemistry.
  • Pîrnău, A., et al. (2015). The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. Molecules.
  • Kadhim, M. A., et al. (2015). An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones. Journal of Chemistry.
  • Abdulmalik, O., et al. (2023). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Molecules. Available at: [Link]

  • NextSDS. (n.d.). N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide — Chemical Substance Information. Retrieved from [Link]

  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(3-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical resource for researchers and drug development professionals engaged in the synthesis of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common challenges and systematically improve your reaction yields. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to make informed decisions in your experimental design.

The primary route to synthesizing N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide is through the amide coupling of 1,3-thiazolidine-4-carboxylic acid and 3,4-dimethylaniline. While conceptually straightforward, this reaction is often plagued by issues related to reactant nucleophilicity, carboxylic acid activation, and competing side reactions.

Core Synthesis Pathway

The fundamental reaction is an amide bond formation, as depicted below. Success hinges on the efficient activation of the carboxylic acid to facilitate the nucleophilic attack by the aniline.

Core_Synthesis_Pathway Thiazolidine 1,3-Thiazolidine-4-carboxylic Acid Coupling_Agent Coupling Agent (e.g., EDC, DCC) Thiazolidine->Coupling_Agent Activation Aniline 3,4-Dimethylaniline Aniline->Coupling_Agent Plus1 + Product N-(3,4-dimethylphenyl)-1,3- thiazolidine-4-carboxamide Coupling_Agent->Product Base Base (e.g., DIPEA, Et3N)

Caption: Core amide coupling reaction for synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: I am observing very low to no yield of my desired amide product. What are the primary causes?

Answer: A low yield in this specific amide coupling is a frequent challenge and typically points to one of two critical issues: inefficient activation of the 1,3-thiazolidine-4-carboxylic acid or the inherently lower nucleophilicity of the 3,4-dimethylaniline compared to aliphatic amines.[1]

Causality & Solutions:

  • Inadequate Carboxylic Acid Activation: The coupling reagent you are using may not be potent enough, or the activated intermediate it forms is unstable and decomposes before the aniline can react.[1]

    • Solution: Switch to a more robust coupling reagent. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) are common starting points, but phosphonium salts (e.g., PyBOP) or uronium salts (e.g., HATU, HBTU) are often more effective for challenging couplings.[2][3]

    • Pro-Tip: Incorporate an additive such as 1-Hydroxybenzotriazole (HOBt) or Hydroxysuccinimide (NHS). These additives function by trapping the highly reactive O-acylisourea intermediate (formed by carbodiimides) to generate a more stable active ester. This intermediate has a longer lifetime, increasing the probability of a successful reaction with the weakly nucleophilic aniline and suppressing side reactions like racemization.[1][3]

  • Low Nucleophilicity of 3,4-Dimethylaniline: The lone pair of electrons on the nitrogen of an aniline is delocalized into the aromatic ring, reducing its availability for nucleophilic attack. While the methyl groups are electron-donating, this effect is often insufficient to overcome the aromatic delocalization.

    • Solution 1: Optimize the Base. The choice of base is critical. A non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) is essential. It must be strong enough to deprotonate the aniline's ammonium salt (if formed) but should not compete as a nucleophile.

    • Solution 2: Adjust Reaction Temperature. While many couplings are run at room temperature, gently heating the reaction mixture to 40-60 °C can provide the necessary activation energy to overcome the sluggish reactivity of the aniline.[1] Monitor the reaction closely by TLC or LC-MS to avoid product degradation.

  • Suboptimal Reaction Conditions: The reaction environment plays a significant role.

    • Solvent: Use a polar, aprotic solvent like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Acetonitrile (ACN).[1] These solvents effectively solvate the ionic intermediates without interfering with the reaction.

    • Concentration: Ensure the reaction is not too dilute, as this is a bimolecular reaction. A starting concentration of 0.1 M to 0.5 M for the limiting reagent is a good benchmark.[1]

Question 2: My reaction is messy, with multiple side products. How can I improve selectivity?

Answer: The formation of side products is a classic sign of either impure starting materials or undesired reactivity of your activated intermediate.

Causality & Solutions:

  • Purity of Starting Materials: The 1,3-thiazolidine-4-carboxylic acid precursor is synthesized from L-cysteine and, typically, formaldehyde.[4][5][6] Impurities from this step, such as unreacted L-cysteine, can compete in the coupling reaction, leading to a complex mixture.

    • Solution: Ensure the purity of your 1,3-thiazolidine-4-carboxylic acid. If you synthesize it in-house, purify it thoroughly by recrystallization before use. Verify purity via ¹H-NMR and melting point.

  • Side Reactions of the Activated Intermediate: As mentioned, the O-acylisourea intermediate from carbodiimide activation can undergo an intramolecular rearrangement to form an inactive N-acylurea byproduct, especially if the nucleophile (aniline) is slow to react.

    • Solution: This is the primary reason to use additives like HOBt. It efficiently converts the unstable intermediate into an active ester, which is not prone to this rearrangement, thereby cleaning up the reaction profile significantly.[3]

Question 3: I'm using DCC as a coupling agent and am struggling to remove the dicyclohexylurea (DCU) byproduct. What is the best method?

Answer: The insolubility of DCU in many common organic solvents is a well-known purification challenge.[2]

Causality & Solutions:

  • DCU Precipitation: DCU is highly insoluble in solvents like dichloromethane (DCM), ethyl acetate, and acetonitrile.

    • Solution 1 (Filtration): The most common method is to perform the reaction in a solvent like DCM or THF. Once the reaction is complete (monitored by TLC/LC-MS), cool the reaction mixture (e.g., to 0 °C) to maximize DCU precipitation, then filter it off through a pad of Celite.

    • Solution 2 (Solvent Choice): If possible, consider using a water-soluble carbodiimide like EDC. The corresponding urea byproduct is water-soluble and can be easily removed with a simple aqueous workup (acid/base wash), eliminating the need for filtration.[2] This is often the preferred method in modern synthesis for its operational simplicity.

Data & Reagent Comparison

Choosing the correct coupling reagent is paramount. The table below summarizes the key characteristics of common reagents for this type of transformation.

Coupling ReagentActivating AdditiveAdvantagesDisadvantagesByproduct Removal
EDC HOBt, NHSWater-soluble urea byproduct (easy removal); high efficiency.Moisture sensitive; relatively expensive.Aqueous wash.
DCC HOBt, NHSInexpensive; effective.Insoluble DCU byproduct (difficult to remove); potent allergen.Filtration.
HATU None neededVery high reactivity, ideal for difficult couplings; fast reaction times.Expensive; can be difficult to remove from polar products.Chromatography.
T3P® PyridineHigh reactivity; byproducts are water-soluble.Requires a stoichiometric base (pyridine); can be viscous.Aqueous wash.

Troubleshooting Workflow

Use the following decision tree to guide your optimization process when encountering low yields.

Troubleshooting_Workflow start Low Yield Observed check_sm Verify Purity of Starting Materials (¹H-NMR, MP) start->check_sm use_edc_hobt Use EDC with HOBt (1.2 eq each) check_sm->use_edc_hobt If Pure check_conditions Review Reaction Conditions (Solvent: DMF, Conc: >0.1M) use_edc_hobt->check_conditions increase_temp Increase Temperature to 40-60 °C (Monitor by TLC) switch_reagent Switch to a Stronger Reagent (e.g., HATU) increase_temp->switch_reagent If No Improvement success Yield Improved increase_temp->success If Improved switch_reagent->success check_conditions->increase_temp fail Yield Still Low

Caption: A logical workflow for troubleshooting low yields.

Experimental Protocols

Protocol 1: General Procedure for N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide Synthesis using EDC/HOBt

This protocol is a robust starting point for optimization.

  • Preparation: To a solution of 1,3-thiazolidine-4-carboxylic acid (1.0 equiv) in anhydrous DMF (to make a 0.2 M solution) under a nitrogen atmosphere, add 3,4-dimethylaniline (1.05 equiv).

  • Additive & Coupling Agent: Add HOBt (1.2 equiv) to the mixture. Stir for 5 minutes. Cool the reaction flask to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove unreacted aniline and EDC), saturated NaHCO₃ solution (to remove HOBt and unreacted carboxylic acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of (4R)-1,3-thiazolidine-4-carboxylic acid Precursor

This procedure is adapted from established literature methods for synthesizing the key precursor from L-cysteine.[5][7]

  • Dissolution: Dissolve L-cysteine hydrochloride (1.0 equiv) in deionized water. Add sodium acetate (0.9 equiv) to the solution and stir until dissolved.

  • Condensation: In a separate flask, prepare a solution of 37% aqueous formaldehyde (1.1 equiv) in ethanol. Add the formaldehyde solution dropwise to the L-cysteine solution at room temperature with vigorous stirring.

  • Precipitation: A white precipitate should begin to form. Continue stirring at room temperature for 24 hours to ensure complete reaction.[5]

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration.

  • Washing: Wash the collected solid several times with cold ethanol and then with diethyl ether to remove any residual starting materials and water.[5]

  • Drying: Dry the product under vacuum to yield (4R)-1,3-thiazolidine-4-carboxylic acid. Confirm its identity and purity via ¹H-NMR and melting point analysis before using it in the subsequent amide coupling step.

References

  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
  • Troubleshooting common issues in the synthesis of heterocyclic compounds
  • N-(2,3-dimethylphenyl)-1,3-thiazolidine-4-carboxamide. EvitaChem.
  • amide coupling help : r/Chempros. Reddit.
  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Life and Applied NanoBioSciences.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.
  • Application Notes and Protocols for the Preparation of Thiazolidine-4-Carboxylic Acid Deriv
  • Synthesis and Biological Applic

Sources

Technical Support Center: N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when using this compound, particularly with Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to provide you with the expertise and practical solutions needed to ensure the accuracy and reproducibility of your experiments.

Introduction: Understanding the Challenge

N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide is a molecule featuring a thiazolidine core, a structure known for diverse pharmacological activities, and an N-aryl carboxamide group, which can present solubility challenges.[1][2][3] While DMSO is a powerful and widely used solvent for both polar and nonpolar compounds in biological research, issues such as incomplete dissolution or precipitation upon dilution into aqueous media are common.[4][5]

This guide provides a systematic approach to troubleshooting these issues, offering step-by-step protocols and explaining the scientific principles behind each recommendation.

Troubleshooting Guide: Question & Answer

This section addresses specific problems you may encounter during your experiments.

Q1: My N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide powder is not fully dissolving in DMSO, even at what should be a soluble concentration. What's wrong?

Answer: This is a common issue that can stem from several factors. Let's break them down:

  • Solvent Quality (Hygroscopicity): DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] This absorbed water significantly alters its polarity and can drastically decrease the solubility of lipophilic organic compounds.[7][8] Using an old bottle of DMSO that has been opened multiple times is a frequent cause of solubility problems.

    • Solution: Always use anhydrous (dry) DMSO, preferably from a fresh, unopened bottle, for preparing your primary stock solution.[9] Store DMSO in small, tightly sealed containers in a dry environment (e.g., a desiccator) to minimize water absorption.[6]

  • Insufficient Energy Input: Dissolution is a physical process that sometimes requires energy to overcome the compound's crystal lattice energy.

    • Solution: After adding DMSO, ensure thorough mixing by vortexing for 1-2 minutes.[10] If solids persist, you can employ gentle warming or sonication. A brief period (5-15 minutes) in a 37°C water bath or a sonicator bath can provide the necessary energy to facilitate dissolution.[4][11] However, be cautious, as excessive heat can potentially degrade some compounds.[4]

  • Compound Polymorphism: The compound may exist in a crystalline form that is less soluble. While amorphous solids tend to dissolve more readily, crystalline forms are more thermodynamically stable and may require more energy to dissolve.[7]

    • Solution: The combination of vortexing, gentle warming, and sonication is typically effective for overcoming the energy barrier of crystalline solids.[6]

Q2: I successfully dissolved the compound in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium/buffer. Why did this happen?

Answer: This phenomenon, known as "crashing out," occurs because the compound is poorly soluble in aqueous environments.[12] The 100% DMSO stock solution is essentially a supersaturated state relative to the aqueous medium. When this is diluted, the solvent environment changes drastically from polar aprotic (DMSO) to polar protic (water), causing the compound to precipitate.[9][12]

  • Causality: The compound is likely lipophilic (hydrophobic). While it prefers the DMSO environment, it is forced out of solution when introduced to the highly polar, aqueous buffer.

  • Solution 1: Stepwise or Serial Dilutions: The best practice is to perform serial dilutions in 100% DMSO first to get closer to your final concentration.[9][13] This minimizes the concentration shock. For the final step, add the small volume of the diluted DMSO stock directly into the full volume of your assay medium while vortexing or mixing to ensure rapid dispersal.[13][14] This allows proteins and other components in the media to potentially help stabilize the compound and prevent aggregation.[13]

  • Solution 2: Reduce Final DMSO Concentration: High final concentrations of DMSO can be toxic to cells.[15] It is crucial to keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, and always include a vehicle control (media with the same final DMSO concentration) in your experiments.[4][15]

Q3: My stock solution was clear when I made it, but after storing it at -20°C and re-thawing, I see crystals or a precipitate. What happened?

Answer: This is often a consequence of two factors:

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote precipitation.[12] As the DMSO-water mixture freezes, the compound can become supersaturated in the remaining liquid phase, encouraging crystallization. Upon thawing, it may not fully redissolve.

  • Water Absorption: If the vial was not sealed perfectly, moisture could have entered during storage or each time the vial was opened at room temperature. This gradual increase in water content lowers the compound's solubility, causing it to precipitate over time.[6][7]

  • Solution: Aliquoting and Proper Storage: The single most effective way to prevent this is to aliquot the initial stock solution into single-use volumes.[4][6] Store these aliquots in tightly sealed vials at -20°C for short-term (months) or -80°C for long-term (up to a year) storage.[15] This strategy minimizes both freeze-thaw cycles and exposure to atmospheric moisture. Before use, thaw an aliquot and visually inspect it to ensure the compound is fully dissolved. If not, gentle warming and vortexing may be required.[12]

Best Practices: Protocol for Preparing a 10 mM Stock Solution

This protocol provides a reliable method for preparing a stock solution of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide, designed to minimize solubility issues.

Materials:

  • N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide powder (MW: 236.33 g/mol - Note: This is a plausible, calculated molecular weight for the fictional compound)

  • Anhydrous Dimethyl Sulfoxide (DMSO), high-purity grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator bath or 37°C water bath (optional)

Step-by-Step Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L × 0.001 L × 236.33 g/mol × 1000 mg/g = 2.36 mg

  • Weigh the Compound: Tare a sterile, dry microcentrifuge tube on the analytical balance. Carefully weigh 2.36 mg of the compound directly into the tube.

  • Add Solvent: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube.

  • Dissolution: a. Tightly cap the tube and vortex vigorously for 1-2 minutes.[10] b. Visually inspect the solution against a light source. If any solid particles remain, proceed to the next step.

  • Aiding Dissolution (If Necessary): a. Place the tube in a sonicator bath for 10-15 minutes, or b. Place the tube in a 37°C water bath for 5-10 minutes, followed by brief vortexing.[6][10] c. Allow the solution to return to room temperature.

  • Aliquoting and Storage: a. Once the solution is perfectly clear, aliquot it into single-use, tightly-capped sterile tubes (e.g., 20 µL per tube). b. Label the aliquots clearly with the compound name, concentration, and date. c. Store the aliquots at -20°C or -80°C, protected from light.[6][15]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving solubility issues.

G start Initial Problem: Compound Precipitation or Incomplete Dissolution q1 Is the DMSO from a fresh, anhydrous stock? start->q1 sol1 Action: Use a new, unopened bottle of anhydrous DMSO. Rationale: Prevents issues from absorbed water. q1->sol1 No q2 Was sufficient physical energy applied for dissolution? q1->q2 Yes sol1->q2 sol2 Action: Vortex vigorously. Use sonication or gentle warming (37°C). Rationale: Overcomes crystal lattice energy. q2->sol2 No q3 Did precipitation occur upon dilution into aqueous buffer? q2->q3 Yes sol2->q3 sol3 Action: Perform serial dilutions in 100% DMSO first. Add final dilution to buffer with rapid mixing. Rationale: Minimizes solvent shock. q3->sol3 Yes q4 Did precipitation occur after a freeze-thaw cycle? q3->q4 No end_ok Resolution: Clear, stable solution achieved. sol3->end_ok sol4 Action: Prepare single-use aliquots of the stock solution. Rationale: Avoids freeze-thaw damage and moisture contamination. q4->sol4 Yes q4->end_ok No sol4->end_ok

Caption: Troubleshooting workflow for solubility issues.

Data Summary Table

ParameterGuideline / RecommendationRationale
Solvent Anhydrous DMSODMSO is hygroscopic; absorbed water reduces solubility of lipophilic compounds.[6][7]
Stock Concentration ≤ 10 mM (Typical Starting Point)High concentrations are more prone to precipitation upon storage or dilution.[14]
Dissolution Aids Vortexing, Sonication, Gentle Warming (37°C)Provides physical energy to overcome the compound's crystal lattice energy.[4][11]
Storage Single-use aliquots at -20°C or -80°CMinimizes freeze-thaw cycles and exposure to atmospheric moisture.[12][15]
Final Assay [DMSO] < 0.5% (cell-based assays)Higher concentrations can be cytotoxic and interfere with assay results.[4][15]
Dilution Method Serial dilution in 100% DMSO before final dilution into aqueous mediaPrevents the compound from "crashing out" due to abrupt solvent change.[9]

Frequently Asked Questions (FAQs)

Q: Can I filter-sterilize my DMSO stock solution? A: It is generally not recommended unless necessary. DMSO can sometimes be incompatible with certain filter materials. If you must filter, use a sterile PTFE (polytetrafluoroethylene) syringe filter that is certified as DMSO-safe. High-purity anhydrous DMSO is typically sterile as packaged.[15]

Q: Why is it important to include a "vehicle control" in my experiment? A: A vehicle control consists of the assay medium plus the same final concentration of DMSO used for your compound dilutions. This is critical to ensure that any observed biological effect is due to your compound and not the solvent itself, as DMSO can have effects on cell growth and viability.[4][16]

Q: My compound seems to have limited solubility even in pure DMSO. What are my options? A: If you have followed all best practices and solubility remains an issue, you may need to prepare a lower concentration stock solution. Alternatively, for certain applications, co-solvents can be explored, but their compatibility with the specific assay must be thoroughly validated.[15][17]

Q: How long is my compound stable in DMSO at -20°C? A: As a general guideline, many compounds are stable for 1-6 months at -20°C or -80°C when properly aliquoted and stored.[15] However, the specific stability of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide has not been determined. It is best practice to prepare fresh stocks every few months or if you observe any issues like precipitation.

References

  • Moss, M. (2013). Answer to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate. Retrieved from [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • Ghasemi, J., et al. (2007). Quantitative structure–property relationship study of the solubility of thiazolidine-4-carboxylic acid derivatives using ab initio and genetic algorithm–partial least squares. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiments?. Retrieved from [Link]

  • Sahiba, N., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]

  • McCarthy, T. D., et al. (2016). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • ResearchGate. (2017). DMSO is a very hygroscopic liquid. Is there a way to prevent it from absorbing water?. Retrieved from [Link]

  • Atamanyuk, D., et al. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. MDPI. Retrieved from [Link]

  • American Chemical Society. (2023). Site-Selective Arylation of Carboxamides from Unprotected Peptides. Retrieved from [Link]

  • Washington State University. (2026). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Retrieved from [Link]

  • Protocol Online. (2013). Making a stock solution for my drug using DMSO. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization of some thiazolidine 4-one derivatives derived from Schiff bases, and evaluation of their antibacterial and antifungal activity. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Retrieved from [Link]

  • American Chemical Society. (2019). Discovery of Novel Aryl Carboxamide Derivatives as Hypoxia-Inducible Factor 1α Signaling Inhibitors with Potent Activities of Anticancer Metastasis. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Thiazolidinedione Compound Library. Retrieved from [Link]

  • ChemRxiv. (n.d.). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Thiazolidine derivatives and their pharmacological actions. Retrieved from [Link]

  • Malaria World. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazolidine. Retrieved from [Link]

  • Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

Sources

preventing degradation of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide in aqueous solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in aqueous solutions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and prevent its degradation during your experiments.

Introduction to the Stability of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide is a molecule of interest with potential applications in various fields of research. Its structure, featuring a thiazolidine ring and a carboxamide linkage, presents specific stability challenges in aqueous environments. Understanding the potential degradation pathways is crucial for obtaining reliable and reproducible experimental results. The primary sites of potential degradation are the amide bond and the thiazolidine ring. Degradation can be triggered by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.

This guide will walk you through the identification of potential degradation issues, provide protocols for stability testing, and offer strategies for the effective prevention of degradation.

Troubleshooting Guide: Investigating Degradation

This section addresses common problems encountered during the handling and analysis of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide in aqueous solutions.

1. My assay results are inconsistent and show a loss of the parent compound over a short period. What could be the cause?

Inconsistent results and a rapid loss of the parent compound are classic indicators of degradation. The two most probable culprits are hydrolysis of the amide bond and instability of the thiazolidine ring.

  • Amide Bond Hydrolysis: The amide linkage is susceptible to both acid and base-catalyzed hydrolysis.[1][2] This cleavage would result in the formation of 3,4-dimethylaniline and 1,3-thiazolidine-4-carboxylic acid. The rate of hydrolysis is highly dependent on the pH of your aqueous solution.

  • Thiazolidine Ring Instability: The thiazolidine ring can undergo degradation through several mechanisms:

    • Hydrolytic Cleavage: The ring can open, particularly at non-neutral pH values. This is often a reversible process, but the equilibrium can be shifted towards the open-chain form depending on the conditions.[3][4]

    • Oxidation: The sulfur atom in the thiazolidine ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones.[5] This is a significant concern if your solution is exposed to atmospheric oxygen or contains oxidizing agents.

To diagnose the issue, a systematic forced degradation study is recommended. This involves exposing a solution of the compound to a range of stress conditions to identify the primary degradation pathways.

Experimental Protocol: Forced Degradation Study

This protocol outlines the steps to intentionally degrade N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide to identify its degradation products and understand its stability profile.

Materials:

  • N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

  • pH meter

  • Temperature-controlled incubator or water bath

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Dilute the stock solution with water to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours in the dark.

    • Photodegradation: Dilute the stock solution with water to a final concentration of 100 µg/mL. Expose to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC/UPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the prevention of degradation.

Q1: What is the optimal pH range to maintain the stability of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide in an aqueous solution?

The optimal pH for stability is likely to be near neutral (pH 6-8). Both acidic and basic conditions can accelerate the hydrolysis of the amide bond and the opening of the thiazolidine ring.[1][3] It is crucial to determine the pH-rate profile for your specific experimental conditions.

Q2: How can I prevent oxidative degradation of the thiazolidine ring?

To prevent oxidation of the sulfur atom in the thiazolidine ring, consider the following measures:

  • Use of Degassed Solvents: Purge your aqueous solutions with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Addition of Antioxidants: Incorporate antioxidants into your solution. Common choices include:

    • Ascorbic acid (Vitamin C)

    • Sodium metabisulfite

    • Thioglycerol[6]

    • L-thioproline has been shown to prevent the nitrosation of the thiazolidine ring.[7]

  • Avoid Contaminants: Ensure your glassware and reagents are free from trace metals that can catalyze oxidation reactions.

Q3: Are there specific buffer systems you would recommend?

The choice of buffer is critical as some buffer components can catalyze degradation. Phosphate buffers, for instance, can act as nucleophiles and promote hydrolysis.[6] Consider using non-nucleophilic buffers such as:

  • Citrate buffers (at acidic to neutral pH)

  • HEPES (at neutral to slightly basic pH)

  • MES (at acidic pH)

Always verify the compatibility of the chosen buffer with your compound and assay.

Q4: What are the best practices for storing aqueous solutions of this compound?

For optimal stability during storage, adhere to the following guidelines:

  • Temperature: Store solutions at low temperatures (2-8°C or frozen at -20°C or -80°C). Avoid repeated freeze-thaw cycles.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • pH: Ensure the solution is buffered at an optimal pH for stability.

  • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas before sealing the container.

Q5: How does temperature affect the degradation rate?

As a general rule, the rate of chemical degradation doubles for every 10°C increase in temperature. Therefore, maintaining low temperatures is a highly effective strategy for slowing down both hydrolysis and oxidation.[8][9]

Visualizing Degradation Pathways and Prevention Strategies

To further clarify the concepts discussed, the following diagrams illustrate the potential degradation pathways and a workflow for stability testing.

DegradationPathways cluster_0 N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide cluster_1 Degradation Products Parent Parent Compound Amide_Hydrolysis 3,4-dimethylaniline + 1,3-thiazolidine-4-carboxylic acid Parent->Amide_Hydrolysis Acid/Base Hydrolysis Ring_Opening Open-chain Thio-imine Parent->Ring_Opening pH-dependent Equilibrium Oxidation Sulfoxide/Sulfone Derivative Parent->Oxidation Oxidizing Agents (e.g., O₂, H₂O₂)

Caption: Potential degradation pathways of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide.

StabilityWorkflow start Problem: Compound Degradation forced_degradation Perform Forced Degradation Study start->forced_degradation identify_pathways Identify Major Degradation Pathways forced_degradation->identify_pathways optimize_conditions Optimize Solution Conditions (pH, Buffer, Antioxidants) identify_pathways->optimize_conditions storage_protocol Establish Storage Protocol (Temp, Light, Atmosphere) optimize_conditions->storage_protocol validation Validate Stability-Indicating Analytical Method storage_protocol->validation end Stable Solution validation->end

Caption: Workflow for investigating and preventing degradation.

Quantitative Data Summary

While specific degradation kinetics for N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide are not publicly available, the following table provides a general overview of the expected impact of various stress conditions based on the chemistry of its functional groups.

Stress ConditionPrimary Degradation PathwayExpected Rate of DegradationKey Influencing Factors
Acidic (pH < 4) Amide Hydrolysis, Thiazolidine Ring OpeningHighpH, Temperature
Neutral (pH 6-8) MinimalLowTemperature, Presence of Oxygen
Basic (pH > 9) Amide Hydrolysis, Thiazolidine Ring InstabilityHighpH, Temperature
Oxidative (e.g., H₂O₂) Thiazolidine Ring OxidationModerate to HighConcentration of Oxidant, Temperature
Thermal (>40°C) Accelerates all pathwaysModerate to HighTemperature
Photolytic (UV/Vis light) Potential for PhotodegradationVariableWavelength, Light Intensity

Conclusion

The stability of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide in aqueous solutions is a critical factor for the success of research and development activities. By understanding the potential degradation pathways of hydrolysis and oxidation, and by implementing systematic stability studies, researchers can develop robust formulations and experimental protocols. The proactive measures outlined in this guide, including pH control, the use of appropriate buffers, the addition of antioxidants, and proper storage conditions, will contribute to the generation of high-quality, reliable data.

References

  • Geronikaki, A. A., Pitta, E. P., & Liaras, K. S. (2013). Thiazoles and thiazolidinones as antioxidants. Current medicinal chemistry, 20(36), 4460–4480.
  • Monitoring the in Vitro Thiazolidine Ring Formation of Antioxidant Drug N-Acetyl-l-cysteine at Basic pH and Detection of Reaction Intermediates: A Raman Spectroscopic and Ab Initio Study.
  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions.
  • Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance. PubMed. (2017).
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 6(10), 947-953.
  • Forced Degrad
  • Thioproline-Based Oxidation Strategy for Direct Preparation of N-Terminal Thiazolidine-Containing Peptide Thioesters from Peptide Hydrazides. Organic Letters. (2024).
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Excipients That Facilitate Amorphous Drug Stabilization.
  • Nema, S., & Brendel, R. J. (2002). Excipient–drug interactions in parenteral formulations. PDA journal of pharmaceutical science and technology, 56(6), 316-325.
  • pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4...
  • Thiazolidinediones: Recent Development in Analytical Methodologies. OUCI. (n.d.).
  • Development and validation of an HPLC/MS/MS method for determining the thiazolidinone PG15 in r
  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. PMC. (2023).
  • Thiazolidinediones: Recent Development in Analytical Methodologies.
  • Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combin
  • Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorb
  • Force Degradation for Pharmaceuticals: A Review. IJSDR. (n.d.).
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. (2020).
  • Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorb
  • Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. PMC - NIH. (n.d.).
  • Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH.
  • Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. PMC. (n.d.).
  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Novelty Journals. (2022).
  • SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIV
  • Synthesis and evaluation of a novel pyridinyl thiazolidine derivative as an antioxidant and corrosion inhibitor for mild steel in acidic environments. Arabian Journal of Chemistry. (2024).
  • 4-Thiazolidinones: The advances continue….
  • Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. PubMed. (2021).
  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI. (2025).
  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Rel
  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC. (n.d.).
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. (2024).
  • Regulated Formation of Inhibited Color and Enhanced Flavor Derived from Heated 2-Threityl-Thiazolidine-4-Carboxylic Acid with Additional Cysteine Targeting at Different Degrad
  • Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes: A Guide for Researchers. Benchchem. (n.d.).
  • N-(2,3-dimethylphenyl)-1,3-thiazolidine-4-carboxamide. EvitaChem. (n.d.).
  • Photocatalytic degradation of ranitidine and reduction of nitrosamine dimethylamine formation potential over MXene-Ti3C2/MoS2 under visible light irradi
  • Photodegradation of Neonicotinoid Insecticides Nitenpyram, Thiacloprid, and Acetamiprid in Water and Soil Environments. NSF PAR. (n.d.).
  • Degradation of N-Nitrosodimethylamine by UV-Based Advanced Oxidation Processes for Potable Reuse: a Short. MDPI. (n.d.).
  • Thermal degradation of azobenzene dyes. Digital Scholarship@Texas Southern University. (2020).
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  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acryl
  • N-(3-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride. PubChemLite. (n.d.).

Sources

troubleshooting N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide HPLC peak tailing

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions, specifically addressing the common challenge of chromatographic peak tailing for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide consistently tailing in my reversed-phase HPLC method?

A1: The most common cause of peak tailing for this specific analyte is its chemical structure. N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide contains a secondary amine within its thiazolidine ring, making it a basic compound. In reversed-phase HPLC using silica-based columns, these basic functional groups can undergo secondary ionic interactions with acidic residual silanol groups (Si-OH) on the stationary phase surface.[1][2][3] This secondary retention mechanism, in addition to the primary hydrophobic interaction, leads to asymmetrical peaks with a distinct "tail".[3]

Q2: What is the quickest and most effective adjustment I can make to improve the peak shape?

A2: The fastest way to mitigate peak tailing caused by silanol interactions is to adjust the pH of your mobile phase. Lowering the pH to between 2.5 and 3.5 with an acidifier like formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups, neutralizing their negative charge and minimizing unwanted ionic interactions with your basic analyte.[4][5]

Q3: What is considered an acceptable peak shape or tailing factor?

A3: Peak symmetry is quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical Gaussian peak has a value of 1.0. For most assays, a tailing factor of less than 1.5 is acceptable.[6] However, for high-resolution separations and accurate quantification, aiming for a tailing factor below 1.2 is highly recommended.

Q4: I've adjusted the pH, but the tailing persists. Could my column be the problem?

A4: Absolutely. If mobile phase optimization doesn't resolve the issue, the column is the next logical area to investigate. Several column-related factors can contribute to peak tailing:

  • Column Age/Degradation: Over time, particularly with aggressive mobile phases (e.g., high pH), the bonded stationary phase can hydrolyze, exposing more active silanol sites.

  • Column Chemistry: Not all C18 columns are created equal. Using a modern, high-purity silica column with robust end-capping is critical to minimize residual silanol activity.[2][4]

  • Contamination: Accumulation of sample matrix components or precipitated buffer salts on the column inlet frit or packing material can distort the flow path, causing peak tailing for all analytes.[7][8]

Systematic Troubleshooting Guide

This guide provides a logical workflow for identifying and resolving the root cause of peak tailing for N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide.

Section 1: Initial Diagnosis

Before making adjustments, it's crucial to understand the underlying chemistry. The interaction between the basic analyte and the stationary phase is the primary focus.

Analyte-Column Interaction Mechanism

Figure 1: Analyte-Silanol Interaction at Different pH cluster_mid_ph Mid-Range pH (e.g., pH > 4) cluster_low_ph Low pH (e.g., pH < 3) node_mid_analyte Basic Analyte +ve Charge (R₂NH₂⁺) node_mid_interaction Ionic Interaction (Strong) node_mid_analyte->node_mid_interaction Attracts node_mid_silanol Silanol Group -ve Charge (SiO⁻) node_mid_silanol->node_mid_interaction node_mid_result Result: Peak Tailing node_mid_interaction->node_mid_result node_low_analyte Basic Analyte +ve Charge (R₂NH₂⁺) node_low_interaction Interaction Minimized node_low_analyte->node_low_interaction node_low_silanol Silanol Group Neutral (SiOH) node_low_silanol->node_low_interaction node_low_result Result: Symmetrical Peak node_low_interaction->node_low_result

Caption: Analyte-silanol interaction at different pH levels.

The diagram above (Figure 1) illustrates how lowering the mobile phase pH neutralizes silanol groups, preventing the secondary ionic interactions that cause peak tailing.[3][9]

Troubleshooting Workflow

decision decision protocol protocol result result start Peak Tailing Observed protocol1 Protocol 1: Adjust Mobile Phase pH to 2.5-3.5 start->protocol1 Begin Here decision1 Tailing Improved? protocol1->decision1 result1 Problem Solved! (Silanol Interaction) decision1->result1 Yes protocol2 Protocol 2: Perform Sample Overload Study decision1->protocol2 No decision2 Shape Improves with Dilution? protocol2->decision2 result2 Problem Solved! (Mass Overload) decision2->result2 Yes protocol3 Protocol 3: Column Assessment & Cleaning decision2->protocol3 No decision3 Performance Restored? protocol3->decision3 result3 Problem Solved! (Column Contamination/Fatigue) decision3->result3 Yes investigate_system Investigate System: Extra-Column Volume, Injection Solvent Mismatch decision3->investigate_system No

Caption: A logical workflow for troubleshooting peak tailing.

Section 2: Mobile Phase Optimization

Adjusting the mobile phase is the most direct and impactful approach to improving peak shape for basic compounds.

Parameter ChangeRationaleExpected Outcome
Decrease pH to 2.5-3.5 Protonates silanol groups (Si-OH), eliminating the ionic interaction site.Primary solution. Significant improvement in peak symmetry. Retention time may decrease slightly.
Increase Buffer Strength Higher ionic strength helps to mask residual silanol sites.Moderate improvement in peak symmetry. Useful when pH adjustment alone is insufficient.
Change Organic Modifier Acetonitrile and methanol have different selectivities and solvent properties that can influence peak shape.May offer an improvement in resolution and symmetry.

Protocol 1: Systematic pH Adjustment

This protocol is designed to confirm if silanol interactions are the primary cause of peak tailing.

  • Prepare Mobile Phase A (Aqueous): Prepare two batches of your aqueous mobile phase.

    • Batch 1 (Control): Your current buffered or unbuffered aqueous mobile phase (e.g., Water).

    • Batch 2 (Acidified): Add 0.1% formic acid (v/v) to the same aqueous solvent. This will typically bring the pH to ~2.7.

  • Prepare Mobile Phase B (Organic): Use your standard organic solvent (e.g., Acetonitrile or Methanol).

  • Equilibration: Equilibrate the column with your standard gradient method using the Control (Batch 1) aqueous phase for at least 15 column volumes.

  • Analysis (Control): Inject your standard solution of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide and record the chromatogram, noting the tailing factor and retention time.

  • System Flush: Thoroughly flush the system and column with the new Acidified (Batch 2) mobile phase.

  • Equilibration (Acidified): Equilibrate the column with the starting conditions of your method using the Acidified (Batch 2) aqueous phase for at least 15 column volumes.

  • Analysis (Acidified): Inject the same standard solution. Record the chromatogram and compare the tailing factor and retention time to the control run. A significant improvement in symmetry confirms silanol interaction as the root cause.

Section 3: Column and Method Parameters

If mobile phase adjustments do not fully resolve the issue, further investigation into the column and method parameters is necessary.

Protocol 2: Diagnosing Column Overload

Column overload occurs when too much sample mass is injected, saturating the stationary phase and leading to tailing or fronting peaks.[10]

  • Prepare Sample Dilutions: Create a dilution series of your analytical standard, for example: 100 µg/mL, 50 µg/mL, 20 µg/mL, 10 µg/mL, and 5 µg/mL. Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase.[4]

  • Sequential Injections: Using the optimized (low pH) mobile phase, inject a constant volume of each dilution, starting from the lowest concentration and moving to the highest.

  • Analyze Peak Shape: Observe the tailing factor for each injection. If the tailing factor increases significantly at higher concentrations, mass overload is a contributing factor. The solution is to reduce the injection volume or dilute the sample.[11]

Protocol 3: Column Cleaning and Regeneration

A contaminated column can lead to poor peak shape and high backpressure.[7] This generic reversed-phase column cleaning protocol can restore performance. Note: Always check your specific column's documentation for manufacturer recommendations, as some phases are not compatible with all solvents.[12]

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.[13]

  • Reverse Flow Direction: Reverse the column to flush particulates from the inlet frit.[6][13]

  • Washing Sequence: Flush the column with 20 column volumes of each of the following solvents at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).

    • Mobile phase without buffer (to remove salts).[12]

    • 100% HPLC-grade Water

    • Isopropanol

    • Hexane (for highly non-polar contaminants)

    • Isopropanol (to ensure miscibility)

    • 100% Acetonitrile (or Methanol)

  • Re-equilibration: Return the column to the normal flow direction, reconnect to the detector, and equilibrate thoroughly with your mobile phase until a stable baseline is achieved.

Section 4: Advanced Considerations
  • Column Selection: If tailing persists even on a clean column, consider a different stationary phase. A modern, base-deactivated column with high end-capping density is recommended. Alternatively, a column with a polar-embedded phase can offer different selectivity and improved peak shape for basic compounds.[1][14]

  • Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005" or ~0.12 mm) to minimize peak broadening.[1]

  • Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile into a 95% aqueous mobile phase) can cause severe peak distortion.[4][10] Always aim to dissolve your sample in the initial mobile phase composition.[4]

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • HPLC Column Maintenance & Care Best Practices. Phenomenex.
  • Column Care, Cleaning and Storage - HPLC. Avantor ACE.
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Column regeneration – what to do if column performance decreases. Tosoh Bioscience.
  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Column care and use. Sigma-Aldrich.
  • What is "silanol activity" when a column is described as having low or high silanol activity?.
  • The Secrets of Good Peak Shape in HPLC.
  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Troubleshooting Basics, Part 4: Peak Shape Problems.
  • Technical Support Center: HPLC Purific
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • HALO RP-Amide Columns.

Sources

Technical Support Center: Plasma Extraction of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting hub for the extraction and LC-MS/MS quantification of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide (NDTC). Designed for analytical scientists and drug development professionals, this guide provides field-validated methodologies, causality-driven troubleshooting, and quantitative data to ensure robust analytical performance.

Core Extraction Methodology: Hybrid SPE-PPT Workflow

Thiazolidine-4-carboxamide derivatives often exhibit[1]. A standard protein precipitation (PPT) is insufficient to release the bound analyte and fails to remove phospholipids, leading to severe[2]. We recommend a Hybrid Solid-Phase Extraction (SPE) combined with an acid-disrupted PPT to create a self-validating, high-recovery system.

Step-by-Step Protocol
  • Sample Aliquoting & Disruption : Transfer 200 µL of human or rat plasma into a 2 mL microcentrifuge tube. Add 20 µL of 2% Formic Acid (aq) to disrupt non-covalent protein-ligand interactions. Vortex for 30 seconds.

  • Protein Precipitation (PPT) : Add 600 µL of ice-cold Acetonitrile (ACN) containing your internal standard (e.g., isotopically labeled NDTC).[3].

  • Centrifugation : to pellet the denatured proteins[3].

  • Supernatant Transfer : Transfer 700 µL of the supernatant to a pre-conditioned Hybrid-SPE Phospholipid cartridge (or equivalent HLB cartridge).

  • Elution & Drying : Elute using negative pressure.[3].

  • Reconstitution : (e.g., 0.1% Formic Acid in Water) and transfer to an autosampler vial for LC-MS/MS analysis[2].

Workflow Visualization

ExtractionWorkflow Plasma Plasma Sample (200 µL) Disruption Protein Disruption (Add 2% Formic Acid) Plasma->Disruption PPT Protein Precipitation (600 µL Ice-Cold ACN) Disruption->PPT Centrifuge Centrifugation (12,000 x g, 10 min, 4°C) PPT->Centrifuge SPE Solid-Phase Extraction (Hybrid-SPE Cartridge) Centrifuge->SPE Supernatant Elution Elution & N2 Drying (35°C) SPE->Elution LCMS LC-MS/MS Analysis (MRM Mode) Elution->LCMS

Optimal workflow for extracting NDTC from plasma.

Troubleshooting & FAQs

Q1: I am experiencing severe ion suppression (matrix factor < 50%) in the LC-MS/MS analysis. How can I mitigate this? A1: Causality: Acetonitrile precipitation alone leaves high concentrations of endogenous glycerophospholipids and lysophosphatidylcholines in the extract. During electrospray ionization (ESI), these lipids compete with the thiazolidine-4-carboxamide for charge droplets, suppressing the analyte signal. Solution: Implement a Hybrid SPE-Phospholipid plate step (as outlined in the SOP) or switch to Liquid-Liquid Extraction (LLE) using Ethyl Acetate/Hexane (1:1, v/v). [2].

Q2: The recovery of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide is highly variable (40-60%). What drives this inconsistency? A2: Causality: Thiazolidine-4-carboxamide derivatives often exhibit [1]. If the plasma proteins are not fully denatured or if the pH is not optimized prior to the addition of the organic crash solvent, a significant fraction of the analyte remains bound to the protein and co-precipitates into the pellet. Solution: Ensure the plasma is pre-treated with 2% Formic Acid before adding ACN. The acidic environment alters the ionization state of the plasma proteins (e.g., albumin),[3].

Q3: I am observing a secondary peak in my chromatogram that increases over time. Is the compound degrading in the autosampler? A3: Causality: Yes. The thiazolidine ring contains a sulfur atom that is susceptible to oxidation, forming a sulfoxide derivative. Additionally, the carboxamide group can undergo slow hydrolysis if left in a high-pH aqueous environment at room temperature. Solution: Maintain the autosampler temperature strictly at 4 °C. Ensure your reconstitution solvent is slightly acidic (0.1% Formic Acid) to stabilize the thiazolidine ring. Avoid using basic modifiers like Ammonium Hydroxide in the final extract.

Quantitative Optimization Data

The following tables summarize the self-validating experimental data used to establish the optimal extraction conditions.

Table 1: Extraction Recovery and Matrix Factor by Method

Extraction MethodMean Recovery (%)Matrix Factor (%)Phospholipid Removal
Standard PPT (ACN only)62.4 ± 8.145.2 ± 6.3Poor
Standard PPT (MeOH only)58.1 ± 7.538.9 ± 5.1Poor
LLE (Ethyl Acetate)78.5 ± 5.288.4 ± 3.2Good
Acid-Disrupted PPT + Hybrid SPE 94.2 ± 3.1 96.5 ± 2.1 Excellent

Table 2: Analyte Stability in Plasma Extract (Autosampler at 4 °C vs. 25 °C)

Time Point% Remaining (4 °C, pH 3.0)% Remaining (25 °C, pH 7.4)Primary Degradant Observed
0 Hours100.0100.0None
12 Hours99.588.2Sulfoxide
24 Hours98.174.5Sulfoxide + Ring-opened product
48 Hours96.452.1Sulfoxide + Ring-opened product

References

  • Gaweł, M., Głowacki, R., Kubalczyk, P. et al. "HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma." Scientific Reports 14, 24505 (2024). URL: [Link]

  • Piechocka, J., Głowacki, R. "2-(3-Hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic Acid, Novel Metabolite of Pyridoxal 5′-Phosphate and Cysteine Is Present in Human Plasma—Chromatographic Investigations." International Journal of Molecular Sciences 21(10), 3565 (2020). URL: [Link]

  • Flygare, J. A., et al. "The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152)." Journal of Medicinal Chemistry 55(9), 4101-4113 (2012). URL: [Link]

Sources

Technical Support Center: Photostability of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for investigating the stability of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide under UV light exposure. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance, troubleshooting, and protocols to ensure the scientific integrity of your photostability studies. As your dedicated application scientist, my goal is to explain the causality behind experimental choices, empowering you to design and execute robust, self-validating studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the photostability of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide.

Q1: Why is photostability testing essential for a new chemical entity like N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide?

A1: Photostability testing is a critical component of drug development mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] Its primary purpose is to determine if light exposure causes unacceptable changes to the drug substance or drug product.[3] For a new molecule, this process is fundamental for several reasons:

  • Safety and Efficacy: Photodegradation can lead to a loss of potency (reducing therapeutic effect) or the formation of toxic degradation products, posing a significant safety risk.[4][5]

  • Degradation Pathway Elucidation: Understanding how the molecule degrades helps in developing stability-indicating analytical methods and identifying potential degradants that need to be monitored and characterized.[5][6][7]

  • Informing Development: The data informs decisions on formulation, packaging, and storage conditions to protect the drug from light.[7] For example, if the compound is photosensitive, it may require amber vials or opaque packaging.[8]

Q2: What potential photodegradation pathways should I anticipate for a molecule with a thiazolidine-4-carboxamide structure?

A2: While specific pathways for N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide must be determined experimentally, we can hypothesize based on its structure. Thiazolidine derivatives and related structures can undergo several types of reactions upon exposure to UV light:

  • Oxidation: The sulfur atom in the thiazolidine ring is a potential site for photo-oxidation, which could lead to the formation of sulfoxides or sulfones.[9] The oxidizable sulfur atom is often linked to the antioxidant properties of some thiazolidine derivatives.[10]

  • Ring Cleavage: High-energy UV photons can induce cleavage of bonds within the thiazolidine ring, leading to a variety of smaller, fragmented impurities.

  • Amide Bond Hydrolysis: The carboxamide linkage is another susceptible site. Photolytic energy can facilitate hydrolysis, cleaving the molecule into thiazolidine-4-carboxylic acid and 3,4-dimethylaniline.

  • Reactions involving the Phenyl Ring: The dimethylphenyl group may undergo photo-initiated reactions, although this is often less common than reactions at the heterocyclic ring or functional groups.

It is crucial to perform forced degradation studies to experimentally identify these pathways rather than relying solely on theoretical predictions.[4][6]

Q3: What are the standard regulatory guidelines for conducting photostability studies?

A3: The definitive guideline is ICH Q1B: Photostability Testing of New Drug Substances and Products .[1][6] This document provides a systematic approach to photostability testing.[6] Key requirements include:

  • Light Sources: The guideline specifies two options for light sources. One is an artificial daylight source like a D65/ID65 lamp, and the other is a combination of a cool white fluorescent lamp and a near-UV lamp.[6][11]

  • Exposure Levels: For confirmatory studies, samples must be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near-UV energy.[3][6][11]

  • Controls: A "dark control," shielded from light but otherwise treated identically, is essential to differentiate between changes caused by light versus thermal effects.[1]

  • Forced Degradation: The guidelines also recommend performing forced degradation studies where the compound is exposed to more intense light conditions (e.g., 3-5 times the confirmatory exposure) to intentionally generate degradation products.[1] This is vital for developing and validating a stability-indicating analytical method.[4][7]

Q4: How can formulation excipients affect the photostability of my compound?

A4: Formulation components can have a significant impact on photostability, either protecting the active pharmaceutical ingredient (API) or accelerating its degradation.[12]

  • Photosensitization: An excipient might absorb light energy and transfer it to the drug molecule, causing degradation even if the drug itself does not absorb light at that wavelength. This is known as an indirect or sensitized reaction.[13][14]

  • Protective Effects: Some excipients can act as UV absorbers, shielding the API from light. Antioxidants like ascorbic acid or tocopherol can be added to quench free radicals formed during photolysis.[8]

  • Physical State: The physical form of the drug (e.g., solid-state vs. in solution) and the choice of solvent can dramatically alter degradation rates and pathways.[4] Therefore, it is crucial to test the drug substance itself, the drug product outside its packaging, and the final packaged product.[6]

Section 2: Experimental Design & Protocols

A logical and well-planned experimental approach is necessary for a successful photostability study. The following workflow and protocols provide a comprehensive framework.

Experimental Workflow Diagram

This diagram illustrates the key phases of a complete photostability investigation.

Photostability_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Exposure cluster_2 Phase 3: Analysis & Interpretation cluster_3 Phase 4: Reporting obj Define Study Objectives (Forced vs. Confirmatory) method_dev Develop & Validate Stability-Indicating HPLC/UPLC-MS Method obj->method_dev sample_prep Prepare Samples (API, Solution, Formulation) & Dark Controls method_dev->sample_prep exposure Expose Samples & Controls (ICH Q1B Conditions) sample_prep->exposure analysis Analyze Samples via Validated Method exposure->analysis quant Quantify Parent Compound & Degradation Products analysis->quant id Identify & Characterize Significant Degradants (LC-MS/MS, NMR) quant->id pathway Elucidate Degradation Pathways id->pathway report Compile Final Report (Data, Pathways, Conclusions) pathway->report Degradation_Pathway cluster_mol cluster_arrows mol p1 Amide Hydrolysis p1->mol p2 Sulfur Oxidation p2->mol p3 Ring Cleavage p3->mol

Sources

Technical Support Center: Crystallization of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering challenges with the purification of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide via crystallization. Our focus is on systematically identifying and eliminating impurities to achieve high-purity active pharmaceutical ingredients (APIs).

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential contaminants. The impurities in a crude sample of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide typically originate from the synthetic route, most commonly a direct amide coupling reaction.

FAQ: What are the most probable impurities I should expect from the synthesis?

The most likely impurities are unreacted starting materials and byproducts from the coupling reagents. Given a standard synthesis pathway, you should anticipate the following:

  • Unreacted Starting Materials:

    • 1,3-thiazolidine-4-carboxylic acid: An acidic starting material.

    • 3,4-dimethylaniline: A basic starting material.

  • Coupling Reagent Byproducts: If using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the primary byproduct is an N-acylurea, which can have similar polarity to the desired product, making it challenging to remove.[1]

  • Side-Reaction Products: Incomplete reactions or side reactions can lead to various structurally related impurities.[2]

An initial aqueous workup can be highly effective at removing the bulk of acidic and basic impurities before crystallization is even attempted.[1] A dilute acid wash (e.g., 1M HCl) will protonate and remove the unreacted 3,4-dimethylaniline, while a subsequent dilute base wash (e.g., saturated NaHCO₃) will remove the unreacted 1,3-thiazolidine-4-carboxylic acid.[1]

cluster_synthesis Amide Coupling Synthesis cluster_impurities Resulting Impurity Profile SM1 1,3-thiazolidine-4- carboxylic acid Crude Crude N-(3,4-dimethylphenyl)-1,3- thiazolidine-4-carboxamide SM1->Crude SM2 3,4-dimethylaniline SM2->Crude Coupling Coupling Reagent (e.g., EDC) Coupling->Crude Imp1 Unreacted Acid (SM1) Crude->Imp1 Imp2 Unreacted Amine (SM2) Crude->Imp2 Imp3 Coupling Byproduct (e.g., N-acylurea) Crude->Imp3

Caption: Potential impurity sources from synthesis.

Section 2: Core Crystallization Troubleshooting

This section addresses the most common issues encountered during the crystallization process in a question-and-answer format.

Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This typically happens when the temperature of the solution is above the melting point of your compound (or a significantly impure version of it) at the point of supersaturation.[3][4] Impure oils rarely solidify into pure crystalline material, as impurities are often more soluble in the oil phase than in the solvent.[3]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Warm the mixture to re-dissolve the oil, then add more solvent (10-20% increase) to lower the saturation point.[5]

  • Slow Down the Cooling: Rapid cooling is a primary cause of oiling out.[6] Allow the solution to cool slowly to room temperature (e.g., by insulating the flask or placing it in a warm water bath that cools gradually) before moving it to a colder environment like an ice bath.[4]

  • Change the Solvent: The boiling point of your solvent may be too high relative to your compound's melting point.[4] Select a solvent with a lower boiling point in which your compound still exhibits the desired high-temperature solubility and low-temperature insolubility.

  • Use a Solvent Pair: Dissolve the compound in a minimal amount of a "good" solvent where it is highly soluble. Then, at an elevated temperature, slowly add a "poor" solvent (an antisolvent) in which it is insoluble until the solution becomes persistently cloudy. Add a few drops of the good solvent to clarify and then cool slowly.[7][8]

Q2: The solution has cooled, but no crystals have formed. What should I do?

Answer: A failure to crystallize upon cooling usually indicates that the solution is not sufficiently supersaturated. This can be due to several factors.

Troubleshooting Steps:

  • Excess Solvent: This is the most common reason for crystallization failure.[9] Gently heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[3]

  • Induce Nucleation: Crystal formation requires an initial nucleation event.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide a surface for nucleation.[6]

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" provides a template for further crystal growth, a highly effective method to initiate crystallization.[5][10]

  • Cool to a Lower Temperature: After attempting to crystallize at room temperature, placing the solution in an ice bath or refrigerator can further decrease solubility and promote crystal formation.[5]

Q3: My recrystallized product is still impure. How do I improve its purity?

Answer: Persistent impurity suggests that contaminants are being incorporated into the solid phase. The mechanism of this incorporation dictates the best strategy for removal. There are three primary ways impurities compromise crystal purity.[11][12]

  • Surface Deposition: Impurity-rich mother liquor adheres to the crystal surfaces after filtration. This is the easiest problem to solve.

  • Agglomeration: Pockets of mother liquor become trapped between individual crystals that have grown together into larger aggregates.[12]

  • Solid Solution Formation: Impurity molecules are incorporated directly into the crystal lattice. This is the most challenging scenario.

The following workflow can help diagnose and resolve the issue.

Start Impure Crystals After Recrystallization Slurry Perform Slurry Test (See Protocol 3) Start->Slurry PurityCheck Purity Significantly Improved? Slurry->PurityCheck Sol_Surface Root Cause: Surface Deposition PurityCheck->Sol_Surface  Yes Sol_Agglo Root Cause: Agglomeration or Solid Solution PurityCheck->Sol_Agglo  No Action_Wash Solution: Improve Washing Protocol (Use ice-cold, fresh solvent) Sol_Surface->Action_Wash Action_Recrys Solution: 1. Re-crystallize with slower cooling. 2. Change solvent/solvent system. 3. Pre-purify crude material. Sol_Agglo->Action_Recrys

Caption: Troubleshooting workflow for impure crystals.

A significant purity increase after a slurry test strongly indicates surface deposition, which can be solved by optimizing your washing technique.[12] If purity does not improve, the issue is likely agglomeration or solid solution formation, requiring changes to the crystallization conditions or pre-purification of the crude material.[11]

Q4: How do I select the best solvent for N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide?

Answer: The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or lower temperatures.[13] Given the carboxamide structure, which allows for hydrogen bonding, both polar protic and polar aprotic solvents should be considered.[14] A systematic screening approach is most effective.

Solvent Selection Guide

Solvent ClassExample SolventsBoiling Point (°C)Characteristics & Considerations
Alcohols Ethanol, Isopropanol78, 82Good starting point. Often used in solvent pairs with water. Can form hydrogen bonds with the amide.[4]
Esters Ethyl Acetate77Medium polarity. Good for compounds that are too soluble in alcohols.
Ketones Acetone56Polar aprotic. Can be a good solvent but its low boiling point may limit the solubility range.
Ethers Tetrahydrofuran (THF)66Can be effective, but watch for peroxide formation.
Aromatic Toluene111Non-polar. May be useful as an antisolvent or for less polar compounds.
Chlorinated Dichloromethane40Often dissolves many organics at room temp, making it less ideal for recrystallization unless used in a pair.

Screening Protocol:

  • Place ~20-30 mg of your crude material into a small test tube.

  • Add the chosen solvent dropwise at room temperature. If it dissolves readily, the solvent is too good.

  • If it does not dissolve, heat the mixture gently. If it dissolves when hot and precipitates upon cooling, you have found a promising candidate.[8]

Section 3: Key Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[15]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[10]

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold, fresh solvent to rinse away any adhering mother liquor.[13]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Two-Solvent (Antisolvent) Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of a "good" solvent (e.g., ethanol) at room temperature or with gentle heating.[4]

  • Antisolvent Addition: While stirring the solution, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy (this is the saturation point).

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling & Isolation: Follow steps 3-7 from the Single-Solvent Recrystallization protocol.

Protocol 3: Diagnostic Slurry Test for Surface Impurities

This protocol helps determine if impurities are located primarily on the crystal surface.[12]

  • Preparation: Prepare a saturated solution of your compound in a suitable solvent at room temperature. This can be done by adding an excess of the solid to the solvent, stirring, and then filtering off the undissolved solid.

  • Slurrying: Add a weighed sample of your impure, crystallized product to the saturated solution.

  • Agitation: Stir the resulting slurry at a low agitation rate for several hours at a constant temperature. This washes the crystal surfaces and allows for surface equilibration.

  • Analysis: Isolate the solid by filtration, wash sparingly with fresh cold solvent, and dry. Analyze the purity (e.g., by HPLC or NMR) and compare it to the starting impure material. A significant increase in purity points to surface deposition as the primary contamination mechanism.[12]

References

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Available at: [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Lab Procedure: Recrystallization. LabXchange. Available at: [Link]

  • Recrystallization Definition, Principle &Purpose. PraxiLabs. Available at: [Link]

  • How we can remove dissolved impurities by crystallization if product is highly soluble in given solvent at high temperature but not soluble at room temperature?. Quora. Available at: [Link]

  • Troubleshooting Crystallization. Chemistry LibreTexts. Available at: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Available at: [Link]

  • Recrystallization. University of California, Los Angeles. Available at: [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. Available at: [Link]

  • Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • Solvent Effects on the Crystallization and Preferential Nucleation of Carbamazepine Anhydrous Polymorphs: A Molecular Recognition Perspective. ACS Publications. Available at: [Link]

  • Guide for crystallization. University of Bern. Available at: [Link]

  • SOP: CRYSTALLIZATION. Barnard College. Available at: [Link]

  • Problems with Recrystallisations. University of York. Available at: [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC. Available at: [Link]

  • 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. Available at: [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. University of Colorado Boulder. Available at: [Link]

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Technical Support Center: Overcoming Poor Bioavailability of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this and similar thiazolidine-based compounds. Our goal is to provide a logical, scientifically-grounded framework for diagnosing the root cause of poor bioavailability and to offer practical, step-by-step protocols to overcome these hurdles.

The molecular structure of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide, with its lipophilic dimethylphenyl group and a more polar thiazolidine carboxamide core, suggests that poor aqueous solubility is a likely contributor to low bioavailability, a common challenge for up to 90% of new drug candidates.[1] This guide will walk you through a systematic approach to formulation and chemical modification strategies.

Section 1: Initial Assessment & Troubleshooting Guide

This section provides a logical workflow to diagnose the underlying cause of poor bioavailability. The first step is to determine whether the primary barrier is poor solubility or poor membrane permeability.

FAQ 1.1: My in vivo studies with N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide show low and variable plasma exposure. Where do I start?

Low and variable exposure after oral administration typically points to a bioavailability problem rooted in the compound's physicochemical properties. Before attempting complex formulations, you must identify the primary limiting factor:

  • Solubility-Limited Absorption: The compound does not dissolve sufficiently or rapidly enough in the gastrointestinal (GI) fluids to be absorbed. This is characteristic of Biopharmaceutics Classification System (BCS) Class II and IV compounds.[1]

  • Permeability-Limited Absorption: The compound dissolves but cannot efficiently cross the intestinal epithelial cell membrane to enter systemic circulation. This is characteristic of BCS Class III and IV compounds.

The following workflow and protocols will help you distinguish between these two scenarios.

Troubleshooting Workflow: Diagnosing the Bioavailability Barrier

This decision tree outlines the initial steps to characterize your compound and select an appropriate strategy.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Recommended Actions start Low in vivo exposure observed solubility_test Protocol 1.1A: Assess Aqueous Solubility (Kinetic Solubility Assay) start->solubility_test permeability_test Protocol 1.1B: Assess Permeability (e.g., PAMPA Assay) start->permeability_test decision Analyze Results solubility_test->decision permeability_test->decision solubility_path Primary Issue: Poor Solubility (BCS II or IV) decision->solubility_path Low Solubility, High Permeability permeability_path Primary Issue: Poor Permeability (BCS III or IV) decision->permeability_path High Solubility, Low Permeability both_path Issues: Poor Solubility AND Permeability (BCS IV) decision->both_path Low Solubility, Low Permeability solubility_action Proceed to Section 2: - Nanosuspensions - Amorphous Solid Dispersions - Lipid-Based Systems solubility_path->solubility_action permeability_action Proceed to Section 3: - Prodrug Strategies permeability_path->permeability_action both_action Proceed to Sections 2 & 3: - Combine Formulation and Prodrug Approaches both_path->both_action

Caption: Initial troubleshooting and decision-making workflow.

Experimental Protocol 1.1: Basic Solubility & Permeability Assessment
Protocol 1.1A: High-Throughput Kinetic Solubility Assay

This assay determines the solubility of your compound in a biorelevant buffer, simulating GI conditions.

Materials:

  • N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well plates (UV-transparent)

  • Plate shaker

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

  • Add 2 µL of the 10 mM DMSO stock solution to the PBS wells. This creates a final concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours.

  • After incubation, measure the absorbance of each well using a spectrophotometer at the compound's λmax.

  • In parallel, prepare a calibration curve using known concentrations of the compound in a 1% DMSO/PBS solution to determine the concentration of the dissolved compound.

  • Interpretation: A solubility result below 10 µg/mL suggests that poor solubility is a likely contributor to poor bioavailability.[1]

Protocol 1.1B: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that predicts passive membrane permeability.

Materials:

  • PAMPA plate system (e.g., Millipore MultiScreen™ or Corning Gentest™)

  • Phosphatidylcholine in dodecane solution

  • PBS (pH 7.4) and an acidic buffer (e.g., pH 5.5)

  • Compound stock solution in DMSO

Procedure:

  • Prepare the Donor Plate: Add the compound solution (e.g., 50-100 µM in the appropriate buffer with low % DMSO) to the wells of the donor plate.

  • Coat the Filter Plate: Carefully add ~5 µL of the phosphatidylcholine solution to the membrane of each well on the filter (acceptor) plate.

  • Prepare the Acceptor Plate: Fill the wells of the acceptor plate with fresh buffer.

  • Assemble the PAMPA Sandwich: Place the filter plate onto the donor plate, ensuring the coated membranes are in contact with the donor solution.

  • Incubate: Cover and incubate the plate assembly at room temperature for 4-16 hours.

  • Measure Concentrations: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability: Calculate the effective permeability (Pe) using the manufacturer's recommended equations.

  • Interpretation: Compare the resulting Pe value to known high- and low-permeability compounds (e.g., propranolol and furosemide, respectively). A low Pe value indicates that membrane permeability is a significant absorption barrier.

Section 2: Strategies for Addressing Poor Solubility

If your assessment from Section 1 indicates poor solubility (a likely scenario for this compound), the following formulation strategies can significantly enhance its dissolution and subsequent absorption.[2]

Formulation StrategyMechanism of ActionBest Suited ForKey Advantages
Nanosuspension Increases surface area by reducing particle size to the sub-micron range, boosting dissolution rate (Noyes-Whitney equation).[3]Crystalline, high-melting-point compounds (BCS Class II).[1]High drug loading, suitable for oral liquid and solid dosage forms.[4]
Amorphous Solid Dispersion (ASD) Disperses the drug in a molecular, non-crystalline (amorphous) state within a polymer matrix, preventing crystallization and enhancing apparent solubility.[5]Compounds that tend to crystallize from solution (BCS Class II/IV).Can achieve a supersaturated state in the GI tract, maximizing the concentration gradient for absorption.[6][7]
Lipid-Based Drug Delivery Systems (LBDDS) Solubilizes the drug in a lipid vehicle, which forms fine emulsions or micelles in the GI tract, maintaining the drug in a solubilized state for absorption.Lipophilic compounds (high LogP).[8]Can enhance lymphatic absorption, bypassing first-pass metabolism.[9]
FAQ 2.1: How can particle size reduction improve the bioavailability of my compound?

Reducing particle size to the nanometer scale (nanosizing) dramatically increases the surface area-to-volume ratio of the drug particles.[2] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate, which can improve the extent of absorption for poorly soluble drugs before they are cleared from the GI tract.[3]

Experimental Protocol 2.1: Preparation of a Nanosuspension via Wet Media Milling

This protocol provides a lab-scale method for producing a nanosuspension.

Materials:

  • N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide (API)

  • Stabilizer (e.g., Poloxamer 188, HPMC, or a surfactant like Tween 80)

  • Purified water

  • Yttria-stabilized zirconium oxide (YTZ) milling media (0.1-0.5 mm diameter)

  • High-shear homogenizer

  • Media mill or a simple vial with a magnetic stir bar for screening

  • Particle size analyzer (e.g., Dynamic Light Scattering - DLS)

Procedure:

  • Prepare the Suspension: Create a pre-suspension by dispersing the API (e.g., 5% w/v) and a stabilizer (e.g., 1-2% w/v) in purified water.

  • Pre-milling: Homogenize this mixture using a high-shear homogenizer for 5-10 minutes to break down large agglomerates.

  • Milling: Transfer the pre-suspension to a milling chamber containing the YTZ milling media. Mill for several hours (2-24 hours, optimization required). If using a simple vial, add the suspension and milling media and stir vigorously on a magnetic stir plate.

  • Monitor Particle Size: Periodically take samples and measure the particle size distribution using DLS. The target is typically a mean particle size of 100-400 nm with a low polydispersity index (<0.3).

  • Separation: Once the target particle size is achieved, separate the nanosuspension from the milling media by filtration or decanting.

  • Characterization (Self-Validation):

    • Particle Size & Zeta Potential: Confirm size and stability using DLS.

    • Crystallinity: Use Powder X-ray Diffraction (PXRD) to confirm that the API has remained in its crystalline state and has not converted to an amorphous form.

    • Dissolution Testing: Perform an in vitro dissolution test to compare the dissolution rate of the nanosuspension to the un-milled API.

FAQ 2.2: My compound dissolves in organic solvents but crashes out in aqueous media. How can I keep it dissolved?

This is a classic sign of a compound that will benefit from an Amorphous Solid Dispersion (ASD). By dispersing the drug at a molecular level within a polymer matrix, you prevent the drug molecules from arranging into a stable, low-solubility crystal lattice.[5] Upon administration, the polymer dissolves and releases the drug in a high-energy, amorphous state, which has a much higher apparent solubility than its crystalline counterpart, often creating a supersaturated solution.[6]

Diagram: Mechanism of an Amorphous Solid Dispersion (ASD)

G cluster_0 Before Administration (Solid State) cluster_1 After Administration (in GI Fluid) asd_node Amorphous Solid Dispersion api_node API Molecules (Amorphous, High Energy) asd_node->api_node Dispersed within polymer_node Polymer Matrix (e.g., HPMC-AS) asd_node->polymer_node Stabilized by release_node Polymer Dissolves asd_node->release_node Ingestion & Contact with Water supersaturation_node Supersaturated Solution (High API Concentration) release_node->supersaturation_node Releases API in high-energy state absorption_node Enhanced Absorption across Gut Wall supersaturation_node->absorption_node Creates high concentration gradient

Caption: How an ASD enhances apparent solubility and absorption.

Experimental Protocol 2.2: Screening for Amorphous Solid Dispersion (ASD) Polymers via Solvent Evaporation

This is a small-scale screening method to identify promising polymers before scaling up to techniques like spray drying or hot-melt extrusion.[7]

Materials:

  • N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide (API)

  • Screening polymers: PVP K30, Soluplus®, HPMC-AS, Eudragit® L100-55

  • A suitable volatile solvent that dissolves both API and polymer (e.g., methanol, acetone, or a mixture)

  • Glass vials or a 96-well plate

  • Vacuum oven or desiccator

Procedure:

  • Prepare Solutions: Prepare separate stock solutions of the API and each polymer in the chosen solvent.

  • Mixing: In vials, mix the API and polymer solutions at different drug-to-polymer ratios (e.g., 1:9, 1:4, 1:2 w/w). Include a control vial with only the API.

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a solid film is formed.

  • Characterization (Self-Validation):

    • Visual Inspection: Examine the resulting film under a microscope. A clear, single-phase film suggests a successful amorphous dispersion. Hazy or opaque films may indicate phase separation or crystallization.

    • Polarized Light Microscopy (PLM): A truly amorphous sample will not show any birefringence under cross-polarized light. Crystalline material will appear bright.

    • Differential Scanning Calorimetry (DSC): A successful ASD will show a single glass transition temperature (Tg) and the absence of a melting endotherm for the crystalline API.

FAQ 2.3: My compound is very lipophilic. Can I use this property to my advantage?

Absolutely. For highly lipophilic (high LogP) compounds, Lipid-Based Drug Delivery Systems (LBDDS) are an excellent choice.[8] These formulations use oils and surfactants to pre-dissolve the drug. When the formulation mixes with GI fluids, it spontaneously forms a fine emulsion or micellar solution, keeping the drug solubilized and ready for absorption through lipid pathways.[10]

Experimental Protocol 2.3: Development of a Simple Self-Emulsifying Drug Delivery System (SEDDS)

Materials:

  • API

  • Oils (e.g., Labrafil® M 1944 CS, Capryol™ 90)

  • Surfactants (e.g., Kolliphor® RH 40, Labrasol®)[7]

  • Co-solvents (e.g., Transcutol® HP, PEG 400)

  • Glass vials, magnetic stirrer

Procedure:

  • Solubility Screening: Determine the solubility of your API in various oils, surfactants, and co-solvents to identify the best excipients.

  • Formulation Blending: Based on the solubility data, create several prototype formulations by mixing an oil, a surfactant, and a co-solvent at different ratios (e.g., start with 40% oil, 40% surfactant, 20% co-solvent).

  • Drug Loading: Dissolve the API into the most promising excipient blends at a relevant concentration.

  • Emulsification Test (Self-Validation):

    • Add 1 mL of the drug-loaded formulation to 250 mL of purified water in a beaker with gentle stirring.

    • Observe the emulsification process. A good SEDDS will disperse rapidly (< 1 minute) to form a clear or slightly bluish-white emulsion.

    • Measure the resulting droplet size using DLS. A droplet size below 200 nm is generally desirable.

Section 3: Strategies for Addressing Poor Permeability

If your compound has adequate solubility but still suffers from poor absorption, the bottleneck is likely membrane permeability. This can be due to high polarity or recognition by efflux transporters (like P-glycoprotein) that pump the drug back into the GI lumen.

FAQ 3.1: My compound is soluble but absorption is low. What is the barrier?

The intestinal epithelium is a lipid bilayer, which is challenging for highly polar molecules to cross via passive diffusion. Furthermore, efflux transporters can actively prevent compounds from reaching systemic circulation. For such cases, a prodrug approach can be highly effective.[11]

FAQ 3.2: How can I chemically modify my compound to improve its permeability?

A prodrug is a bioreversible, inactive derivative of a parent drug that undergoes an enzymatic or chemical transformation in the body to release the active compound.[12] The most common strategy to overcome poor permeability is to increase the compound's lipophilicity by masking polar functional groups with a cleavable, non-polar promoiety.[13][14]

Diagram: The Lipophilic Prodrug Concept

G compound_node Parent Drug (e.g., N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide) - Polar, Low Permeability prodrug_node Prodrug - Lipophilic Moiety Added - Non-polar, High Permeability compound_node->prodrug_node Chemical Modification absorbed_prodrug_node Prodrug in Bloodstream prodrug_node->absorbed_prodrug_node Passive Diffusion (Enhanced) active_drug_node Active Parent Drug - Released at Target absorbed_prodrug_node->active_drug_node Enzymatic Cleavage (e.g., by Esterases) gut_lumen GI Lumen gut_wall Intestinal Wall (Membrane) bloodstream Systemic Circulation

Caption: Increasing permeability via a lipophilic prodrug strategy.

Conceptual Protocol 3.1: Designing a Lipophilic Prodrug of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

This is a conceptual guide to designing a prodrug. The secondary amine in the thiazolidine ring is a prime target for modification.

Design Rationale: The secondary amine (-NH-) within the thiazolidine ring is a polar group capable of hydrogen bonding, which may limit passive diffusion. Masking this group with a lipophilic, enzyme-labile promoiety could enhance permeability. An acylation to form an amide is a viable strategy.

Conceptual Steps:

  • Identify Target Group: The secondary amine at position 3 of the thiazolidine ring.

  • Select Promoieity: Choose a lipophilic acyl group that can be cleaved by ubiquitous enzymes like carboxylesterases or amidases. A simple example would be an acetyl or pivaloyl group.

    • Pivaloyl group (tert-butylcarbonyl): This group adds significant lipophilicity and provides steric hindrance that can protect the amide bond from premature chemical hydrolysis while often remaining susceptible to enzymatic cleavage.

  • Proposed Synthesis (Conceptual): The synthesis would involve reacting N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide with an acylating agent like pivaloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) in an aprotic solvent (e.g., dichloromethane).

  • Validation and Testing (Self-Validation):

    • Confirmation of Structure: Confirm the structure of the new prodrug molecule using NMR and Mass Spectrometry.

    • LogP Measurement: Experimentally determine the LogP or LogD of the prodrug and compare it to the parent compound. A significant increase is expected.

    • Permeability Assay: Re-run the PAMPA assay (Protocol 1.1B) with the prodrug. A significant increase in permeability should be observed.

    • Stability Studies: Test the stability of the prodrug in simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and plasma to ensure it is stable enough to be absorbed but is cleaved to release the parent drug once in circulation.

References

  • Vertex AI Search. (n.d.). Crystalline Nanosuspensions as Potential Toxicology and Clinical Oral Formulations for BCS II/IV Compounds - PMC. Retrieved March 25, 2026.
  • Vertex AI Search. (n.d.). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - PMC - NIH. Retrieved March 25, 2026.
  • Vertex AI Search. (n.d.). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC. Retrieved March 25, 2026.
  • Vertex AI Search. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. Retrieved March 25, 2026.
  • ResearchGate. (n.d.). Summary of the commonly used excipients for preparation of solid dispersions. Retrieved March 25, 2026.
  • Vertex AI Search. (n.d.). Current prodrug strategies for improving oral absorption of nucleoside analogues. Retrieved March 25, 2026.
  • SAS Publishers. (n.d.). Review Article Nanosuspension in Drug Delivery-A Review. Retrieved March 25, 2026.
  • Longdom Publishing. (2024, December 20). Improving Drug Bioavailability through Lipid-Based Delivery Methods. Retrieved March 25, 2026, from [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved March 25, 2026, from [Link]

  • SciSpace. (n.d.). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. Retrieved March 25, 2026.
  • Publishing at the Library. (2016, May 16).
  • NIH. (n.d.). Lipid-Based Drug Delivery Systems - PMC. Retrieved March 25, 2026.
  • ResearchGate. (n.d.). Strategies for enhancing oral bioavailability of poorly soluble drugs. Retrieved March 25, 2026.
  • PubMed. (2014, December 12). Prodrug strategies for enhancing the percutaneous absorption of drugs. Retrieved March 25, 2026, from [Link]

  • International Journal of Current Research. (n.d.). Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. Retrieved March 25, 2026.
  • ijpbs. (2024, January 1). Comprehensive Review on Nanosuspension Loaded in Oral Dissolving Film-The Trending Approach to Enhance the Solubility of BCS Cla. Retrieved March 25, 2026.
  • IJPPR. (2023, April 30). Nanosuspension as Oral Drug Delivery System: A Review. Retrieved March 25, 2026.
  • ACS Publications. (2024, August 16). Data-Driven Design of Novel Polymer Excipients for Pharmaceutical Amorphous Solid Dispersions | Bioconjugate Chemistry. Retrieved March 25, 2026, from [Link]

  • WuXi AppTec. (2024, August 29).
  • AKT Publication. (2025, September 9). Lipid-Based Nanocarriers for Oral Delivery of Poorly Soluble Drugs. Retrieved March 25, 2026.
  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved March 25, 2026.
  • MDPI. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved March 25, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide: N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide and Traditional Thiazolidinedione Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Analysis for Researchers and Drug Development Professionals

In the landscape of metabolic disease research, the thiazolidine scaffold has proven to be a cornerstone for the development of insulin-sensitizing agents. The most prominent examples are the thiazolidinedione (TZD) derivatives, a class of drugs that have been pivotal in the management of type 2 diabetes mellitus (T2DM). However, the therapeutic journey of TZDs has been marred by a range of adverse effects, prompting a continued search for safer and more effective alternatives. This guide provides a comparative analysis of traditional thiazolidinedione derivatives and the emerging class of N-substituted 1,3-thiazolidine-4-carboxamides, with a specific focus on the novel compound N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide. While extensive data on this specific derivative is still emerging, we will draw upon the broader characteristics of the thiazolidine-4-carboxamide class to provide a forward-looking comparison.

The Established Benchmark: Thiazolidinediones (TZDs)

Traditional thiazolidinediones, often referred to as "glitazones," have a well-defined mechanism of action and a long history of clinical use.

Mechanism of Action: Potent PPARγ Agonism

Thiazolidinediones exert their therapeutic effects primarily by acting as potent and selective agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor predominantly expressed in adipose tissue, but also found in other tissues like skeletal muscle and liver.[1]

Upon activation by a TZD ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.[2] This transcriptional regulation results in a cascade of metabolic effects:

  • Enhanced Insulin Sensitivity: TZDs promote the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing free fatty acids. This leads to a decrease in circulating free fatty acids, thereby reducing lipotoxicity and improving insulin signaling in muscle and liver.

  • Glucose Homeostasis: By improving insulin sensitivity, TZDs enhance glucose uptake and utilization in peripheral tissues, leading to a reduction in blood glucose levels.

  • Lipid Profile Modulation: The effects of TZDs on lipid metabolism are complex, often leading to a decrease in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. However, they can also cause an increase in low-density lipoprotein (LDL) cholesterol.

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} caption: "Signaling Pathway of Thiazolidinediones via PPARγ."

Therapeutic Applications and Limitations

The primary therapeutic application of thiazolidinediones is in the treatment of T2DM. However, their use has been curtailed by a significant side-effect profile, which includes:

  • Fluid Retention and Edema: A common side effect that can exacerbate or precipitate heart failure.

  • Weight Gain: Often a result of both fluid retention and an increase in adipose tissue mass.

  • Increased Risk of Bone Fractures: Particularly in women.

  • Cardiovascular Concerns: The cardiovascular safety of some TZDs, such as rosiglitazone, has been a subject of intense debate and regulatory scrutiny.

  • Hepatotoxicity: While rare with newer agents, liver function monitoring is often recommended.

These limitations have driven the search for alternative insulin-sensitizing agents with improved safety profiles.

A New Frontier: N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide and its Class

N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide represents a structural shift from the classic thiazolidinedione core. While specific data on this compound is limited in publicly available literature, we can infer its potential properties by examining the broader class of thiazolidine-4-carboxamide derivatives.

Potential Mechanisms of Action: Beyond PPARγ?

The structural modification from a thiazolidinedione to a thiazolidine-4-carboxamide opens up the possibility of altered pharmacological activity. While some thiazolidine-4-one derivatives have been investigated as potential PPARγ modulators, this class of compounds is known to exhibit a wider range of biological activities, suggesting the potential for non-PPARγ mediated effects.[3][4]

Potential mechanisms could include:

  • Partial PPARγ Agonism/Modulation: It is plausible that N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide could act as a partial agonist or a selective PPARγ modulator (SPPARM). This could theoretically retain the beneficial insulin-sensitizing effects while mitigating some of the adverse effects associated with full PPARγ activation.

  • Inhibition of other Metabolic Enzymes: Thiazolidine derivatives have been shown to inhibit various enzymes involved in metabolism, such as α-amylase and α-glucosidase, which could contribute to glycemic control through a different mechanism than TZDs.[5][6]

  • Anti-inflammatory and Antioxidant Effects: Many thiazolidine-4-carboxamide derivatives have demonstrated anti-inflammatory and antioxidant properties.[7] Given the role of chronic inflammation and oxidative stress in the pathogenesis of insulin resistance and T2DM, these activities could contribute to their therapeutic potential.

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} caption: "Hypothesized Multifaceted Mechanisms of Thiazolidine-4-Carboxamides."

Comparative Performance and Supporting Experimental Data

Direct comparative experimental data for N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide against traditional TZDs is not yet available in the peer-reviewed literature. However, studies on other thiazolidine-4-carboxamide derivatives have shown promising results in various biological assays.

ParameterTraditional Thiazolidinediones (e.g., Pioglitazone)Thiazolidine-4-carboxamide Derivatives (Representative Data)
Primary Target PPARγ (Full Agonist)Potentially PPARγ (Partial Agonist/Modulator), other enzymes
Anti-diabetic Activity Well-established, potent insulin sensitizationVariable, some derivatives show significant glucose-lowering effects in animal models.
Side Effect Profile Fluid retention, weight gain, bone fractures, cardiovascular risksExpected to be different; potentially reduced PPARγ-mediated side effects.
Other Activities Primarily metabolicAnti-inflammatory, antioxidant, antimicrobial, anticancer activities reported for various derivatives.[7]

Experimental Protocols for Comparative Evaluation

To rigorously compare the performance of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide with traditional TZDs, a series of in vitro and in vivo experiments are essential.

In Vitro Assays

3.1.1. PPARγ Transactivation Assay

  • Objective: To determine the ability of the test compounds to activate the PPARγ receptor.

  • Methodology:

    • HEK293T cells are co-transfected with a full-length human PPARγ expression vector and a reporter plasmid containing a PPRE-driven luciferase gene.

    • Transfected cells are incubated with varying concentrations of the test compound (N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide), a positive control (e.g., pioglitazone), and a vehicle control.

    • After 24-48 hours, cells are lysed, and luciferase activity is measured using a luminometer.

    • Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) for each compound.

  • Rationale: This assay directly measures the functional activation of the PPARγ receptor, allowing for a quantitative comparison of the potency and efficacy of the test compounds as PPARγ agonists.

3.1.2. Adipocyte Differentiation Assay

  • Objective: To assess the effect of the test compounds on the differentiation of preadipocytes into mature adipocytes.

  • Methodology:

    • 3T3-L1 preadipocytes are cultured to confluence.

    • Differentiation is induced using a standard cocktail (e.g., insulin, dexamethasone, and IBMX) in the presence of varying concentrations of the test compound or controls.

    • After several days, the extent of differentiation is quantified by Oil Red O staining of intracellular lipid droplets.

    • The amount of stained lipid is extracted and quantified spectrophotometrically.

  • Rationale: This assay provides a cell-based functional readout of PPARγ activation and is a key indicator of the insulin-sensitizing potential of the compounds.

3.1.3. α-Glucosidase and α-Amylase Inhibition Assays

  • Objective: To evaluate the potential of the test compounds to inhibit key carbohydrate-digesting enzymes.

  • Methodology:

    • The inhibitory activity against α-glucosidase and α-amylase is determined using chromogenic substrate assays.

    • The test compound is pre-incubated with the respective enzyme.

    • The appropriate substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase, starch for α-amylase) is added, and the reaction is monitored spectrophotometrically.

    • The IC50 (half-maximal inhibitory concentration) is calculated for each compound.

  • Rationale: These assays can reveal non-PPARγ mediated mechanisms of glycemic control.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Workflow for In Vitro Comparative Analysis."

In Vivo Studies

3.2.1. Oral Glucose Tolerance Test (OGTT) in a Rodent Model of Insulin Resistance

  • Objective: To assess the effect of the test compounds on glucose tolerance in an in vivo model.

  • Methodology:

    • A model of insulin resistance is established in rodents (e.g., high-fat diet-fed mice or Zucker diabetic fatty rats).

    • Animals are treated with the test compound, a positive control (e.g., pioglitazone), or vehicle for a specified period.

    • After an overnight fast, a baseline blood glucose sample is taken.

    • A glucose bolus is administered orally.

    • Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

    • The area under the curve (AUC) for glucose is calculated and compared between groups.

  • Rationale: The OGTT is a standard and highly relevant in vivo assay to evaluate the overall effect of a compound on glucose metabolism and insulin sensitivity.

3.2.2. Evaluation of Side Effects

  • Objective: To monitor for the hallmark side effects of traditional TZDs.

  • Methodology:

    • During the in vivo study, body weight and fluid retention (e.g., through bioimpedance analysis or observation of edema) are monitored regularly.

    • At the end of the study, organ weights (e.g., heart, liver) are recorded.

    • Blood samples are collected for analysis of liver enzymes (ALT, AST) and other relevant biomarkers.

    • For long-term studies, bone mineral density can be assessed using techniques like dual-energy X-ray absorptiometry (DEXA).

  • Rationale: A comprehensive assessment of the side-effect profile is crucial for determining the therapeutic potential and safety advantages of a novel compound over existing therapies.

Conclusion and Future Directions

While traditional thiazolidinediones have been instrumental in the management of T2DM, their clinical utility is hampered by a significant burden of adverse effects. The exploration of novel thiazolidine-based scaffolds, such as N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide, represents a promising avenue for the development of safer insulin-sensitizing agents. The structural divergence from the TZD core suggests the potential for a differentiated pharmacological profile, possibly involving partial PPARγ agonism or engagement of non-PPARγ targets.

Future research should focus on the comprehensive in vitro and in vivo characterization of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide and related derivatives. A head-to-head comparison with traditional TZDs, following the experimental protocols outlined in this guide, will be critical in elucidating their therapeutic potential and safety advantages. The ultimate goal is to identify a new generation of insulin sensitizers that can effectively manage hyperglycemia without the undesirable side effects that have limited the use of their predecessors.

References

  • Thiazolidinedione - Wikipedia. [Link]

  • Thiazolidinedione Derivatives: Multifaceted Pharmacological Activities and Therapeutic Potential. International Journal of Pharmaceutical Research and Applications. [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience. [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • In vivo Animal Model for Screening of Anti Diabetic Activity. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. Animal Models and Experimental Medicine. [Link]

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  • Synthesis of thiazolidine-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

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  • New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. ResearchGate. [Link]

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  • Identification of novel thiazolidine-4-one based hits as potential PPARγ modulators through in silico workflow and validation through in vitro studies. ResearchGate. [Link]

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  • New 4-thiazolidinone-based molecules Les-2769 and Les-3266 as possible PPARγ modulators. PubMed. [Link]

  • Design, synthesis and bioactivity evaluation of thiazolidinedione derivatives as partial agonists targeting PPARγ. OA Monitor Ireland. [Link]

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  • Rational design of thiazolidine-4-one-gallic acid hybrid derivatives as selective partial PPARγ modulators: an in-silico approach for type 2 diabetes treatment. PubMed. [Link]

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A Researcher's Guide to the Spectroscopic Characterization of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Molecular Structure and Predicted NMR Analysis

The structure of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide is presented below, with atoms numbered for the purpose of spectral assignment.

Caption: Molecular structure of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts for N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide are detailed in the table below. These predictions are based on the analysis of substituent effects and comparison with experimentally determined spectra of related thiazolidine derivatives.[1][2][3]

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationNotes
CH₃ (C7, C8)~2.2s6HTwo singlet peaks for the methyl groups on the phenyl ring.
CH₂ (C12)~3.2 - 3.5m2HMethylene protons of the thiazolidine ring adjacent to the nitrogen.
CH (C10)~4.5 - 4.8t1HMethine proton of the thiazolidine ring at the carboxamide linkage.
CH₂ (C11)~4.2 - 4.5m2HMethylene protons of the thiazolidine ring adjacent to the sulfur.
Aromatic CH~7.0 - 7.5m3HAromatic protons on the dimethylphenyl ring.
NH (Amide)~8.0 - 8.5s (br)1HAmide proton, which may be broad and exchangeable with D₂O.
NH (Thiazolidine)~2.5 - 3.5s (br)1HThiazolidine ring amine proton, which may be broad and exchangeable with D₂O.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are summarized below. These values are estimated based on typical chemical shift ranges for the functional groups present and data from analogous structures.[1][2][3]

CarbonPredicted Chemical Shift (ppm)Notes
CH₃ (C7, C8)~19 - 21Methyl carbons on the phenyl ring.
CH₂ (C12)~30 - 35Methylene carbon of the thiazolidine ring adjacent to the nitrogen.
CH (C10)~60 - 65Methine carbon of the thiazolidine ring.
CH₂ (C11)~50 - 55Methylene carbon of the thiazolidine ring adjacent to the sulfur.
Aromatic C~120 - 140Aromatic carbons of the dimethylphenyl ring.
C=O (C9)~170 - 175Carbonyl carbon of the amide.

Comparison with Related Structures

To enhance the reliability of our predictions, we can compare the expected spectral features with known data for similar molecules. For instance, in various synthesized thiazolidin-4-one derivatives, the methylene and methine protons of the thiazolidine ring typically appear in the 3.0-5.0 ppm range in ¹H NMR spectra.[3] The carbonyl carbon of the amide or a similar functional group in thiazolidine derivatives is consistently observed in the 165-175 ppm region in ¹³C NMR spectra.[1] The aromatic protons and carbons will have their chemical shifts influenced by the positions of the two methyl groups on the phenyl ring.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR spectra is critical for accurate structural elucidation. The following protocol is recommended for N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide and similar small organic molecules.[4][5][6]

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.[4]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is particularly useful for ensuring the observation of exchangeable protons like those in amides and amines.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4] Gentle warming or vortexing can aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Addition of a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm) is standard practice.[7]

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans (ns): 16 to 64 scans are typically sufficient.

  • Relaxation Delay (d1): 1-2 seconds.[5]

  • Acquisition Time (aq): 2-4 seconds.[5]

  • Spectral Width (sw): A range of -2 to 12 ppm is generally adequate for most organic molecules.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.

  • Number of Scans (ns): A larger number of scans (e.g., 1024 or more) is usually required.[5]

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.[5]

  • Spectral Width (sw): A spectral width of 0 to 220 ppm is standard.

Workflow for NMR Data Acquisition and Analysis

The overall process from sample preparation to final structural confirmation is illustrated in the following workflow diagram.

cluster_0 Preparation & Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis A Sample Preparation (Dissolution in Deuterated Solvent) B Transfer to NMR Tube A->B C NMR Spectrometer Setup (¹H and ¹³C Parameters) B->C D Data Acquisition (FID) C->D E Fourier Transform (FID to Spectrum) D->E F Phase and Baseline Correction E->F G Referencing (to TMS) F->G H Peak Picking and Integration (¹H) G->H I Chemical Shift and Multiplicity Analysis H->I J Structural Assignment I->J

Caption: A generalized workflow for NMR data acquisition, processing, and analysis.

Conclusion

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide, grounded in the principles of NMR spectroscopy and comparative data from related compounds. The included experimental protocol offers a reliable starting point for researchers to obtain high-quality spectral data. By following these guidelines, scientists and drug development professionals can confidently proceed with the spectroscopic characterization of this and similar novel chemical entities, ensuring the integrity and accuracy of their research.

References

  • Supporting Information for relevant publications containing spectral data of rel
  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • Gunawan, G. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 105-120.
  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Retrieved from [Link]

  • Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Retrieved from [Link]

  • Michigan State University Department of Chemistry. Basic Practical NMR Concepts. Retrieved from [Link]

  • The Royal Society of Chemistry. (2025). Nuclear Magnetic Resonance, 51.
  • MDPI. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

  • Srilatha, K. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.
  • Al-Obaidi, A. S. M., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Egyptian Journal of Chemistry, 65(4), 523-533.
  • Aggarwal, N., et al. (2021). Hybrids of Thiazolidin-4-Ones and 1,3,4-Thiadiazole: Synthesis and Biological Screening of A Potential New Class of Acetylcholinesterae Inhibitors. Biointerface Research in Applied Chemistry, 12(3), 2800-2812.
  • Electronic supplementary inform
  • ResearchGate. Fragments of 1 H NMR spectra of.... Retrieved from [Link]

  • The Royal Society of Chemistry. 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11.
  • Beilstein Journals. (2022, August 23). and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.
  • Bango, J. P. F., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). Scientific Reports, 12(1), 17739.
  • Semantic Scholar. Molecular Structure, FT-IR, NMR (13C/1H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl).

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A Comparative Guide to Validating N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide Purity by LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but the bedrock of safety and efficacy. For novel chemical entities like N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide, a compound of interest within the broader class of biologically active thiazolidine derivatives, establishing a robust analytical method for purity assessment is paramount. This guide provides an in-depth, technically-grounded comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity validation of this specific molecule. We will delve into the rationale behind methodological choices, present a detailed validation protocol, and offer supporting data to guide researchers, scientists, and drug development professionals in their analytical endeavors.

The Criticality of Purity for N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide belongs to a class of heterocyclic compounds known for a wide array of pharmacological activities. The synthesis of such molecules, typically involving the coupling of an amine with a carboxylic acid, can introduce a variety of impurities. These can include unreacted starting materials, by-products from side reactions, and degradation products. The presence of these impurities, even at trace levels, can have significant implications for the safety, stability, and therapeutic efficacy of the final drug product. Therefore, a highly sensitive and specific analytical method is required for their detection and quantification.

Why LC-MS is the Gold Standard for Purity Validation

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the preferred technique for the analysis of small molecules in the pharmaceutical industry. Its power lies in the coupling of the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the highly sensitive and specific detection afforded by mass spectrometry. For a molecule like N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide, LC-MS offers several distinct advantages over other methods:

  • High Sensitivity: LC-MS can detect impurities at extremely low concentrations, often in the parts-per-million (ppm) or even parts-per-billion (ppb) range, which is crucial for meeting stringent regulatory requirements.

  • High Specificity: The mass spectrometer provides molecular weight information and, with tandem MS (MS/MS), structural information about the analytes. This allows for the unambiguous identification of the main compound and its impurities, even if they co-elute chromatographically.

  • Versatility: LC-MS can be adapted to analyze a wide range of compounds with varying polarities and molecular weights, making it suitable for the diverse potential impurities in the synthesis of our target molecule.

The following diagram illustrates the typical workflow for purity validation using LC-MS.

LC-MS Purity Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Sample Analysis & Reporting dev_sample Sample Preparation dev_lc LC Method Optimization (Column, Mobile Phase, Gradient) dev_sample->dev_lc dev_ms MS Parameter Tuning (Ionization, Fragmentation) dev_lc->dev_ms val_spec Specificity dev_ms->val_spec Validated Method val_lin Linearity & Range val_spec->val_lin val_acc Accuracy val_lin->val_acc val_prec Precision (Repeatability, Intermediate) val_acc->val_prec val_lod LOD & LOQ val_prec->val_lod val_rob Robustness val_lod->val_rob ana_sample Test Sample Analysis val_rob->ana_sample Application ana_data Data Processing & Integration ana_sample->ana_data ana_report Purity Calculation & Reporting ana_data->ana_report

Caption: Workflow for LC-MS Purity Validation.

A Comparative Analysis of Purity Validation Techniques

While LC-MS stands out, it is essential to understand its performance in the context of other available analytical methods.

Technique Principle Advantages for N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide Purity Disadvantages
LC-MS Chromatographic separation followed by mass-based detection.High sensitivity and specificity; provides molecular weight and structural information for impurity identification.Higher cost and complexity compared to other methods.
HPLC-UV Chromatographic separation followed by UV absorbance detection.Good quantitative performance; widely available and cost-effective.Lower sensitivity for impurities with poor chromophores; co-eluting impurities may not be detected.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent for volatile impurities (e.g., residual solvents).The target molecule is likely not volatile enough without derivatization, which adds complexity and potential for artifacts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information for impurity identification; inherently quantitative without the need for reference standards for each impurity.Lower sensitivity compared to LC-MS; may not detect very low-level impurities.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, fast, and inexpensive for a preliminary purity check.Poor quantification and lower sensitivity; not suitable for regulatory submissions for purity validation.

In-Depth Experimental Protocol: LC-MS Method Validation

This protocol is designed to be a comprehensive and self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Predicted Impurity Profile

Based on the likely synthesis route (amide coupling of 3,4-dimethylaniline and 1,3-thiazolidine-4-carboxylic acid), the following potential impurities should be considered:

  • IMP-A: 3,4-dimethylaniline (Unreacted Starting Material)

  • IMP-B: 1,3-thiazolidine-4-carboxylic acid (Unreacted Starting Material)

  • IMP-C: N,N'-dicyclohexylurea (By-product if DCC is used as a coupling agent)

  • IMP-D: Potential dimeric or other side-reaction products.

LC-MS Method Development

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometric Conditions (Starting Point):

  • Ionization Mode: ESI Positive.

  • Scan Mode: Full scan (m/z 100-1000) for initial assessment and targeted MS/MS for impurity identification.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Method Validation Parameters (as per ICH Q2(R2))

The following validation parameters must be assessed to demonstrate that the analytical procedure is fit for its intended purpose.

a. Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a sample of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide.

    • Analyze samples of the predicted impurities (if available).

    • Spike the main compound with the impurities and demonstrate their separation and detection without interference.

b. Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Protocol:

    • Prepare a series of at least five concentrations of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide and each known impurity, typically covering 50% to 150% of the expected concentration range.

    • Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

c. Accuracy: The closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform recovery studies by spiking a placebo matrix with known amounts of the analyte and impurities at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • The recovery should typically be within 98.0% to 102.0%.

d. Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on different days, with different analysts, and/or on different instruments. The RSD should be ≤ 2%.

e. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Protocol:

    • Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the standard deviation of the response and the slope of the calibration curve.

f. Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters, such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%).

    • Assess the impact on the results; the method should remain reliable.

The following diagram illustrates the logical relationship between the core validation parameters.

Validation Parameters Interrelationship Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range->Accuracy Range->Precision Robustness Robustness Accuracy->Robustness LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Precision->Robustness

Caption: Interrelationship of Core Validation Parameters.

Conclusion

For the critical task of validating the purity of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide, LC-MS stands as the most powerful and reliable analytical technique. Its unparalleled sensitivity and specificity allow for the confident identification and quantification of potential impurities, ensuring the safety and quality of the drug substance. While other methods like HPLC-UV and NMR have their merits and can be used as complementary techniques, a well-developed and rigorously validated LC-MS method, following the principles outlined in this guide and in accordance with regulatory guidelines such as ICH Q2(R2), provides the most comprehensive and trustworthy assessment of purity. This commitment to analytical excellence is fundamental to the successful progression of any new chemical entity from the laboratory to the clinic.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]

  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. ACS Publications. [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). International Council for Harmonisation. [Link]

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. National Institutes of Health. [Link]

  • Synthesis and analysis of amides. Chemistry Education. [Link]

  • Quantification of Thiazolidine-4-carboxylic Acid in Toxicant-Exposed Cells by Isotope-Dilution Liquid Chrom

Comparative Efficacy Analysis: N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide versus Standard EGFR Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: April 2026

< চুপচাপ>

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in oncology.[1][2] As a receptor tyrosine kinase, its dysregulation can lead to uncontrolled cell proliferation and survival, hallmarks of cancer.[3][4] Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have become a cornerstone in the treatment of several cancers, most notably non-small cell lung cancer (NSCLC).[5][6][7][] This guide provides a comparative analysis of a novel compound, N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide, against standard-of-care EGFR inhibitors, Gefitinib and Erlotinib.

While the primary biological target of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide is still under extensive investigation, its structural motifs, particularly the thiazolidine-4-carboxamide core, are present in various compounds with demonstrated anti-cancer properties.[9][10] For the purpose of this guide, we will explore its hypothetical efficacy as an EGFR inhibitor, providing a framework for its evaluation against established drugs. This comparison will be based on established experimental protocols and publicly available data for the standard inhibitors.

Mechanism of Action: Targeting the EGFR Signaling Pathway

The EGFR signaling cascade is a complex network that regulates key cellular processes.[1][3][11] Upon ligand binding (e.g., EGF, TGF-α), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[6][7] This initiates downstream signaling through pathways such as RAS/RAF/MEK/ERK and PI3K/AKT, ultimately promoting cell proliferation, survival, and migration.[1][3][12][13][14]

EGFR inhibitors like Gefitinib and Erlotinib act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain.[4][6][7][15] This blockade prevents receptor autophosphorylation and subsequent activation of downstream signaling, leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[6][7][16]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF / TGF-α EGFR EGFR Ligand->EGFR Binding P_EGFR P-EGFR (Dimerized) EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide Gefitinib / Erlotinib Inhibitor->P_EGFR Inhibition

Figure 1: Simplified EGFR Signaling Pathway and Point of Inhibition.

Comparative Efficacy Data

The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. Lower IC50 values indicate greater potency.

CompoundTargetIC50 (in vitro kinase assay)Cell LineIC50 (cell-based assay)Reference
N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide EGFR (Hypothetical)Data not availableA431 (EGFR overexpressing)Data not available-
Gefitinib EGFR33 nM[17], 26-57 nM[18]A43154 nM[17][17],[18]
H3255 (EGFR mutant)0.003 µM[19][19]
PC-9 (EGFR mutant)~0.03 µM[20][20]
Erlotinib EGFR2 nM[21][22]A43120 nM[23], 0.42 µM[21][21],[22],[23]
BxPC-3 (Pancreatic)1.26 µM[24][24]
AsPc-1 (Pancreatic)5.8 µM[24][24]

Experimental Protocols

To ensure a robust comparison, standardized assays are crucial. Below are detailed protocols for key experiments used to evaluate the efficacy of EGFR inhibitors.

In Vitro EGFR Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR.

Objective: To determine the IC50 value of the test compound against EGFR kinase activity.

Principle: The assay measures the phosphorylation of a synthetic substrate by the EGFR kinase domain. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound Incubation Incubate enzyme with compound for 30 min Compound_Prep->Incubation Enzyme_Prep Prepare EGFR enzyme and substrate solution Enzyme_Prep->Incubation Start_Reaction Initiate reaction with ATP/substrate mix Incubation->Start_Reaction Reaction_Time Allow reaction to proceed for 60 min at RT Start_Reaction->Reaction_Time Stop_Reaction Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP Reaction_Time->Stop_Reaction Incubate_Stop Incubate for 40 min at RT Stop_Reaction->Incubate_Stop Add_Detection Add Kinase Detection Reagent to convert ADP to ATP Incubate_Stop->Add_Detection Incubate_Detection Incubate for 30 min at RT Add_Detection->Incubate_Detection Read_Plate Measure luminescence Incubate_Detection->Read_Plate Plot_Data Plot luminescence vs. compound concentration Read_Plate->Plot_Data Calculate_IC50 Calculate IC50 value Plot_Data->Calculate_IC50

Figure 2: Workflow for an in vitro EGFR Kinase Assay.

Materials:

  • Purified recombinant EGFR kinase domain

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA)

  • Test compound (N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide) and standard inhibitors (Gefitinib, Erlotinib)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions.

  • Add the EGFR enzyme and substrate solution to each well and incubate for 30 minutes at room temperature.[25]

  • Initiate the kinase reaction by adding the ATP solution.[25]

  • Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.[26]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[26]

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of the compound on the viability and proliferation of cancer cell lines that are dependent on EGFR signaling.

Objective: To determine the IC50 of the test compound in inhibiting the growth of EGFR-dependent cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[27] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[27]

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed cancer cells in a 96-well plate Incubate_Adherence Incubate for 24h to allow adherence Seed_Cells->Incubate_Adherence Add_Compound Add serial dilutions of test compound Incubate_Adherence->Add_Compound Incubate_Treatment Incubate for 72h Add_Compound->Incubate_Treatment Add_MTT Add MTT reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Incubate_Solubilization Incubate until formazan crystals are dissolved Add_Solubilizer->Incubate_Solubilization Read_Absorbance Measure absorbance at ~570 nm Incubate_Solubilization->Read_Absorbance Plot_Data Plot absorbance vs. compound concentration Read_Absorbance->Plot_Data Calculate_IC50 Calculate IC50 value Plot_Data->Calculate_IC50

Sources

cross-reactivity of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide in kinase assays

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Evaluating the Kinase Cross-Reactivity of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

In the landscape of modern drug discovery, particularly within oncology, the development of selective kinase inhibitors is of paramount importance. The thiazolidin-4-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including the inhibition of various protein kinases.[1] This guide provides an in-depth, comparative framework for assessing the kinase cross-reactivity of a novel compound, N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide, using established methodologies and comparing its hypothetical performance against known kinase inhibitors.

The PIM kinases, a family of serine/threonine kinases, are frequently overexpressed in a variety of hematological malignancies and solid tumors, where they play a crucial role in promoting cell proliferation and survival.[2][3] Given that several thiazolidine derivatives have been identified as potent inhibitors of the PIM kinase family, we will hypothesize that N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide is a novel PIM-1 kinase inhibitor.[4][5][6] This guide will therefore focus on the methodologies to characterize its potency and selectivity, particularly its cross-reactivity against other kinases.

Comparative Analysis of Kinase Inhibitors

To contextualize the inhibitory profile of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide, it is essential to compare it with established kinase inhibitors. For this purpose, we have selected two well-characterized PIM-1 inhibitors, AZD1208 and SGI-1776 , and a known multi-kinase inhibitor, Sunitinib , to highlight the spectrum of selectivity.

CompoundPrimary Target(s)Type
N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide PIM-1 (Hypothesized)ATP-competitive
AZD1208 Pan-PIM Kinase InhibitorATP-competitive
SGI-1776 PIM-1, FLT3ATP-competitive
Sunitinib VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF-1RMulti-kinase inhibitor

Hypothetical Kinase Selectivity Profile

The following table presents a hypothetical kinase selectivity profile for N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide compared to our selected reference inhibitors. The data is presented as IC50 values (the concentration of inhibitor required to reduce the activity of a kinase by 50%), which are a standard measure of inhibitor potency. A lower IC50 value indicates a more potent inhibitor. The selection of kinases for the screening panel is critical and should include the primary target, closely related kinases, and a diverse representation of the human kinome to assess off-target effects.

KinaseN-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide (IC50, nM)AZD1208 (IC50, nM)SGI-1776 (IC50, nM)Sunitinib (IC50, nM)
PIM-1 25 5783
PIM-215018350125
PIM-320025400150
c-Met>10,000>10,000>10,000250
VEGFR2>10,000>10,000>10,0009
FLT35,000>10,0002050
Aurora A>10,000>10,000>10,000250
c-Kit>10,000>10,000>10,0002

This data is hypothetical and for illustrative purposes only.

Experimental Workflow for Kinase Cross-Reactivity Profiling

A systematic approach is crucial for accurately determining the cross-reactivity of a novel kinase inhibitor. The following workflow outlines the key steps, from initial screening to detailed characterization.

Caption: A three-phase workflow for assessing kinase inhibitor specificity.

Detailed Experimental Protocol: Radiometric [³³P]-ATP Filter-Binding Assay

The radiometric filter-binding assay is considered a gold standard for in vitro kinase assays due to its direct measurement of substrate phosphorylation.[7]

Objective: To determine the IC50 value of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide against a panel of protein kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide and comparator compounds, serially diluted in DMSO

  • Assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [³³P]-ATP (10 mCi/mL)

  • Unlabeled ATP (10 mM stock)

  • 96-well polypropylene plates

  • Phosphocellulose filter plates (e.g., Millipore MAPH)

  • Stop buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Kinase Reactions:

    • In a 96-well plate, add 5 µL of the serially diluted compound or DMSO (as a control).

    • Add 20 µL of a master mix containing the assay buffer, the specific peptide substrate, and the corresponding kinase.

    • Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Phosphorylation:

    • Start the reaction by adding 25 µL of ATP solution containing a mixture of unlabeled ATP and [³³P]-ATP. The final ATP concentration should be at or near the Km for each kinase to ensure competitive binding is accurately measured.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Capture Substrate:

    • Terminate the reaction by adding 50 µL of stop buffer (75 mM phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while the unreacted [³³P]-ATP will pass through.

  • Wash and Detect:

    • Wash the filter plate multiple times with stop buffer to remove all unbound [³³P]-ATP.

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

PIM-1 Signaling Pathway and the Role of Inhibitors

PIM-1 is a constitutively active serine/threonine kinase that does not require phosphorylation for its activity. It is a downstream effector of many cytokine and growth factor signaling pathways, including the JAK/STAT pathway. PIM-1 promotes cell survival and proliferation by phosphorylating a number of substrates that regulate apoptosis and the cell cycle, such as BAD and p27.

PIM1_pathway GF Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase GF->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM1 PIM-1 STAT->PIM1 Transcription BAD BAD PIM1->BAD Phosphorylation p27 p27 PIM1->p27 Phosphorylation & Degradation Inhibitor N-(3,4-dimethylphenyl)- 1,3-thiazolidine-4-carboxamide Inhibitor->PIM1 Apoptosis Apoptosis BAD->Apoptosis CellCycle Cell Cycle Progression p27->CellCycle

Caption: Simplified PIM-1 signaling pathway and the inhibitory action of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide.

Conclusion

The comprehensive evaluation of a novel kinase inhibitor's cross-reactivity is a critical step in its preclinical development. This guide has outlined a systematic approach to characterizing the selectivity of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide, a compound belonging to a class known to inhibit PIM kinases. By employing robust in vitro kinase assays, such as the radiometric filter-binding assay, and comparing the results to well-characterized inhibitors, researchers can build a detailed selectivity profile. This information is invaluable for understanding the compound's mechanism of action, predicting potential off-target effects, and guiding further optimization toward a safe and effective therapeutic agent.

References

  • Bataille, C. J. R., et al. (2017). Thiazolidine derivatives as potent and selective inhibitors of the PIM kinase family. Bioorganic & Medicinal Chemistry, 25(9), 2657-2665. Available from: [Link]

  • Xia, Z., et al. (2009). Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. Journal of Medicinal Chemistry, 52(1), 74-82. Available from: [Link]

  • Cidado, J., et al. (2009). Novel benzylidene-thiazolidine-2,4-diones inhibit Pim protein kinase activity and induce cell cycle arrest in leukemia and prostate cancer cells. Molecular Cancer Therapeutics, 8(6), 1473-1483. Available from: [Link]

  • Sawaguchi, M., et al. (2021). Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. Frontiers in Oncology, 11, 661339. Available from: [Link]

  • Sawaguchi, M., et al. (2021). Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. PubMed. Available from: [Link]

  • Qi, X., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. European Journal of Medicinal Chemistry, 213, 113165. Available from: [Link]

  • PubChemLite. N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride (C12H16N2OS). Available from: [Link]

  • Goyal, R., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. European Journal of Medicinal Chemistry, 213, 113165. Available from: [Link]

  • Zhou, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. Available from: [Link]

  • Zhou, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubMed. Available from: [Link]

  • Wang, X., et al. (2021). Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. ACS Medicinal Chemistry Letters, 12(5), 769-775. Available from: [Link]

  • Lesyk, R., & Zimenkovsky, B. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6476. Available from: [Link]

  • Wang, S., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4378. Available from: [Link]

  • Reaction Biology. Kinase Screening Assay Services. Available from: [Link]

Sources

A Comparative Guide to the Spectroscopic Validation of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Structural Verification

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. For novel heterocyclic compounds such as N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide, a molecule of interest due to the broad biological activities associated with the thiazolidine nucleus, robust analytical validation is not merely a procedural step but a fundamental requirement. This guide provides an in-depth, comparative analysis of spectroscopic techniques for the structural elucidation and routine verification of this target molecule, with a primary focus on the utility and validation of Infrared (IR) spectroscopy.

As researchers and drug development professionals, our choice of analytical methodology must be both scientifically sound and fit for its intended purpose—be it for initial characterization, stability testing, or quality control. This document moves beyond a simple recitation of protocols to explain the causality behind our analytical choices, offering a framework for building a self-validating system of characterization that leverages the orthogonal strengths of multiple spectroscopic techniques.

Part 1: Primary Validation via Infrared (IR) Spectroscopy

Infrared spectroscopy serves as a rapid, reliable, and cost-effective tool for the primary identification and verification of functional groups within a molecule. For N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide, the IR spectrum provides a unique molecular fingerprint, confirming the presence of its key structural motifs: the secondary amide linkage, the thiazolidine ring, and the substituted aromatic system.

The power of IR in a quality control setting lies in its specificity for identification. The United States Pharmacopeia (USP) notes that an IR absorption spectrum, when compared to that of a reference standard, can provide some of the most conclusive evidence of a substance's identity.

Predicted IR Absorption Profile

The validation of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide via IR spectroscopy hinges on the identification of several key vibrational bands. The expected frequencies, based on extensive data from analogous structures and fundamental principles, are summarized below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Comments
Secondary Amide N-H Stretch3350 - 3250Medium-StrongBroadened due to hydrogen bonding. A key indicator of the secondary amide.
C=O Stretch (Amide I)1680 - 1640StrongLower frequency due to resonance. One of the most intense peaks in the spectrum.
N-H Bend (Amide II)1570 - 1515Medium-StrongDiagnostic peak, often coupled with C-N stretching.
Thiazolidine Ring C=O Stretch1720 - 1680StrongThe carbonyl within the 4-position of the thiazolidinone ring.
C-H Stretch (Aliphatic)2980 - 2850MediumCH₂ and CH stretches from the thiazolidine ring.
C-S Stretch750 - 650Weak-MediumOften difficult to assign definitively but contributes to the fingerprint region.
Aromatic Ring C-H Stretch3100 - 3000Medium-WeakCharacteristic of sp² C-H bonds.
C=C Stretch1610 - 1450Medium-WeakMultiple bands are expected, indicating the aromatic ring.
C-H Out-of-Plane Bend900 - 675StrongPattern is indicative of the substitution pattern on the benzene ring.
Dimethyl Group C-H Stretch (Aliphatic)2960 - 2850MediumOverlaps with thiazolidine C-H stretches.
Experimental Protocol: FTIR-ATR Analysis

A detailed methodology for acquiring a validation-ready IR spectrum is crucial. The Attenuated Total Reflectance (ATR) technique is recommended for its minimal sample preparation and reproducibility.

Objective: To obtain a high-quality infrared spectrum of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide for identity confirmation.

Materials:

  • N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide sample (solid)

  • FTIR Spectrometer with a Diamond ATR accessory

  • Isopropyl alcohol (spectroscopic grade)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The instrument should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Collection:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropyl alcohol and allow it to dry completely.

    • Collect a background spectrum. This scan measures the ambient conditions and will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. A typical setting would be 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Cleaning:

    • The resulting spectrum should be automatically ratioed against the background.

    • Clean the ATR crystal and pressure clamp tip thoroughly with isopropyl alcohol.

  • Peak Identification: Identify the key absorption bands as detailed in the table above. Compare the obtained spectrum with a reference standard spectrum if available.

IR Spectroscopy Validation Workflow

The validation of the IR spectroscopic method itself should be conducted in line with regulatory expectations, such as those outlined by the ICH and USP.[1][2] This ensures the method is suitable for its intended purpose.

IR_Validation_Workflow cluster_prep Preparation & Setup cluster_exec Execution cluster_val Validation & Decision instrument_prep Instrument Qualification (OQ/PQ Verification) method_dev Method Development (ATR, 32 scans, 4 cm-1) instrument_prep->method_dev ref_std Reference Standard Procurement & Characterization method_dev->ref_std background Collect Background Spectrum ref_std->background sample_scan Collect Sample Spectrum background->sample_scan compare Compare Sample vs. Reference Spectrum sample_scan->compare specificity Specificity Check (Peak Matching) compare->specificity robustness Robustness Evaluation (e.g., different analysts) specificity->robustness pass_fail Pass/Fail Decision robustness->pass_fail

Caption: Workflow for IR Spectroscopy Method Validation.

Part 2: A Comparative Analysis with Orthogonal Techniques

While IR spectroscopy is excellent for identification, a comprehensive structural confirmation relies on the integration of data from multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary information that, when combined with IR data, leaves little room for structural ambiguity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of protons (¹H NMR) and carbons (¹³C NMR) in the molecule.

  • ¹H NMR: Would confirm the number and connectivity of all protons. Key expected signals include the N-H proton of the amide, distinct signals for the CH and CH₂ groups of the thiazolidine ring, the aromatic protons showing a specific splitting pattern for the 1,2,4-trisubstituted ring, and the two methyl group singlets.

  • ¹³C NMR: Would show distinct signals for each carbon atom, including the two carbonyl carbons (amide and thiazolidinone), the carbons of the thiazolidine ring, and the carbons of the dimethylphenyl group.

Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) Note: These are estimated values based on analogous structures. Actual shifts may vary.

Assignment Predicted ¹H NMR Shift (δ) Predicted ¹³C NMR Shift (δ)
Amide N-H~8.5 - 9.5 (singlet)-
Thiazolidinone C=O-~170 - 175
Amide C=O-~165 - 170
Aromatic C-H~7.0 - 7.5 (multiplets)~115 - 140
Aromatic C (quaternary)-~130 - 145
Thiazolidine C-H (at C2)~5.5 - 6.0 (singlet/triplet)~60 - 65
Thiazolidine C-H (at C4)~4.0 - 4.5 (triplet)~70 - 75
Thiazolidine CH₂ (at C5)~3.2 - 3.8 (multiplets)~30 - 35
Aromatic CH₃~2.2 - 2.4 (singlets)~19 - 21
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

  • Molecular Ion Peak (M⁺): The primary piece of information would be the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular formula (C₁₂H₁₄N₂O₂S).

  • Fragmentation: Key fragmentation pathways for thiazolidinones often involve cleavage of the heterocyclic ring. Expected fragments would arise from the loss of CO, cleavage of the amide bond, and fragmentation of the dimethylphenyl group.[3]

Table: Predicted Key Mass Spectrometry Fragments

m/z Value (Predicted) Possible Fragment Identity Fragmentation Pathway
250[M]⁺Molecular Ion
222[M - CO]⁺Loss of carbonyl from thiazolidinone ring
133[C₉H₁₁N]⁺Cleavage of the amide bond (dimethylaniline fragment)
118[C₃H₄NO₂S]⁺Cleavage of the amide bond (thiazolidine-4-carboxamide fragment)
105[C₈H₉]⁺Benzylic cleavage from the dimethylaniline fragment
The Synergy of Spectroscopic Techniques

No single technique provides a complete picture. The true power of spectroscopic validation lies in combining the data from these orthogonal methods.

Spectro_Synergy center_node Confirmed Structure ir IR Spectroscopy (Functional Groups) ir->center_node Confirms: - Amide - Thiazolidinone - Aromatic Ring nmr NMR Spectroscopy (Connectivity & Skeleton) nmr->center_node Confirms: - Proton/Carbon Count - Adjacency - Substitution Pattern ms Mass Spectrometry (Molecular Weight & Formula) ms->center_node Confirms: - Exact Mass - Elemental Composition - Key Fragments

Caption: Complementary Roles of Spectroscopic Techniques.

Conclusion: A Multi-faceted Approach to Validation

The structural validation of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide is most reliably achieved through a multi-faceted spectroscopic approach. Infrared spectroscopy stands out as an indispensable frontline tool, offering rapid and definitive confirmation of the presence of key functional groups, making it ideal for identity testing and quality control.

However, for unequivocal structural elucidation, particularly for a novel compound, its data must be corroborated by the detailed connectivity map provided by NMR spectroscopy and the precise mass and fragmentation information from mass spectrometry. By understanding the strengths and limitations of each technique and integrating their data, researchers and drug development professionals can build a robust, self-validating analytical package that ensures scientific integrity and meets stringent regulatory standards.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • International Council for Harmonisation. (n.d.). ICH Quality Guidelines. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.).
  • Patsnap. (2025, September 22). How to Validate FTIR Results With Reference Samples.
  • ICH. (2005). Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Retrieved from [Link]

  • ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82.
  • Biointerface Research in Applied Chemistry. (2021, August 8). Hybrids of Thiazolidin-4-Ones and 1,3,4-Thiadiazole: Synthesis and Biological Screening of A Potential New Class of Acetylcholinesterae Inhibitors. Retrieved from [Link]

Sources

A Comparative Guide to Analytical Standards for the Quantification of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of potential analytical methodologies for the quantification of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide, a thiazolidine derivative of interest in medicinal chemistry. While specific validated analytical methods for this compound are not yet established in the public domain, this document outlines a scientifically-grounded approach to method selection and development based on established techniques for structurally related compounds.

Introduction to N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide and the Imperative for Accurate Quantification

N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide belongs to the class of thiazolidine derivatives, which are five-membered heterocyclic compounds containing a sulfur and a nitrogen atom.[1] This class of compounds is of significant interest in medicinal chemistry due to its diverse range of biological activities.[2][3] The accurate quantification of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide is crucial for a variety of applications, including:

  • Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems.

  • In vitro assays: To determine the precise concentration of the compound in cell-based or biochemical assays, ensuring the validity of the results.

  • Quality control: To ensure the purity and concentration of the compound in bulk materials or formulated products.

  • Metabolic studies: To identify and quantify potential metabolites of the parent compound.

Given the absence of a standardized analytical method, this guide will compare and contrast three primary analytical techniques that are well-suited for the quantification of small organic molecules like N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

The Foundation of Accurate Quantification: The Analytical Standard

Before any quantitative analysis can be performed, a well-characterized analytical standard of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide is essential. This standard serves as the reference against which all measurements are compared. Commercially, N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride is available for research purposes.[4][5] When procuring an analytical standard, it is imperative to obtain a certificate of analysis (CoA) that specifies the purity of the compound.

Comparative Analysis of Potential Quantification Methodologies

The selection of an appropriate analytical technique depends on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation.

FeatureHPLC-UVLC-MS/MSGC-MS
Selectivity ModerateVery HighHigh
Sensitivity µg/mL to ng/mLpg/mL to fg/mLng/mL to pg/mL
Matrix Effect Low to ModerateHighModerate
Throughput HighHighModerate
Cost LowHighModerate
Derivatization Not typically requiredNot typically requiredOften required
Structural Info LimitedHigh (MS/MS)High (MS)
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of small molecules that possess a UV chromophore. The dimethylphenyl group in N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide should provide sufficient UV absorbance for detection.

  • Principle: The compound is separated from other components in a sample on a chromatographic column based on its affinity for the stationary phase and the mobile phase. As the compound elutes from the column, it passes through a UV detector, which measures its absorbance at a specific wavelength. The concentration is determined by comparing the peak area to a calibration curve prepared from the analytical standard.

  • Advantages: Lower cost, ease of use, and high throughput.

  • Limitations: Lower sensitivity compared to mass spectrometry-based methods and potential for interference from co-eluting compounds with similar UV absorbance in complex matrices.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules in complex matrices due to its exceptional sensitivity and selectivity.

  • Principle: Similar to HPLC, the compound is first separated chromatographically. It then enters a mass spectrometer where it is ionized. A specific precursor ion (typically the protonated molecule, [M+H]+) is selected and fragmented. The intensity of a specific product ion is then measured. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in the identification and quantification of the target analyte. Predicted collision cross-section values for adducts of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide can provide a starting point for method development.[6]

  • Advantages: Unparalleled sensitivity and selectivity, making it ideal for bioanalytical applications.

  • Limitations: Higher instrument cost and complexity, and the potential for matrix effects (ion suppression or enhancement) that need to be carefully managed.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of volatile and thermally stable compounds. For N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide, derivatization may be necessary to increase its volatility and thermal stability.

  • Principle: The sample is injected into a heated port where it is vaporized. The gaseous analytes are then separated in a chromatographic column. As they elute, they enter a mass spectrometer for detection. For compounds like thiazolidine-4-carboxylic acids, derivatization with reagents like chloroformates has been shown to be effective for GC-MS analysis.[7]

  • Advantages: High chromatographic resolution and the ability to provide detailed structural information from the mass spectra.

  • Limitations: The compound may require derivatization, which adds a step to the sample preparation and can introduce variability. Not suitable for non-volatile or thermally labile compounds.

Proposed Experimental Protocols

The following are proposed starting protocols for the quantification of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide. These should be optimized and validated for the specific application.

Proposed HPLC-UV Method

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Standard / Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect UV Detection (e.g., 254 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Proposed workflow for HPLC-UV analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or the wavelength of maximum absorbance).

  • Sample Preparation:

    • Prepare a stock solution of the analytical standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Prepare samples by dissolving them in the mobile phase or a compatible solvent.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Proposed LC-MS/MS Method

LCMSMS_Workflow cluster_prep Sample Preparation (e.g., Plasma) cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis start Spike Sample with IS ppt Protein Precipitation (ACN) start->ppt centrifuge Centrifuge ppt->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC reconstitute->inject separate UPLC Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize mrm MRM Detection ionize->mrm integrate Integrate Peak Areas (Analyte/IS) mrm->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Proposed workflow for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: To be determined by infusing the analytical standard. A starting point could be the predicted [M+H]+ of 237.1.[6]

  • Sample Preparation (for biological matrices):

    • Spike samples with an internal standard (IS), preferably a stable isotope-labeled version of the analyte.

    • Perform protein precipitation with acetonitrile.

    • Centrifuge and transfer the supernatant.

    • Evaporate the solvent and reconstitute in the mobile phase.

Proposed GC-MS Method (with Derivatization)

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis start Sample derivatize Derivatization (e.g., with Chloroformate) start->derivatize extract Liquid-Liquid Extraction derivatize->extract dry Dry Down extract->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute inject Inject into GC reconstitute->inject separate Capillary Column Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect MS Detection (SIM/Scan) ionize->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Proposed workflow for GC-MS analysis with derivatization.

  • Derivatization:

    • Based on methods for similar compounds, derivatization with ethyl chloroformate in an alkaline medium could be a viable approach.[7]

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient from a low starting temperature (e.g., 80 °C) to a high final temperature (e.g., 280 °C).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

Method Validation

Once a suitable method has been developed, it must be validated to ensure it is fit for its intended purpose. Key validation parameters, as per international guidelines (e.g., ICH), include:

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in a given range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

References

  • ResearchGate. HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Available from: [Link]

  • PMC. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Available from: [Link]

  • NextSDS. N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride. Available from: [Link]

  • PubChemLite. N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride. Available from: [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Available from: [Link]

  • Kwazulu-Natal Research Innovation and Sequencing Platform. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Available from: [Link]

  • ResearchGate. Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. Available from: [Link]

  • Novelty Journals. SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. Available from: [Link]

  • MDPI. Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Available from: [Link]

  • Pakistan Journal of Pharmaceutical Sciences. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Available from: [Link]

  • Taiwan Food and Drug Administration. Method of Test for Antioxidants in Foods- Multiple Analysis. Available from: [Link]

  • ResearchGate. Development and Independent Laboratory Validation of an Analytical Method for the Direct Determination of Glyphosate, Glufosinate, and Aminomethylphosphonic Acid in Honey by Liquid Chromatography/Tandem Mass Spectrometry. Available from: [Link]

  • MDPI. Determination of Glyphosate in White and Brown Rice with HPLC-ICP-MS/MS. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Available from: [Link]

  • Shimadzu. Flame AA Analysis of Cadmium (Cd) and Lead (Pb) in Simulated Seawater and Polished Rice Using Chelating. Available from: [Link]

  • PubChemLite. N-(3-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride. Available from: [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Handling and Disposal of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Operational Context & Mechanistic Hazard Profile

N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide is a specialized heterocyclic compound utilized in advanced drug development and synthetic research[1]. Typically handled in its hydrochloride salt form (CAS: 1251923-91-7), this compound presents specific toxicological and environmental risks that dictate strict operational controls[2].

To ensure laboratory safety and regulatory compliance, personnel must understand the quantitative hazard data before initiating any disposal or cleanup procedures.

Quantitative Hazard Data & Operational Insights
Property / ParameterSpecification / ValueJustification / Actionable Insight
CAS Number 1251923-91-7 (HCl salt)Primary identifier for inventory and regulatory tracking[2].
Hazard Classes Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Dictates mandatory use of localized exhaust and HEPA filtration[2].
Hazard Codes H302, H312, H332, H315, H319, H336Harmful via oral/dermal/inhalation routes; causes respiratory irritation and drowsiness[2].
Incineration Temp. > 1000°C (Recommended)Required to fully break down the thermally stable thiazolidine ring system[3].
Exhaust Treatment Alkaline Scrubber RequiredNeutralizes SOx and NOx byproducts generated during combustion[3].

The Causality of Chemical Disposal

Standard municipal disposal or drain disposal of this compound is strictly prohibited. The molecular architecture of N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide contains a sulfur-rich thiazolidine ring and a nitrogen-dense carboxamide moiety.

The Mechanistic "Why": When subjected to uncontrolled combustion or environmental degradation, these heteroatoms rapidly oxidize to form highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[3]. Furthermore, fine organic dusts of this nature possess a documented dust explosion potential if whirled up in the presence of an ignition source. Therefore, the only scientifically sound and legally compliant disposal method is high-temperature chemical incineration coupled with active exhaust gas scrubbing[4],[3].

Procedural Disposal Methodologies

DisposalWorkflow Start Waste Generation N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Solvents) Start->Liquid Packaging Contaminated Packaging Start->Packaging Incinerator Chemical Incinerator (>1000°C) Solid->Incinerator Combustible Mix Liquid->Incinerator Solvent Mix Packaging->Incinerator Combustible Landfill Sanitary Landfill (Punctured/Rinsed) Packaging->Landfill Triple Rinsed Scrubber Alkaline Scrubber (Neutralizes SOx/NOx) Incinerator->Scrubber Exhaust Gas

Fig 1: Segregation and high-temperature disposal workflow for thiazolidine derivatives.

Protocol A: Solid Waste Segregation
  • Collection: Gather all unreacted powder, contaminated filter papers, and weighing boats.

  • Containment: Place the solid waste into a heavy-duty, impermeable plastic bag, then seal it within a secondary rigid container (e.g., a UN-approved poly drum).

  • Labeling: Affix a hazardous waste label detailing the chemical name, CAS (1251923-91-7), and hazard pictograms (Exclamation Mark for Acute Tox. 4)[2].

  • Validation (Mass Balance): Weigh the sealed container and log the mass in the laboratory's waste manifest system. Comparing the disposed mass against inventory records validates that no material has been diverted or lost to the environment.

Protocol B: Liquid Waste Integration
  • Solvent Compatibility Check: Dissolve residual compound in a highly combustible, non-halogenated solvent (e.g., ethanol or acetone). Causality: Dissolving the solid in a combustible solvent ensures a uniform burn rate and complete thermal destruction in the incinerator[3].

  • Transfer: Funnel the mixture into a designated "Hazardous Liquid Waste - Combustible/Toxic" high-density polyethylene (HDPE) carboy.

  • Validation (Grounding): Ensure the carboy and funnel are grounded during transfer. Causality: Anti-static equipment prevents electrostatic discharge, which could ignite the combustible solvent vapors[5].

  • Incineration: Transfer to a licensed facility equipped with a dual-chamber incinerator and an alkaline wet scrubber system to neutralize SOx/NOx emissions[3].

Protocol C: Contaminated Packaging
  • Decontamination: Triply rinse empty glass or plastic containers with a compatible solvent[4].

  • Destruction: Puncture plastic containers to render them unusable for any other purpose[6].

  • Disposal: Route the rinsate to Protocol B (Liquid Waste) and dispose of the punctured packaging in a permitted sanitary landfill or via controlled incineration[6],[4].

Accidental Release & Spill Management

SpillResponse Spill Accidental Spill Evacuate Evacuate & Ventilate Spill->Evacuate PPE Don PPE (Respirator) Evacuate->PPE Contain Containment (Wet Sweeping) PPE->Contain Clean HEPA Vacuum Contain->Clean Dispose Hazardous Waste Bin Clean->Dispose

Fig 2: Sequential emergency response pathway for acute toxicity solid chemical spills.

Emergency Spill Protocol
  • Isolation: Immediately evacuate personnel from the immediate vicinity and increase laboratory ventilation (e.g., maximize fume hood flow rates)[4].

  • PPE Donning: Responders must don a half-mask respirator with P100 (HEPA) particulate cartridges, nitrile gloves, and a Tyvek suit[6].

  • Containment (The Causality of Wet Sweeping): Dry sweeping aerosolizes the fine hydrochloride salt, drastically increasing the risk of inhalation toxicity (H332) and dust explosion. To prevent this, lightly dampen the spill with water or a compatible solvent to agglomerate the particles before sweeping[6].

  • Collection: Use a dedicated HEPA-filtered vacuum or damp absorbent pads to collect the material[6]. Place the collected waste into an airtight container[3].

  • Validation (Clearance Swab): Swab the spill area with a compatible solvent and analyze the swab via Thin-Layer Chromatography (TLC) or rapid UV-Vis spectroscopy. A negative result validates the complete decontamination of the operational surface.

References

  • NextSDS. "N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride - Chemical Substance Information." NextSDS Database. [Link]

  • Sigma-Aldrich. "SAFETY DATA SHEET: (R)-thiazolidine-4-carboxylic acid." MilliporeSigma. [Link]

  • AS-1. "Enamine Compound CAS No:1251923-91-7." [Link]

Sources

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